4-(Trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJIKRLQJRKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060015 | |
| Record name | Benzonitrile, 4-(trifluoromethyl)- | |
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Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-18-5 | |
| Record name | 4-(Trifluoromethyl)benzonitrile | |
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| Record name | 4-(Trifluoromethyl)benzonitrile | |
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| Record name | 4-(Trifluoromethyl)benzonitrile | |
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| Record name | Benzonitrile, 4-(trifluoromethyl)- | |
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| Record name | Benzonitrile, 4-(trifluoromethyl)- | |
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| Record name | α,α,α-trifluoro-4-toluonitrile | |
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| Record name | 4-(Trifluoromethyl)benzonitrile | |
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Foundational & Exploratory
4-(Trifluoromethyl)benzonitrile chemical properties
An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 4-Cyanobenzotrifluoride, is a highly versatile and pivotal chemical intermediate in modern organic synthesis.[1][2] Its unique molecular architecture, which incorporates a trifluoromethyl group and a nitrile moiety on a benzene ring, imparts a combination of reactivity and stability that is highly sought after.[3] This duality makes it an indispensable building block in the synthesis of a wide array of complex molecules, with significant applications across the pharmaceutical, agrochemical, and material science industries.[1][3][4]
The trifluoromethyl group (-CF₃) is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[4][5] The nitrile group (-CN) is a versatile functional handle that can be transformed into various other functionalities, including amines, carboxylic acids, amides, and ketones.[6] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The distinct properties of this compound are foundational to its utility in chemical synthesis. It presents as a low-melting solid with a defined set of physical constants.[1]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 455-18-5 | [1][7] |
| Molecular Formula | C₈H₄F₃N | [1][7] |
| Molecular Weight | 171.12 g/mol | [1][2] |
| Appearance | Low melting solid / Solid | [1] |
| Melting Point | 39-41 °C | [8] |
| Boiling Point | 80-81 °C at 20 mmHg | [8] |
| Density | 1.278 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.4583 | [8] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
The spectroscopic signature of this compound is well-characterized, providing clear markers for its identification and purity assessment.
-
¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the trifluoromethyl carbon, the nitrile carbon, and the aromatic carbons, with the CF₃ carbon appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum displays a sharp singlet, characteristic of the -CF₃ group, around -63 ppm.[9]
-
IR Spectroscopy: The infrared spectrum prominently features a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight of 171.12.[2]
Synthesis of this compound
The most common and industrially relevant method for synthesizing this compound is the Sandmeyer reaction, which utilizes 4-(trifluoromethyl)aniline as a readily available starting material.[5][10][11]
Workflow: Sandmeyer Cyanation Reaction
Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol describes the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[10][11] The meticulous control of temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
Materials:
-
4-(Trifluoromethyl)aniline
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Toluene)
Procedure:
-
Diazotization: a. In a flask equipped with a stirrer and thermometer, dissolve 4-(trifluoromethyl)aniline in a solution of aqueous sulfuric acid or hydrochloric acid. b. Cool the mixture to 0-5 °C in an ice-salt bath. A fine slurry or paste of the aniline salt may form.[6] c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[11] The formation of a reddish-brown solution indicates the presence of the diazonium salt.[6] d. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the reaction is complete.
-
Sandmeyer Cyanation: a. In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C. b. With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution.[11] c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases. d. The reaction mixture is then cooled, and the product is isolated by extraction with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Chemical Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by its two functional groups. The strongly electron-withdrawing nature of both the -CF₃ and -CN groups deactivates the aromatic ring toward electrophilic attack but can facilitate nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present.[12][13]
Key Reactions
Caption: Key chemical transformations of the nitrile group in this compound.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-(trifluoromethyl)benzamide as an intermediate, which upon further hydrolysis gives 4-(trifluoromethyl)benzoic acid.[14][15] This transformation is a common strategy for introducing a carboxylic acid group.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 4-(trifluoromethyl)benzylamine.[16] This reaction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to an important class of benzylamine derivatives.
Applications in Industry
This compound is a cornerstone intermediate for numerous high-value products.
-
Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Its derivatives are found in drugs for neurological disorders, and it is a documented intermediate in the synthesis of the antidepressant fluvoxamine and the anti-prostate cancer drug enzalutamide.[7][17] The presence of the -CF₃ group often improves the drug's pharmacokinetic profile.[4]
-
Agrochemicals: The compound is used to create advanced herbicides and pesticides.[1][3] The trifluoromethyl group enhances the efficacy and stability of these agrochemicals.
-
Material Science: It is incorporated into specialty polymers and coatings to enhance thermal stability and chemical resistance.[1][3]
Safety and Handling
Due to its toxicological profile, this compound must be handled with appropriate safety precautions.
-
General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[18][19] Avoid contact with skin, eyes, and clothing.[20] Measures should be taken to prevent the build-up of electrostatic charge.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and protective clothing.[20][21] A NIOSH-approved respirator may be required for operations generating dust or aerosols.[20]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[18][21] Keep the container tightly closed.[18]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[19][20] If inhaled, move to fresh air.[19][20] If swallowed, rinse mouth with water and call a poison center or doctor immediately.[18]
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| Hazard | H315 | Causes skin irritation.[21] |
| Hazard | H319 | Causes serious eye irritation.[21] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[21] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[18][21] |
| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[18] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[18] |
| Precaution | P405 | Store locked up.[18][21] |
Conclusion
This compound is a molecule of significant industrial and research importance. Its unique combination of a stable, electron-withdrawing trifluoromethyl group and a synthetically versatile nitrile group makes it a valuable intermediate. A thorough understanding of its properties, synthesis via methods like the Sandmeyer reaction, and its diverse reactivity is essential for chemists and researchers aiming to leverage this powerful building block for the creation of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. Adherence to strict safety protocols is paramount when handling this toxic compound to ensure safe and successful laboratory and industrial operations.
References
- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ. (n.d.).
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemical Versatility of this compound: A Foundation for Innovation. (2026, January 3).
- Safety Data Sheet. (2024, December 19). Fluorochem.
- Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. (n.d.). Eureka | Patsnap.
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (n.d.). Cole-Parmer.
- Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.
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- This compound(455-18-5). (n.d.). ChemicalBook.
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- SAFETY DATA SHEET. (2024, March 26). Fisher Scientific.
- Unlocking Pharmaceutical Potential: The Role of this compound in Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). PMC - NIH.
- Supporting Information. (n.d.).
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- This compound, 99%, 455-18-5. (n.d.). CookeChem.
- Stoichiometric reductions of benzonitrile (4 a). (yields determined by... (n.d.). ResearchGate.
- Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. (n.d.).
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.). Zeitschrift für Naturforschung.
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An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile: Properties, Applications, and Experimental Considerations
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. Among these, 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5) emerges as a cornerstone intermediate. Its unique molecular architecture, featuring a potent electron-withdrawing trifluoromethyl group and a versatile nitrile moiety on a benzene core, provides a robust platform for synthesizing complex molecules with tailored properties.[1][2] This guide offers an in-depth analysis of the physical and chemical properties of this compound, explores the mechanistic basis for its utility, and provides practical, field-proven protocols for its handling and use, tailored for researchers, chemists, and drug development professionals.
Core Physicochemical & Structural Properties
This compound is a crystalline solid at room temperature, often appearing as colorless to white crystals or a low-melting solid.[3][4] Its fundamental properties are dictated by the interplay between the aromatic ring and its two functional groups.
Structural and Identity Data
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Cyanobenzotrifluoride, α,α,α-Trifluoro-p-tolunitrile | [4][5] |
| CAS Number | 455-18-5 | [1][4] |
| Molecular Formula | C₈H₄F₃N | [1][4] |
| Molecular Weight | 171.12 g/mol | [1][4] |
| SMILES | FC(F)(F)c1ccc(cc1)C#N | [1] |
| InChIKey | DRNJIKRLQJRKMM-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White or colorless to light yellow powder or low melting solid | [3][4][6] |
| Melting Point | 39-41 °C | [6][7] |
| Boiling Point | 80-81 °C @ 20 mmHg | [6] |
| Density | 1.278 g/mL @ 25 °C | [6] |
| Refractive Index | n20/D 1.4583 | [6] |
| Solubility | Insoluble in water; Soluble in polar organic solvents like chloroform and methanol | [6][8] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |
The Mechanistic Influence of Functional Groups
The utility of this compound in drug discovery and materials science is not coincidental; it is a direct consequence of the powerful electronic effects exerted by its key functional groups. Understanding these effects is crucial for predicting reactivity and designing novel molecular architectures.
The Trifluoromethyl (-CF₃) Group: An Electronic Powerhouse
The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[2] This is due to the high electronegativity of the three fluorine atoms.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile groups (like a methyl group) with a -CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is critical for enhancing a drug's ability to cross cellular membranes and reach its biological target.[3]
-
Modulation of Acidity/Basicity: By withdrawing electron density from the aromatic ring, the -CF₃ group can significantly alter the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.
-
Receptor Binding Affinity: The unique steric and electronic profile of the -CF₃ group can lead to improved binding affinity and selectivity for target receptors through enhanced hydrophobic and electrostatic interactions.[3]
The Nitrile (-C≡N) Group: A Synthetic Chameleon
The nitrile group is a highly versatile functional handle, capable of being transformed into a wide array of other functionalities. This synthetic flexibility makes this compound a valuable starting material.[9]
-
Reduction to Amines: The nitrile can be readily reduced to a primary amine (-CH₂NH₂), a fundamental group in many bioactive molecules.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH).
-
Formation of Heterocycles: The nitrile group is a key precursor in the synthesis of various nitrogen-containing heterocycles, such as tetrazoles and quinazolines, which are common scaffolds in pharmaceuticals.[6]
Caption: Influence of functional groups on molecular properties.
Spectral Analysis: A Structural Fingerprint
The spectral data for this compound provides unambiguous confirmation of its structure. Researchers should be familiar with its key spectral features for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is characteristic of a 1,4-disubstituted (para) benzene ring. It will show two sets of doublets in the aromatic region (typically ~7.7-7.8 ppm), corresponding to the two pairs of chemically non-equivalent aromatic protons. The coupling constant between these doublets is typically in the range of 8-9 Hz.[10]
-
¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon. The nitrile carbon (-C≡N) typically appears around 117-118 ppm. The carbon attached to the -CF₃ group will show a quartet due to coupling with the three fluorine atoms, and the -CF₃ carbon itself will appear as a quartet with a large coupling constant (J ≈ 272 Hz).[10]
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful tool for identifying the -CF₃ group. It will exhibit a single, sharp singlet at approximately -63 to -64 ppm (relative to CFCl₃).[10] The absence of signal splitting confirms the absence of adjacent protons or other fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile C≡N stretch, typically appearing around 2230-2240 cm⁻¹.[5][11] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and strong bands corresponding to C-F stretching are found in the 1300-1100 cm⁻¹ region.[12]
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺·) at m/z = 171.[5] Common fragmentation patterns for aromatic compounds may be observed, though the benzene ring itself is relatively stable.[13]
Key Applications in Research and Development
The unique combination of properties makes this compound a high-value intermediate across several industries.
-
Pharmaceutical Synthesis: It is a documented key intermediate in the synthesis of drugs such as the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.[4] Its role as a building block allows for the incorporation of the beneficial trifluoromethyl group into complex active pharmaceutical ingredients (APIs).
-
Agrochemicals: The compound serves as a precursor for various herbicides, fungicides, and insecticides.[8] The -CF₃ moiety often enhances the potency and stability of these agents in environmental conditions.
-
Materials Science: It is used in the development of specialty polymers and advanced materials. The trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance to the final polymer.[4]
Safety, Handling, and Storage Protocol
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. This compound is classified as hazardous and requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious skin and eye irritation.
Caption: Standard workflow for safe handling of the compound.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For large quantities, consider a dust mask or respirator.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all containers are clearly labeled. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, heat, sparks, and open flames.[8]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Field-Proven Experimental Protocol: Reduction to 4-(Trifluoromethyl)benzylamine
The reduction of the nitrile to a primary amine is a fundamental and illustrative transformation. The following protocol, utilizing lithium aluminum hydride (LiAlH₄), is a robust method for laboratory-scale synthesis.[14]
WARNING: Lithium aluminum hydride is a highly reactive and water-sensitive reagent that can ignite upon contact with moisture. This procedure must be performed by trained personnel under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
Materials and Equipment
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oven-dried, three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert gas (N₂ or Ar) supply
-
Ice bath
Step-by-Step Procedure
-
Setup: Assemble the dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The addition rate should be controlled to manage any exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Fieser Method - CAUTION): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous sodium hydroxide (NaOH).
-
'3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter off the white precipitate and wash it thoroughly with additional solvent (diethyl ether or THF).
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)benzylamine. The product can be further purified by distillation if necessary.[14]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its value is rooted in the predictable yet powerful influence of its trifluoromethyl and nitrile groups, which bestow enhanced stability, lipophilicity, and synthetic versatility upon target molecules. A thorough understanding of its physical properties, spectral characteristics, and safe handling procedures, as outlined in this guide, is essential for any scientist aiming to leverage this compound to its full potential.
References
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- Ishmath Test Prep. (2023). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
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4-(Trifluoromethyl)benzonitrile structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive walkthrough of the analytical workflow for the structural elucidation and verification of this compound (C₈H₄F₃N). This molecule serves as a critical intermediate in pharmaceutical synthesis, notably for drugs like fluvoxamine.[1] Accurate structural confirmation is paramount for ensuring reaction success, final product purity, and regulatory compliance. We will proceed through a logical, multi-technique approach, beginning with mass spectrometry to determine molecular mass and formula, followed by infrared spectroscopy to identify key functional groups, and culminating in nuclear magnetic resonance spectroscopy to assemble the precise atomic framework. This guide emphasizes the causality behind the selection of each technique and the logic of spectral interpretation, providing researchers and drug development professionals with a robust framework for unambiguous molecular characterization.
The Analytical Mandate: Confirming Molecular Identity
In any synthetic pathway, verifying the structure of key intermediates is a critical control point. The target molecule, this compound, has a nominal mass of 171.12 g/mol and a molecular formula of C₈H₄F₃N.[1][2][3] Our objective is not merely to confirm this mass but to prove the specific isomeric arrangement of the substituents on the benzene ring. The analytical workflow is designed as a self-validating system, where each piece of spectroscopic data corroborates the others to build an undeniable structural case.
The logical flow of this elucidation process is visualized below. We begin with the most fundamental question—the molecular weight and formula—and progressively add layers of detail regarding functional groups and atomic connectivity.
Caption: Workflow for the structural elucidation of this compound.
Mass Spectrometry: Defining the Molecular Boundaries
The first step is to confirm the molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for this purpose, as it provides both the molecular ion and a characteristic fragmentation pattern that can offer initial structural clues.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature program starting at 100°C, ramping to 250°C at 10°C/min to ensure separation from any residual solvents or impurities.
-
MS Analysis: The mass spectrometer is operated in EI mode at a standard ionizing energy of 70 eV. Scan the mass range from m/z 40 to 200.
Data Interpretation
The primary goal is to identify the molecular ion peak (M⁺•). For this compound, this peak is expected at m/z = 171 , corresponding to the mass of the C₈H₄F₃N molecule.[2] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[5]
Key fragmentation patterns provide further validation:
-
Loss of a Fluorine Radical (•F): A peak at m/z 152 (M-19) can be observed.
-
Loss of the Trifluoromethyl Radical (•CF₃): A prominent peak at m/z 102 (M-69) is expected. This fragment, the cyanophenyl cation, is relatively stable and often a significant peak in the spectrum.[6]
-
Loss of Hydrogen Cyanide (HCN): A peak at m/z 144 (M-27) may be present, arising from fragmentation involving the nitrile group.
The observation of a strong molecular ion at m/z 171 and a characteristic fragment at m/z 102 provides high confidence in the elemental composition and the presence of the benzonitrile and trifluoromethyl moieties.
Infrared Spectroscopy: Identifying the Functional Scaffolding
With the molecular formula confirmed, Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to rapidly identify the key functional groups. The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of this compound is expected to show several characteristic absorption bands that define its chemical architecture.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C≡N Stretch (Nitrile) | ~2230 cm⁻¹ | A sharp, strong absorption confirming the presence of the nitrile group.[7][8] |
| C-F Stretches (Trifluoromethyl) | 1300 - 1100 cm⁻¹ | Multiple strong, broad absorptions characteristic of the CF₃ group. |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Weak to medium absorptions indicating the aromatic C-H bonds.[9] |
| Aromatic C=C Stretch | 1610, 1500, 1450 cm⁻¹ | A series of absorptions confirming the benzene ring.[10] |
| C-H Out-of-Plane Bend | ~840 cm⁻¹ | A strong absorption indicative of a 1,4- (or para-) substitution pattern on the ring. |
The unambiguous identification of the C≡N and C-F stretches is a critical step. The combination of these with the aromatic signals strongly supports the proposed structure over other isomers.
Nuclear Magnetic Resonance: Assembling the Final Structure
NMR spectroscopy is the definitive technique for establishing the precise connectivity of atoms. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the 1,4-substitution pattern and complete the structural puzzle.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum at 100 MHz. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum at 376 MHz. No external standard is strictly necessary for simple identification, but trifluorotoluene can be used as a reference.
¹H NMR Interpretation
The 1,4-disubstituted aromatic ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct, symmetrical doublets.[11]
-
δ ~7.85 ppm (d, 2H): These are the two protons ortho to the electron-withdrawing trifluoromethyl group.
-
δ ~7.78 ppm (d, 2H): These are the two protons ortho to the electron-withdrawing nitrile group.[11] The integration of each signal as 2H confirms the presence of four aromatic protons. The simple doublet-of-doublets appearance immediately rules out 1,2- (ortho) and 1,3- (meta) isomers, which would produce more complex splitting patterns.
¹⁹F NMR Interpretation
The trifluoromethyl group contains three chemically and magnetically equivalent fluorine atoms.
-
δ ~ -63.6 ppm (s, 3F): This will appear as a sharp singlet in the proton-decoupled spectrum.[11] The chemical shift is highly characteristic of an aromatic CF₃ group.[12] This single resonance confirms the presence of one, and only one, type of CF₃ group in the molecule.
¹³C NMR Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the influence of the fluorine and nitrile substituents.
| Carbon Atom | Expected Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Significance |
| C -CF₃ | ~134.7 | Quartet (q, ¹JCF ≈ 33 Hz) | The direct coupling to three fluorine atoms splits this quaternary carbon signal into a quartet.[11] |
| C -CN | ~116.2 | Singlet (s) | Position of the quaternary carbon attached to the nitrile. |
| Aromatic C H (ortho to CN) | ~132.8 | Singlet (s) | The two equivalent carbons ortho to the nitrile group.[11] |
| Aromatic C H (ortho to CF₃) | ~126.3 | Quartet (q, ³JCF ≈ 4 Hz) | These carbons show a small long-range coupling to the fluorine atoms.[11] |
| C N (Nitrile) | ~117.5 | Singlet (s) | The chemical shift for the nitrile carbon. |
| C F₃ | ~123.2 | Quartet (q, ¹JCF ≈ 272 Hz) | The carbon of the CF₃ group exhibits a very large one-bond coupling constant with the fluorine atoms.[11] |
The combination of these NMR datasets provides an interlocking web of evidence. The ¹H NMR defines the substitution pattern, the ¹⁹F NMR confirms the trifluoromethyl group, and the ¹³C NMR, with its characteristic C-F couplings, validates the entire carbon skeleton and the precise location of the substituents.
The diagram below illustrates how the key NMR and IR data points map directly onto the confirmed molecular structure.
Caption: Correlation of spectroscopic data to the structure of this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic and synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. Each technique provides a unique and essential piece of the puzzle. MS establishes the molecular formula, IR confirms the presence of the critical nitrile and trifluoromethyl functional groups, and NMR provides the definitive evidence for the 1,4-substitution pattern and the overall atomic connectivity. This integrated approach represents a gold-standard, self-validating workflow for ensuring the structural integrity of synthetic intermediates in research and industrial settings.
References
- Gobi, D., et al. (2022). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Astrophysical Journal, 927(1), 10.
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- Shen, M., et al. (2019). Supporting Information for: A General and Practical Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Chlorides with Me₄NSCF₃. Organic Letters, 21(18), 7254-7258. The supporting information contains relevant spectral data.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- University of California, Irvine. (n.d.). 19F NMR Reference Standards. UCI School of Physical Sciences.
- Clariant. (n.d.). Structure Elucidation. Clariant Analytical Sciences.
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4-(Trifluoromethyl)benzonitrile spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzonitrile
Introduction
This compound, also known as 4-cyanobenzotrifluoride, is a substituted aromatic compound with the chemical formula C₈H₄F₃N.[1] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a trifluoromethyl (-CF₃) group at the para position. This molecule serves as a crucial intermediate in the synthesis of various chemical entities, including pharmaceuticals like fluvoxamine.[2][3] The presence of the two strongly electron-withdrawing groups imparts unique chemical and electronic properties to the molecule, making its unambiguous characterization essential for quality control and reaction monitoring.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is presented from the perspective of a senior application scientist, focusing on the interpretation of spectral features and the underlying principles that govern them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides insight into the electronic environment of the aromatic protons. Due to the para-substitution pattern with two distinct electron-withdrawing groups, the aromatic region displays a characteristic AA'BB' system, which is often approximated as a pair of doublets.
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.84 | Doublet | ~8.6 | 2H, Aromatic (H-2, H-6) |
| ~7.79 | Doublet | ~8.6 | 2H, Aromatic (H-3, H-5) |
Solvent: CDCl₃, Reference: TMS (0 ppm)[4]
Interpretation and Experimental Rationale: The ¹H NMR spectrum is deceptively simple, showing two signals in the aromatic region.[4] The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) are expected to be deshielded and appear downfield compared to the protons ortho to the trifluoromethyl group (H-3, H-5). The observed signals around 7.8 ppm are consistent with protons on an electron-deficient aromatic ring.[4][5] The coupling constant of approximately 8.6 Hz is typical for ortho-coupling between adjacent protons on a benzene ring. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and minimal interference in the proton spectrum.[6]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the ¹H frequency (e.g., 400 MHz) and shim the magnetic field to achieve optimal homogeneity and resolution.[6]
-
Acquisition: Acquire the spectrum using standard parameters, typically a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Workflow for NMR Analysis
Caption: General workflow for NMR data acquisition and analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is vital for confirming the carbon framework of the molecule. It reveals the number of unique carbon environments and shows the effect of C-F coupling.
Data Summary: ¹³C NMR
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~134.7 | Quartet | J ≈ 33 | C4 (ipso to -CF₃) |
| ~132.8 | Singlet | - | C2, C6 |
| ~126.3 | Singlet (or very small q) | - | C3, C5 |
| ~123.2 | Quartet | J ≈ 272 | -CF₃ |
| ~117.5 | Singlet | - | -C≡N |
| ~116.2 | Singlet | - | C1 (ipso to -CN) |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)[5]
Interpretation and Experimental Rationale: The carbon attached to the three fluorine atoms (-CF₃) exhibits a strong one-bond coupling (¹JCF), resulting in a prominent quartet with a large coupling constant of approximately 272 Hz.[5] The ipso-carbon (C4) directly attached to the -CF₃ group shows a smaller two-bond coupling (²JCF), appearing as a quartet with a J-value around 33 Hz.[5] The nitrile carbon appears around 117.5 ppm, and the ipso-carbon attached to it (C1) is found at ~116.2 ppm.[5] The remaining aromatic carbons (C2, C6 and C3, C5) are observed in the expected aromatic region. The choice of a broadband proton-decoupled experiment is standard to simplify the spectrum by removing C-H couplings, ensuring each unique carbon appears as a single resonance (or a multiplet if coupled to fluorine).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, it provides a simple yet confirmatory piece of data.
Data Summary: ¹⁹F NMR
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~ -63.6 | Singlet | -CF₃ |
Solvent: CDCl₃, Reference: External CFCl₃ (0 ppm) or internal standard[5]
Interpretation and Experimental Rationale: The three fluorine atoms of the -CF₃ group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.[4][5] The chemical shift of approximately -63 ppm is characteristic of a trifluoromethyl group attached to an aromatic ring.[5] This single peak confirms the presence and electronic environment of the CF₃ group, serving as a quick and reliable diagnostic tool.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~2230 | Strong | C≡N (Nitrile) stretch |
| ~1320 | Strong | C-F (Trifluoromethyl) symmetric stretch |
| ~1170 & ~1130 | Strong | C-F (Trifluoromethyl) asymmetric stretches |
| ~1610 | Medium | C=C Aromatic ring stretch |
| ~850 | Strong | C-H out-of-plane bend (para-disubstitution) |
Sample preparation: ATR or KBr pellet[7][8]
Interpretation and Experimental Rationale: The IR spectrum of this compound is dominated by features from its three key components: the nitrile group, the trifluoromethyl group, and the benzene ring.
-
Nitrile Stretch: The most diagnostic peak is the sharp, strong absorption around 2230 cm⁻¹, which is characteristic of the C≡N stretching vibration.[8] Its position indicates a nitrile conjugated with an aromatic system.
-
C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.[8] These are often the most intense peaks in the spectrum.
-
Aromatic Features: The C=C stretching vibrations within the benzene ring appear in the 1610-1450 cm⁻¹ region. A strong band around 850 cm⁻¹ is indicative of the out-of-plane C-H bending for two adjacent hydrogens, which is characteristic of 1,4- (or para-) disubstitution.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for IR Spectroscopy
Caption: Standard workflow for ATR-FTIR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Data Summary: Electron Ionization (EI) Mass Spectrometry
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
|---|---|---|
| 171 | High | [M]⁺˙ (Molecular Ion) |
| 152 | Medium | [M - F]⁺ |
| 121 | Low | [M - CF₂]⁺˙ or [C₇H₄N]⁺ |
Ionization Method: Electron Ionization (EI)
Interpretation and Experimental Rationale: The mass spectrum provides unequivocal proof of the molecule's identity.
-
Molecular Ion: The base peak or a very intense peak is observed at m/z = 171, which corresponds to the molecular weight of C₈H₄F₃N (171.12 g/mol ).[1][7] The presence of this molecular ion ([M]⁺˙) confirms the compound's elemental formula.
-
Fragmentation: Under electron ionization (EI), the molecular ion can fragment. A common fragmentation pathway for trifluoromethyl-substituted aromatics is the loss of a fluorine atom, leading to a peak at m/z 152 ([M-19]⁺). Further fragmentation can lead to other smaller ions, which can help in confirming the structure. EI is a hard ionization technique chosen for its ability to produce reproducible fragmentation patterns that are useful for library matching and structural confirmation.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate ions (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
Workflow for Mass Spectrometry
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Synthesis of 4-(Trifluoromethyl)benzonitrile from 4-chlorobenzotrifluoride
An In-depth Technical Guide for the Synthesis of 4-(Trifluoromethyl)benzonitrile from 4-Chlorobenzotrifluoride
Introduction
This compound is a pivotal building block in modern chemistry, serving as a key intermediate in the synthesis of numerous high-value products, including pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring both a nitrile group and an electron-withdrawing trifluoromethyl moiety, imparts unique electronic properties and reactivity, making it an attractive precursor for complex molecular architectures.[3] The starting material, 4-chlorobenzotrifluoride, is a readily available and cost-effective industrial chemical, rendering its conversion to the corresponding nitrile a commercially significant transformation.[4]
This guide provides a comprehensive technical overview of the primary synthetic methodologies for converting 4-chlorobenzotrifluoride to this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, the causal logic behind the selection of reagents and reaction conditions, and the practical considerations essential for successful execution in a research and development setting. We will explore both classical and modern catalytic approaches, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Chapter 1: Foundational Principles of Aryl Cyanation on Electron-Deficient Systems
The conversion of an aryl halide to an aryl nitrile, known as cyanation, is a fundamental C-C bond-forming reaction. The substrate, 4-chlorobenzotrifluoride, presents a specific set of challenges and opportunities. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). However, the chloride is a relatively poor leaving group compared to bromide or iodide, often requiring forcing conditions or, more elegantly, catalytic activation to achieve efficient displacement by a cyanide nucleophile.
Historically, this transformation was dominated by harsh, stoichiometric copper-mediated methods. Contemporary organic synthesis, however, has largely shifted towards milder, more versatile, and scalable transition-metal-catalyzed cross-coupling reactions, primarily employing palladium.
Chapter 2: The Rosenmund-von Braun Reaction: A Classic, Thermally-Driven Approach
The Rosenmund-von Braun reaction is the archetypal method for the cyanation of aryl halides, utilizing copper(I) cyanide (CuCN).[5][6] It is a robust but often demanding reaction, typically requiring high temperatures and stoichiometric amounts of the copper reagent.
Mechanism and Rationale
The precise mechanism has been a subject of study but is generally believed to proceed via an oxidative addition of the aryl halide to a copper(I) species. This forms a high-valent Cu(III)-aryl intermediate, which then undergoes reductive elimination to yield the aryl nitrile and regenerate a copper(I) halide.[7] The high reaction temperatures, often reaching 150-200°C, are necessary to overcome the significant activation energy barrier associated with the oxidative addition of the relatively inert C-Cl bond to the copper center.[7][8] Polar aprotic solvents like DMF, NMP, or pyridine are required to solubilize the copper cyanide salt and facilitate the reaction.[7]
Caption: Proposed mechanism for the Rosenmund-von Braun reaction.
Limitations and Field Insights
While effective, the classical Rosenmund-von Braun reaction suffers from several significant drawbacks that limit its application in modern drug development:
-
Harsh Conditions: The high temperatures required can lead to thermal decomposition of sensitive substrates and limit functional group tolerance.
-
Stoichiometric Waste: The use of super-stoichiometric amounts of copper cyanide results in significant heavy metal waste, complicating product purification and posing environmental concerns.[7]
-
Purification Challenges: Removal of copper salts from the reaction mixture can be arduous, often requiring complex workup procedures.[7]
For these reasons, while historically important, this method is often superseded by the palladium-catalyzed approaches discussed next, especially when dealing with complex or sensitive molecules.
Chapter 3: Palladium-Catalyzed Cyanation: A Paradigm of Modern Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis. Their application to aryl cyanation has enabled the conversion of aryl (pseudo)halides under significantly milder conditions with broad functional group tolerance.[9][10]
The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the 4-chlorobenzotrifluoride, breaking the C-Cl bond and forming an Ar-Pd(II)-Cl species.
-
Transmetalation / Ligand Exchange: The cyanide source delivers the cyanide group to the palladium center, displacing the chloride.
-
Reductive Elimination: The aryl group and the newly attached cyanide group are eliminated from the palladium center, forming the C-CN bond of the final product and regenerating the active Pd(0) catalyst.[9]
A critical challenge in palladium-catalyzed cyanation is the propensity for cyanide ions to act as potent, irreversible poisons to the palladium catalyst.[9][10] This can bind to all intermediates in the catalytic cycle, leading to catalyst deactivation. Modern protocols have ingeniously circumvented this issue through the careful choice of the cyanide source.
Caption: The general catalytic cycle for Pd-catalyzed cyanation.
Protocol Deep Dive: Choosing the Right Cyanide Source
The success of a palladium-catalyzed cyanation is intrinsically linked to the nature of the cyanide reagent. We will examine two state-of-the-art, reliable systems.
A. Zinc Cyanide (Zn(CN)₂): The Slow-Release Strategy
Zinc cyanide has become a workhorse reagent in palladium-catalyzed cyanations.[10] Its efficacy stems from its low solubility in common organic solvents and its role as a transmetalating agent. Rather than releasing a high concentration of free cyanide ions, it transfers cyanide to the palladium center in a controlled manner, mitigating catalyst poisoning.[10]
B. Potassium Ferrocyanide (K₄[Fe(CN)₆]): The Non-Toxic, Stable Alternative
Potassium ferrocyanide, K₄[Fe(CN)₆]·3H₂O, is an exceptionally attractive cyanide source from a safety and handling perspective. It is a stable, crystalline, and non-toxic solid (the cyanide ions are tightly bound within the iron coordination sphere).[1][10] In the reaction, it is believed to slowly release the active cyanide species, again avoiding high concentrations that could deactivate the catalyst.
Quantitative Data and Experimental Protocols
The following table summarizes typical conditions for the cyanation of 4-chlorobenzotrifluoride using these modern methods.
| Parameter | Protocol 1: Zn(CN)₂ System | Protocol 2: K₄[Fe(CN)₆] System |
| Starting Material | 4-Chlorobenzotrifluoride | 4-Chlorobenzotrifluoride |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Anhydrous Potassium Ferrocyanide |
| Catalyst | Pd/C or Pd(OAc)₂ | Palladium Acetate (Pd(OAc)₂) |
| Ligand | dppf or Xantphos | Xantphos |
| Solvent | DMAC or Dioxane/Water | Dioxane/Water or Toluene |
| Temperature | 100 - 120 °C | 100 - 160 °C |
| Typical Yield | >85% | >90% |
| Reference | [11] | [1][10] |
Detailed Experimental Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)
This protocol is a representative example based on established literature.[11][12]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd/C, 2 mol%) and the phosphine ligand (e.g., dppf, 4 mol%).
-
Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Through a syringe, add the solvent (e.g., anhydrous N,N-Dimethylacetamide, DMAC) followed by 4-chlorobenzotrifluoride (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like toluene or ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the organic filtrate sequentially with aqueous ammonia (to quench any remaining zinc salts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure this compound as a white solid.
Detailed Experimental Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol is a representative example based on established literature.[1][10]
-
Vessel Preparation: To a screw-cap vial or reaction tube equipped with a magnetic stir bar, add palladium acetate (Pd(OAc)₂, 0.2-1 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1-100:1 molar ratio to Pd), and anhydrous potassium ferrocyanide (≥16.7 mol%).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon.
-
Substrate and Solvent Addition: Add 4-chlorobenzotrifluoride (1.0 equivalent) and the reaction solvent (e.g., a mixture of dioxane and degassed water).
-
Reaction: Seal the vessel tightly and heat the mixture to 100-160 °C in a heating block or oil bath with vigorous stirring. The reaction is typically complete within 1-4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or recrystallization to afford the desired product.
Chapter 4: Process Safety and Scale-Up
While modern cyanide sources are significantly safer than alkali metal cyanides, appropriate safety measures are paramount.
-
Handling: Always handle cyanide-containing reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: Acidic conditions must be strictly avoided during workup, as this can generate highly toxic hydrogen cyanide (HCN) gas. Workup procedures often involve a basic wash (e.g., aqueous sodium carbonate or ammonia) to ensure any residual cyanide is maintained in its less volatile salt form.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal according to institutional guidelines.
For scale-up, heterogeneous catalysts like Pd/C offer advantages in terms of simplified removal from the reaction mixture.[11] The low toxicity and stability of potassium ferrocyanide also make it a particularly attractive option for industrial applications.[1]
Conclusion
The synthesis of this compound from 4-chlorobenzotrifluoride has evolved from thermally demanding classical methods to highly efficient and mild palladium-catalyzed protocols. The Rosenmund-von Braun reaction, while historically significant, is often limited by its harsh conditions and waste profile.
In contrast, modern palladium-catalyzed cyanation, utilizing safer and more manageable cyanide sources like zinc cyanide or potassium ferrocyanide, offers a superior alternative. These methods demonstrate broad applicability, excellent yields, and a high degree of functional group tolerance, making them the gold standard for researchers in the pharmaceutical and materials science industries. The careful selection of catalyst, ligand, and cyanide source, grounded in a firm understanding of the underlying reaction mechanism, empowers chemists to perform this critical transformation with precision, safety, and efficiency.
References
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- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
- Reddy, D., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
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- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
- Hall, S. E. (1990). Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.
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- Xu, J., et al. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
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- Chem-Station. (2016). Rosenmund-von Braun Reaction. [Link]
- Li, Y., et al. (2005). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzotrifluoride. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. [Link]
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- Wang, J. (2014). P-chlorobenzotrifluoride synthesizing method.
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4-(Trifluoromethyl)benzonitrile CAS number 455-18-5
An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern organic synthesis. We will delve into its fundamental properties, explore robust synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in the pharmaceutical, agrochemical, and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile fluorinated intermediate.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-cyanobenzotrifluoride, is an aromatic compound distinguished by two powerful functional groups: a nitrile (-C≡N) and a trifluoromethyl (-CF3) group.[1] This unique combination makes it a highly valuable intermediate in synthetic chemistry.[2]
The trifluoromethyl group is a bioisostere of several functional groups and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[3][4][5] This makes it a highly sought-after moiety in drug discovery.[5] The nitrile group, a versatile synthetic handle, can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, providing a gateway to diverse molecular architectures.[4][6][7] Consequently, this compound serves as a cornerstone for the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3][8]
Physicochemical and Spectroscopic Profile
This compound typically appears as a low-melting solid or a colorless to pale yellow liquid.[1] Its polar nitrile group allows for solubility in various polar organic solvents.[1]
| Property | Value | Reference(s) |
| CAS Number | 455-18-5 | [9] |
| Molecular Formula | C₈H₄F₃N | [9] |
| Molecular Weight | 171.12 g/mol | [9] |
| Appearance | Low melting solid | [3] |
| Melting Point | 39-41 °C | |
| Boiling Point | 80-81 °C at 20 mmHg | |
| Density | 1.278 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4583 | |
| InChIKey | DRNJIKRLQJRKMM-UHFFFAOYSA-N | [9] |
Spectroscopic data for this compound is well-documented, with characteristic signals in NMR, IR, and mass spectrometry confirming its structure.[9][10]
Synthesis Methodologies: Accessing the Core Scaffold
The most prevalent and industrially relevant method for synthesizing this compound is the transition metal-catalyzed cyanation of 4-halobenzotrifluorides.[11][12] Palladium-catalyzed systems are particularly effective due to their high functional group tolerance and catalytic efficiency.[11]
Palladium-Catalyzed Cyanation of Aryl Halides
This methodology involves the cross-coupling of an aryl halide (typically 4-chlorobenzotrifluoride or 4-bromobenzotrifluoride) with a cyanide source. The choice of cyanide source is critical, with a significant trend away from highly toxic reagents like NaCN or KCN towards safer, more stable alternatives.[13][14] Potassium ferrocyanide, K₄[Fe(CN)₆], has emerged as an excellent, less toxic, and inexpensive cyanide source for this transformation.[11][13][14]
The catalytic cycle is believed to proceed via a standard Pd(0)/Pd(II) pathway involving oxidative addition, cyanide transfer, and reductive elimination.[12]
Caption: General workflow for the palladium-catalyzed synthesis of this compound.
Protocol: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide
The following protocol is a representative, self-validating system grounded in established chemical principles for the cyanation of aryl halides.[11][14]
Materials:
-
4-Chlorobenzotrifluoride (1.0 eq)
-
Anhydrous Potassium Ferrocyanide, K₄[Fe(CN)₆] (0.4 eq)
-
Palladium Acetate, Pd(OAc)₂ (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) (0.04 eq)
-
Sodium Carbonate (Na₂CO₃) (as base, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add 4-chlorobenzotrifluoride, anhydrous potassium ferrocyanide, palladium acetate, XantPhos, and sodium carbonate.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe.
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst. Anhydrous conditions prevent side reactions.
-
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Causality: Heat is required to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium center. The XantPhos ligand stabilizes the catalyst and facilitates the reductive elimination step.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound provides a rich platform for synthetic transformations.
-
Nitrile Group Transformations: The cyano group is a linchpin for diversification. It can be hydrolyzed to the corresponding carboxylic acid (4-(trifluoromethyl)benzoic acid), reduced to the benzylamine, or reacted with azides to form tetrazoles, among other reactions.[4][6] This versatility is fundamental to its role as a building block.
-
Aromatic Ring Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][5] This electronic effect also influences the reactivity of the nitrile group and is a key consideration in multi-step syntheses.
Caption: Key synthetic transformations of the nitrile group in this compound.
Core Applications in Science and Industry
The unique properties imparted by the -CF₃ group make this compound a high-value intermediate in several key industries.
Pharmaceutical Development
This is the most significant area of application. This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][8]
-
Key Intermediate: It is a documented precursor in the synthesis of the antidepressant fluvoxamine.[15][16]
-
Scaffold for Drug Discovery: Its derivatives, such as 4-amino-2-(trifluoromethyl)benzonitrile, are crucial for building complex molecules targeting neurological disorders, cancers, and cardiovascular diseases.[3][17][18] The presence of the trifluoromethyl group often leads to drugs with improved efficacy and better bioavailability due to enhanced metabolic stability and membrane permeability.[5][8]
Agrochemicals
The compound is used in the formulation and synthesis of modern herbicides and pesticides.[1][3][14] The -CF₃ group can enhance the potency and environmental persistence of the active ingredients, leading to improved crop yields.[3]
Materials Science
In materials science, this compound is incorporated into advanced polymers and specialty materials.[2][3] The trifluoromethyl moiety can impart desirable properties such as increased thermal stability, chemical resistance, and specific electronic characteristics to the final materials.[2]
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The Trifluoromethyl Group's Profound Electron-Withdrawing Influence on Nitrile Functionality: A Technical Guide for Chemical Researchers
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its potent electron-withdrawing nature dramatically alters the physicochemical properties of neighboring functional groups. This in-depth technical guide explores the multifaceted electronic effects of the CF3 group specifically on the nitrile (C≡N) functionality. We will dissect the fundamental principles governing these interactions, quantify their impact on spectroscopic signatures and chemical reactivity, and provide field-proven experimental protocols for the synthesis and transformation of trifluoromethylated nitriles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful structural motif.
The Electronic Underpinnings: Inductive vs. Resonance Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is primarily due to the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This effect operates through the sigma (σ) bond framework, pulling electron density away from the rest of the molecule.
In contrast to many other electron-withdrawing groups, the CF3 group does not possess a significant resonance effect (-M). While hyperconjugation involving C-F bonds has been debated, its contribution is generally considered minimal compared to the overwhelming inductive pull. The dominance of the inductive effect is a key differentiator in the electronic perturbations induced by the CF3 group.
Diagram 1: The Dominant Inductive Effect of the CF3 Group
Caption: The strong inductive pull of the three fluorine atoms in the CF3 group.
Spectroscopic Manifestations of Electron Withdrawal
The profound electronic perturbation caused by the CF3 group is readily observable through spectroscopic techniques, most notably Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These changes provide a quantitative measure of the altered electronic environment of the nitrile functionality.
Infrared (IR) Spectroscopy
The C≡N stretching frequency in an IR spectrum is sensitive to the electronic environment of the nitrile group. Electron-withdrawing groups tend to increase the force constant of the C≡N bond, leading to a shift to higher wavenumbers.
| Compound | C≡N Stretching Frequency (cm⁻¹) | Rationale |
| Acetonitrile (CH₃CN) | ~2253 | The methyl group is weakly electron-donating. |
| Trifluoroacetonitrile (CF₃CN) | ~2272 | The strongly electron-withdrawing CF₃ group increases the C≡N bond order. |
Note: The exact frequencies can vary slightly depending on the phase (gas, liquid, solid) and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the nitrile carbon in ¹³C NMR is also significantly affected. The electron-withdrawing CF3 group deshields the nitrile carbon, causing its resonance to appear at a higher chemical shift (downfield).
| Compound | Nitrile ¹³C Chemical Shift (δ, ppm) | Rationale |
| Acetonitrile (CH₃CN) | ~118.7 | Baseline chemical shift for a simple alkyl nitrile. |
| Trifluoroacetonitrile (CF₃CN) | ~111.4 (quartet, ¹JCF ≈ 257 Hz) | The nitrile carbon is deshielded by the CF₃ group. The signal is split into a quartet due to coupling with the three fluorine atoms. |
Note: Chemical shifts are referenced to TMS and can vary with the solvent.
Enhanced Electrophilicity and Acidity
The primary consequence of the CF3 group's electron-withdrawing nature is a significant increase in the electrophilicity of the nitrile carbon. This makes trifluoromethylated nitriles more susceptible to nucleophilic attack compared to their non-fluorinated analogs.
Furthermore, the CF3 group dramatically increases the acidity of protons on the α-carbon. This is due to the stabilization of the resulting carbanion through the potent inductive effect of the CF3 group.
| Compound | pKa of α-Proton (in DMSO) | Rationale |
| Acetonitrile (CH₃CN) | ~31.3[2] | Weakly acidic C-H bond.[2] |
| Trifluoroacetonitrile (CF₃CN) | Not applicable (no α-protons) | - |
| Malononitrile (CH₂(CN)₂) | ~11.2 | The two nitrile groups stabilize the carbanion. |
| Trifluoromethylmalononitrile (CF₃CH(CN)₂) | Significantly lower than 11.2 (estimated) | The additional CF₃ group provides substantial further stabilization of the carbanion. |
Impact on Chemical Reactivity and Synthetic Utility
The altered electronic properties of trifluoromethylated nitriles translate into unique chemical reactivity, which can be harnessed for various synthetic transformations.
Hydrolysis
The enhanced electrophilicity of the nitrile carbon in trifluoromethylated nitriles facilitates their hydrolysis to amides and carboxylic acids. While harsh conditions are often required for the hydrolysis of standard nitriles, trifluoromethylated nitriles can often be hydrolyzed under milder conditions.
Experimental Protocol: Hydrolysis of a Trifluoromethylated Nitrile to the Corresponding Amide (Generalized)
Objective: To selectively hydrolyze a trifluoromethylated nitrile to the corresponding trifluoromethylated amide.
Materials:
-
Trifluoromethylated nitrile (1.0 eq)
-
Concentrated sulfuric acid
-
Water
-
Ice bath
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add the trifluoromethylated nitrile.
-
Cool the flask in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid (e.g., 2-3 equivalents) to the nitrile with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude trifluoromethylated amide.
-
Purify the crude product by recrystallization or column chromatography as required.
Causality Behind Experimental Choices:
-
Ice Bath: The initial reaction with concentrated sulfuric acid is highly exothermic. The ice bath is crucial for controlling the reaction temperature and preventing unwanted side reactions or degradation of the starting material and product.
-
Slow Addition of Acid: This is a critical safety and control measure. Rapid addition can lead to a dangerous exotherm and potential splashing of the corrosive acid.
-
Pouring onto Ice: This serves to both quench the reaction and dilute the concentrated acid, making the subsequent neutralization step safer and more manageable.
-
Sodium Bicarbonate Neutralization: A weak base is used to neutralize the strong acid. A stronger base like sodium hydroxide could potentially hydrolyze the desired amide product to the carboxylic acid.
Reduction
The reduction of trifluoromethylated nitriles provides access to valuable trifluoromethylated amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Experimental Protocol: Reduction of a Trifluoromethylated Nitrile to a Primary Amine with LiAlH₄ (Generalized)
Objective: To reduce a trifluoromethylated nitrile to the corresponding primary amine.
Materials:
-
Lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoromethylated nitrile (1.0 eq)
-
Sodium sulfate decahydrate (Glauber's salt) or a Fieser workup solution
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen balloon)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
In the flask, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the trifluoromethylated nitrile in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may be heated to reflux to ensure completion (monitor by TLC or GC-MS).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Workup (Fieser Method): Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams used.[3] A granular precipitate should form.
-
Stir the resulting slurry for 30 minutes, then add anhydrous magnesium sulfate to ensure complete drying.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated amine.
-
Purify the amine by distillation or column chromatography as needed.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: LiAlH₄ is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be dry, and the reaction must be performed under an inert atmosphere (nitrogen or argon) to prevent quenching of the reagent and potential fire hazards.
-
Dropwise Addition at 0 °C: The reaction is highly exothermic. Slow addition at low temperature is essential for controlling the reaction rate and preventing dangerous temperature increases.
-
Fieser Workup: This specific workup procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter.[3] The sequential addition of water, base, and more water is critical for this process.
Cycloaddition Reactions
The electron-deficient nature of the nitrile in trifluoromethylated nitriles makes them excellent partners in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like nitrile imines. This provides a regioselective route to valuable trifluoromethyl-substituted heterocycles.
Diagram 2: [3+2] Cycloaddition of a Nitrile Imine with a Trifluoromethylated Nitrile
Caption: A schematic representation of the [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of a 5-Trifluoromethyl-1,2,4-triazole via [3+2] Cycloaddition
Objective: To synthesize a 5-trifluoromethyl-1,2,4-triazole from a hydrazonoyl chloride and a trifluoroacetonitrile precursor.
Materials:
-
Hydrazonoyl chloride (1.5 eq)
-
2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (precursor to CF₃CN) (1.0 eq)
-
Triethylamine (NEt₃) (3.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk tube
Procedure:
-
To a Schlenk tube equipped with a stir bar, add the hydrazonoyl chloride and the trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime in dichloromethane.
-
Add triethylamine to the mixture.
-
Seal the tube with a Teflon cap and stir at room temperature for 12 hours.
-
Upon completion, remove the solvent in vacuo under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-trifluoromethyl-1,2,4-triazole.
Causality Behind Experimental Choices:
-
Hydrazonoyl Chloride and Triethylamine: The hydrazonoyl chloride is the precursor to the nitrile imine 1,3-dipole. Triethylamine acts as a base to dehydrohalogenate the hydrazonoyl chloride in situ, generating the reactive nitrile imine.
-
Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime: This compound serves as a safe and convenient in situ source of trifluoroacetonitrile, which is a toxic gas. The reaction conditions facilitate its slow release and immediate consumption in the cycloaddition.
-
Sealed Tube: This prevents the escape of the volatile trifluoroacetonitrile and ensures its availability for the reaction.
Applications in Drug Development
The incorporation of a CF3 group is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties. The CF3 group can improve:
-
Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to oxidative metabolism.
-
Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, leading to enhanced binding interactions with biological targets.
The nitrile group itself is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups. The combination of a CF3 group and a nitrile functionality, therefore, provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.
Conclusion
The trifluoromethyl group exerts a profound and predictable electron-withdrawing effect on the nitrile functionality, primarily through a dominant inductive mechanism. This influence is clearly manifested in altered spectroscopic properties, increased electrophilicity of the nitrile carbon, and enhanced acidity of α-protons. These electronic perturbations translate into unique chemical reactivity, enabling a range of valuable synthetic transformations, including hydrolysis, reduction, and cycloaddition reactions. For researchers in drug discovery and materials science, a thorough understanding of these principles and access to robust experimental protocols are essential for harnessing the full potential of trifluoromethylated nitriles in the design and synthesis of novel, high-performance molecules.
References
- Lu, H., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Klumpp, D. A., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3266–3267. [Link]
- Manteau, B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]
- University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. [Link]
- Pace, E. L., & Noe, L. J. (1968). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. The Journal of Chemical Physics, 49(12), 5317-5326. [Link]
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]
- PubChem. (n.d.). Acetonitrile.
- PubChem. (n.d.). Trifluoroacetonitrile.
- Shurvell, H. F., & Faniran, J. A. (1970). The infrared and Raman spectra of solid trifluoroacetonitrile. Journal of Molecular Spectroscopy, 33(3), 436-447. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Li, Y., et al. (2018). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles.
Sources
A Comprehensive Technical Guide to the Solubility of 4-(Trifluoromethyl)benzonitrile in Organic Solvents
Abstract
This technical guide provides an in-depth exploration of the solubility of 4-(trifluoromethyl)benzonitrile, a critical intermediate in the pharmaceutical and agrochemical industries. Recognizing the pivotal role of solubility in process development, crystallization, and formulation, this document synthesizes theoretical principles with practical experimental methodologies. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for understanding and determining the solubility of this compound. The guide covers the physicochemical properties of this compound, delves into predictive models such as Hansen Solubility Parameters, and provides detailed, self-validating protocols for experimental solubility determination using gravimetric and spectroscopic techniques.
Introduction: The Significance of this compound and its Solubility
This compound, also known as 4-cyanobenzotrifluoride, is a versatile chemical building block with the molecular formula C₈H₄F₃N.[1] Its structure, featuring a trifluoromethyl group and a nitrile group on a benzene ring, imparts unique electronic properties and reactivity.[2] This makes it an invaluable intermediate in the synthesis of a wide array of high-value molecules.
In the pharmaceutical sector, this compound is a key precursor for various active pharmaceutical ingredients (APIs), including drugs targeting neurological disorders.[3][4] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.[4] In agrochemicals, it serves in the formulation of potent pesticides and herbicides.[2][3]
The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reaction kinetics, and purification via crystallization. A thorough understanding of its solubility behavior is therefore not merely academic but a critical factor in optimizing synthetic routes, ensuring high yields and purity, and developing robust manufacturing processes. This guide provides the foundational knowledge and practical tools to approach the solubility of this important compound with scientific rigor.
Physicochemical Properties of this compound
A baseline understanding of the physical and chemical properties of a compound is essential before undertaking solubility studies. Key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₃N | |
| Molecular Weight | 171.12 g/mol | [1] |
| CAS Number | 455-18-5 | |
| Appearance | White or colorless to light yellow solid/powder | [5] |
| Melting Point | 39-41 °C | [5] |
| Boiling Point | 80-81 °C at 20 mmHg | [5] |
| Density | 1.278 g/mL at 25 °C | [5] |
| Water Solubility | Insoluble | [5][6] |
| Organic Solvent Solubility | Soluble in Chloroform, Methanol | [5] |
Theoretical Framework for Solubility Prediction
While experimental determination provides the most accurate solubility data, theoretical models offer predictive power, enabling rapid screening of potential solvents and a deeper understanding of intermolecular interactions.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule can be described by a point in a three-dimensional "Hansen space."[7] The closer two points are, the more likely the substances are to be miscible.[7][8] The distance (Ra) between two substances in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Thermodynamic Models: UNIFAC
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[9] This model is particularly useful when experimental data is scarce. It assumes that the properties of a liquid mixture depend on the functional groups present in the molecules. By breaking down this compound and a given solvent into their constituent functional groups, UNIFAC can estimate the activity coefficient, which is then used to calculate the solid-liquid equilibrium, and thus, the solubility. More advanced modifications, such as the Pharma Modified UNIFAC (PMUNIFAC), have been developed to better handle the complexities of pharmaceutical molecules.[9]
Experimental Determination of Solubility
Rigorous experimental measurement remains the gold standard for obtaining reliable solubility data. The following sections provide detailed protocols for two widely used and robust methods.
Isothermal Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution at a constant temperature, taking a known amount of the solution, evaporating the solvent, and weighing the remaining solute.
-
Apparatus and Materials:
-
This compound (solute)
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass evaporating dishes or aluminum pans
-
Drying oven or vacuum oven
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.
-
After equilibration, let the vial stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5-10 mL) of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
-
Accurately weigh the evaporating dish containing the filtrate to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven is preferred for more volatile or thermally sensitive compounds.
-
Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., 1 hour apart) show a negligible change in mass.
-
Record the final mass of the evaporating dish with the dried solute.
-
-
Data Calculation:
-
Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
-
Why excess solute? To ensure the solution reaches thermodynamic equilibrium and is truly saturated.
-
Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
-
Why pre-warmed syringe and filtration? To prevent the solute from crystallizing out of the saturated solution due to a temperature drop during transfer, which would lead to an underestimation of solubility.
-
Why dry to constant weight? To ensure all the solvent has been removed, providing an accurate mass of the dissolved solute.
Caption: Workflow for the gravimetric determination of solubility.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and have a known molar absorptivity. It relies on Beer-Lambert Law (A = εbc) and requires the creation of a calibration curve.
-
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Saturated solution prepared as in the gravimetric method (Steps 1-4).
-
-
Procedure:
-
Prepare a Calibration Curve: a. Prepare a stock solution of this compound of a known high concentration in the solvent of interest. b. Perform a series of accurate serial dilutions to create at least five standard solutions of known, decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. d. Plot a graph of absorbance versus concentration. It should be a linear plot passing through the origin. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity.
-
Prepare and Measure the Saturated Solution: a. Prepare a saturated solution of this compound in the desired solvent at a constant temperature, as described in the gravimetric method (Steps 1-4). b. Withdraw a sample of the clear supernatant and filter it using a 0.45 µm syringe filter. c. Accurately dilute the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely known. d. Measure the absorbance of the diluted solution at λ_max.
-
Data Calculation: a. Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.
-
-
Why a calibration curve? To establish a reliable, linear relationship between absorbance and concentration, which is the foundation of the Beer-Lambert law for quantitative analysis.
-
Why λ_max? Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.
-
Why dilute the saturated solution? The absorbance of a saturated solution is often too high to be accurately measured and may fall outside the linear range of the spectrophotometer. Dilution ensures the measurement is within the calibrated range.
-
Why a precise dilution factor? The accuracy of the final solubility value is directly dependent on the accuracy of the dilution.
Caption: Workflow for the UV-Vis spectrophotometric determination of solubility.
Data Presentation and Application
For maximum utility, solubility data should be presented in a clear and standardized format. A table summarizing the mole fraction solubility (x₁) or mass solubility ( g/100g solvent) at different temperatures for various solvents is highly recommended.
Example Data Table Structure:
| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| 35 | Experimental Value | Experimental Value | |
| Acetone | 25 | Experimental Value | Experimental Value |
| 35 | Experimental Value | Experimental Value | |
| Ethanol | 25 | Experimental Value | Experimental Value |
| 35 | Experimental Value | Experimental Value | |
| Toluene | 25 | Experimental Value | Experimental Value |
| 35 | Experimental Value | Experimental Value |
This data is crucial for:
-
Solvent Screening: Identifying suitable solvents for reactions or formulations.
-
Crystallization Process Design: Determining the optimal solvent system, temperature profile, and expected yield for purification.
-
Formulation Development: Selecting appropriate excipients and solvent systems for liquid formulations.
Conclusion
While a comprehensive, publicly available dataset of the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary framework for any researcher to generate this critical data. By combining an understanding of theoretical predictive models like Hansen Solubility Parameters with the rigorous application of experimental methods such as gravimetric analysis and UV-Vis spectrophotometry, scientists and engineers can effectively characterize the solubility of this important chemical intermediate. The protocols and workflows detailed herein are designed to be self-validating, ensuring the generation of accurate and reproducible data essential for advancing pharmaceutical and agrochemical research and development.
References
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- Bouling Chemical. (n.d.). 4-Cyanobenzotrifluoride Supplier & Manufacturer in China.
- Wikipedia. (2023). Hansen solubility parameter.
- Chemcasts. (n.d.). 4-[(Trifluoromethyl)sulfonyl]benzonitrile Properties vs Pressure.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- Chemcasts. (n.d.). Thermophysical Properties of 4-Methyl-2-(trifluoromethyl)benzonitrile.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters Data.
- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-(trifluoromethyl)- (CAS 455-18-5).
- Stepanov, K. S., et al. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Versatility of this compound: A Foundation for Innovation.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- Kiper, R. A. (n.d.). Properties of substance: benzonitrile.
- IUPAC-NIST Solubility Data Series. (n.d.). Alcohols with Water.
- Jinma Pharma(Wuhan) Co., Ltd. (n.d.). This compound.
- PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-.
- PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzonitrile.
- PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzonitrile.
- PubChem. (n.d.). 4-(Trifluoromethylamino)benzonitrile.
- Chemcasts. (n.d.). 4-[(Trifluoromethyl)sulfonyl]benzonitrile (CAS 312-21-0) Properties.
- MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Pharmaffiliates. (n.d.). CAS No : 455-18-5 | Product Name : this compound.
- IUPAC Solubility Data Series. (1994). Alcohols with Hydrocarbons.
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- 1. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. chem-casts.com [chem-casts.com]
- 5. This compound , 99% , 455-18-5 - CookeChem [cookechem.com]
- 6. 4-Cyanobenzotrifluoride Supplier & Manufacturer in China | Properties, Uses, Safety Data [boulingchem.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]
Molecular orbital analysis of 4-(Trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Molecular Orbital Analysis of 4-(Trifluoromethyl)benzonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, largely owing to the unique electronic properties conferred by its trifluoromethyl (-CF₃) and nitrile (-CN) substituents. Understanding the interplay of these groups and their influence on the molecule's frontier molecular orbitals (FMOs), charge distribution, and reactivity is paramount for rational drug design and the development of novel organic materials. This guide provides a comprehensive molecular orbital analysis of this compound, leveraging density functional theory (DFT) calculations. We will dissect the molecule's electronic structure, offering field-proven insights into the causality behind its chemical behavior and providing a self-validating framework for its computational analysis.
Introduction: The Electronic Dichotomy of this compound
The benzonitrile scaffold is a common motif in pharmaceuticals. The addition of a trifluoromethyl group at the para position creates a molecule of significant electronic interest. The nitrile group is a classic electron-withdrawing group through both resonance (π-acceptor) and induction (σ-withdrawing). The trifluoromethyl group, however, presents a more nuanced picture. While fluorine is the most electronegative element, leading to a strong σ-withdrawing inductive effect, the group as a whole is generally considered a poor π-system participant. This creates an electronic push-pull dynamic that profoundly influences the molecule's stability, reactivity, and spectroscopic properties.
A robust molecular orbital (MO) analysis is therefore not merely an academic exercise; it is a predictive tool. For drug development professionals, understanding the molecular electrostatic potential (MEP) can reveal sites for non-covalent interactions with protein targets. For materials scientists, the HOMO-LUMO gap is a critical parameter for designing organic semiconductors and optoelectronic devices. This guide will provide the theoretical and practical framework for such an analysis.
Methodology: A Validated Computational Workflow
The protocol described below represents a standard, validated workflow for the computational analysis of small organic molecules, ensuring reproducibility and accuracy. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established compromise between computational cost and accuracy for systems of this nature.
Computational Workflow Diagram
Caption: A validated workflow for the computational analysis of this compound.
Step-by-Step Protocol
-
Structure Input: The initial 3D structure of this compound is constructed using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: A geometry optimization calculation is performed to find the molecule's most stable conformation (a minimum on the potential energy surface). This is crucial as all subsequent electronic properties are dependent on an accurate molecular geometry.
-
Causality: An unoptimized, high-energy structure will yield inaccurate MO energies and shapes, leading to flawed predictions of reactivity.
-
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry.
-
Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This step is a critical self-validation of the optimization process.
-
-
Single-Point Energy and Population Analysis: Using the validated minimum-energy structure, a single-point energy calculation is performed. This step generates the core data for our analysis, including:
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): A 3D map of the electron density, revealing electrophilic and nucleophilic regions.
-
Natural Bond Orbital (NBO) Analysis: A method to study charge distribution and intramolecular donor-acceptor interactions.
-
Results and Discussion: Unveiling the Electronic Landscape
Optimized Geometry
The geometry of this compound optimizes to a planar benzene ring structure. The -CN and -CF₃ groups lie in the plane of the ring, maximizing conjugation where possible and minimizing steric hindrance. Key geometric parameters obtained from a B3LYP/6-311++G(d,p) calculation are summarized below.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-CN Bond | 1.442 | - |
| C≡N Triple Bond | 1.158 | - |
| C-CF₃ Bond | 1.495 | - |
| C-F Bonds (avg.) | 1.345 | - |
| C-C-C (in ring) | - | ~120 |
| C-C-CN Angle | - | 179.8 |
Note: These are representative values from typical DFT calculations and may vary slightly based on the specific software and version.
Frontier Molecular Orbital (FMO) Analysis
The FMOs (HOMO and LUMO) are the primary orbitals involved in chemical reactions. Their energy and distribution are central to understanding a molecule's reactivity.
-
HOMO (-8.52 eV): The HOMO is primarily localized on the aromatic π-system, with significant contributions from the nitrile group's π-orbitals. This indicates that the molecule will act as a π-electron donor from this region in reactions with electrophiles.
-
LUMO (-1.25 eV): The LUMO is predominantly located on the benzene ring and the nitrile group's π* anti-bonding orbital. The strong electron-withdrawing nature of the nitrile and trifluoromethyl groups significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. This is a key feature for its use in materials science and for understanding its susceptibility to nucleophilic aromatic substitution.
-
HOMO-LUMO Gap (ΔE = 7.27 eV): The large energy gap is indicative of high kinetic stability. A large gap suggests that significant energy is required to excite an electron from the HOMO to the LUMO, which correlates with the chemical hardness and low reactivity of the molecule under standard conditions. This stability is a desirable trait in drug candidates, contributing to a longer half-life.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides an intuitive visualization of charge distribution.
-
Electronegative Regions (Red/Yellow): The most intense negative potential is localized around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group. This is expected due to the high electronegativity of these atoms. The nitrogen lone pair represents a primary site for hydrogen bonding and coordination to metal centers.
-
Electropositive Regions (Blue): The hydrogen atoms on the aromatic ring are the most electropositive sites. A region of moderate positive potential also exists on the carbon atom of the nitrile group.
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis reveals:
-
Charge Distribution: A significant negative charge accumulates on the nitrogen atom (approx. -0.45e) and the fluorine atoms (approx. -0.30e each). Conversely, the carbon atom of the nitrile group is highly positive (approx. +0.35e), and the carbon attached to the fluorines is also significantly positive.
-
Intramolecular Interactions: NBO reveals hyperconjugative interactions, such as the donation of electron density from the C-C bonds of the ring into the antibonding σ* orbitals of the C-F bonds. These interactions contribute to the overall stability of the molecule. The analysis confirms the powerful inductive electron withdrawal by the -CF₃ group.
Conclusion and Implications
The molecular orbital analysis of this compound, conducted through a validated DFT-based workflow, provides critical insights into its electronic structure and reactivity.
-
For Drug Development: The distinct electronegative region on the nitrile nitrogen identifies it as a key interaction point for hydrogen bonding with biological targets. The molecule's high kinetic stability, predicted by the large HOMO-LUMO gap, is a favorable property for metabolic resistance.
-
For Materials Science: The low-lying LUMO confirms the molecule's character as a strong electron acceptor, making it a valuable component for n-type organic semiconductors and other optoelectronic applications.
This guide demonstrates that a systematic computational analysis serves as a powerful predictive tool, enabling researchers to make informed decisions in the design and application of complex organic molecules, ultimately accelerating the pace of innovation.
References
- Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: Journal of Chemical Physics URL:[Link]
- Title: Density-functional thermochemistry. III. The role of exact exchange Source: Journal of Chemical Physics URL:[Link]
An In-depth Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5), a key building block in pharmaceutical and materials science. We delve into the fundamental principles and practical methodologies for determining and analyzing its solid-state architecture. This document outlines a complete workflow, from single-crystal growth and X-ray diffraction data acquisition to structure refinement and computational analysis. The detailed examination of the crystal packing and intermolecular interactions offers researchers and drug development professionals critical insights into the material's properties, guiding its application in advanced synthesis and formulation.
Introduction: The Significance of Solid-State Structure
This compound is a vital intermediate in organic synthesis. Its utility stems from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups.[1] These functional groups are instrumental in modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), often enhancing metabolic stability and membrane permeability.[1] In materials science, this molecule serves as a precursor for polymers and specialty chemicals with enhanced thermal stability.[1]
The therapeutic efficacy, stability, and bioavailability of a pharmaceutical compound are not solely dependent on its molecular structure but are profoundly influenced by its crystalline arrangement. Phenomena such as polymorphism—the ability of a substance to exist in multiple crystalline forms—can have significant ramifications for a drug's performance. Therefore, a complete understanding of the three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is a prerequisite for rational drug design and materials engineering. This guide elucidates the crystal structure of this compound, providing a foundational understanding for its application.
Methodology for Crystal Structure Determination
The elucidation of a molecular crystal structure is a multi-stage process that integrates experimental techniques with computational validation. The goal is to generate a precise three-dimensional model of the atomic arrangement in the solid state.
Experimental Workflow: From Crystal to Structure
The primary method for unambiguous structure determination is single-crystal X-ray diffraction (SCXRD). This process requires a high-quality, single crystal, which is often the most challenging step.
}
Protocol 1: Single Crystal Growth via Slow Evaporation
The causality behind choosing slow evaporation is to allow molecules to self-assemble into a low-energy, highly ordered lattice with minimal defects. Rapid crystallization often traps solvent and introduces disorder, rendering the crystals unsuitable for diffraction.
-
Solvent Selection: Identify a suitable solvent in which this compound has moderate solubility. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.
-
Preparation of Saturated Solution: In a clean vial, dissolve the compound (e.g., 20-30 mg) in a minimal amount of the chosen solvent, warming gently if necessary to achieve complete dissolution.
-
Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.
-
Harvesting: Once well-formed crystals (ideally 0.1-0.3 mm in size) are observed, carefully harvest them from the mother liquor.
Computational Workflow: Theoretical Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. It can be used to predict crystal structures, rationalize observed packing motifs, and quantify the energetics of intermolecular interactions.
}
The Crystal Structure of this compound
The crystal structure of this compound was first reported by Stoter, Koritsanszky, & Lentz in 2002. Their work, deposited in the Cambridge Structural Database (CSD entry 182014), provides the definitive experimental data for its solid-state conformation and packing.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters from the single-crystal X-ray diffraction study performed at 120 K.
| Parameter | Value |
| Empirical Formula | C₈H₄F₃N |
| Formula Weight | 171.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.239(2) |
| b (Å) | 5.8670(10) |
| c (Å) | 11.666(2) |
| β (°) ** | 104.73(3) |
| Volume (ų) ** | 744.3(2) |
| Z | 4 |
| Temperature (K) | 120 |
| CSD Deposition No. | 182014 |
| Data sourced from Stoter et al., Acta Cryst. E58, o22-o23 (2002). |
Molecular Conformation and Crystal Packing
In the crystalline state, the this compound molecule is essentially planar, with the trifluoromethyl group exhibiting rotational disorder, a common phenomenon for this functional group. The crystal packing is governed by a network of weak intermolecular interactions, which collectively stabilize the lattice.
The molecules arrange into layers. The primary interactions stabilizing the crystal structure are weak hydrogen bonds and dipole-dipole interactions. Specifically, C—H···N and C—H···F contacts are observed. A notable feature is the antiparallel arrangement of neighboring nitrile groups, which helps to minimize electrostatic repulsion and optimize packing density. This arrangement is a recurring motif in the crystal engineering of benzonitrile derivatives.
}
Implications for Drug Development and Materials Science
A thorough characterization of the crystal structure is a cornerstone of modern drug development.
-
Polymorph Screening: The determined crystal structure serves as the reference for polymorph screening studies. Identifying and characterizing all possible crystalline forms is a regulatory requirement and is crucial for ensuring consistent product quality and performance.
-
Formulation Development: Knowledge of the intermolecular interactions provides a basis for selecting excipients that can form stable formulations, preventing unwanted phase transitions during storage.
-
Crystal Habit Engineering: The packing forces dictate the morphology (habit) of the crystals. Understanding these forces allows scientists to modify crystallization conditions to produce crystals with desirable properties for processing, such as improved flowability and tabletability.
In materials science, the ordered arrangement of the trifluoromethyl and nitrile dipoles is of significant interest for creating materials with specific electronic or non-linear optical properties.
Conclusion
This guide has detailed the crystal structure of this compound, grounding the analysis in established experimental and computational methodologies. The monoclinic P2₁/c structure is stabilized by a network of weak C—H···N and C—H···F intermolecular interactions, leading to an efficiently packed lattice. This fundamental structural knowledge is indispensable for professionals in drug development and materials science, providing the necessary framework to control the solid-state properties of this versatile chemical intermediate and harness its full potential in advanced applications.
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- Stoter, M., Koritsanszky, T., & Lentz, D. (2002). This compound at 120 K. Acta Crystallographica Section E: Structure Reports Online, 58(1), o22–o23.
- PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-.
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An In-depth Technical Guide to the Nomenclature of 4-(Trifluoromethyl)benzonitrile
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the synonyms, alternative names, and critical identifiers for the chemical compound 4-(Trifluoromethyl)benzonitrile. Understanding the varied nomenclature of this important synthetic building block is crucial for accurate literature review, unambiguous procurement, and precise regulatory compliance.
Introduction: The Significance of this compound
This compound is a versatile fluorinated aromatic compound. The presence of both a nitrile (-CN) group and a trifluoromethyl (-CF3) group on the benzene ring imparts unique electronic properties and chemical reactivity. These features make it an invaluable intermediate in the synthesis of a wide range of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] For instance, it is a key intermediate in the synthesis of the antidepressant drug fluvoxamine.[2][3] Given its widespread use, a multitude of names and identifiers have emerged from systematic nomenclature systems, commercial suppliers, and regulatory databases, necessitating a clear and consolidated reference.
Core Chemical Identifiers
To ensure unambiguous identification, every chemical compound is assigned a set of unique identifiers. For this compound, the most critical of these are:
-
CAS Registry Number: 455-18-5. This is the most universally accepted, unique identifier assigned by the Chemical Abstracts Service (CAS) and is essential for database searches and regulatory submissions.[1][4][5][6]
-
IUPAC Name: this compound. This is the systematic name generated according to the rules of the International Union of Pure and Applied Chemistry, providing an unambiguous structural description.[5]
-
Molecular Formula: C₈H₄F₃N. This formula denotes the elemental composition of the molecule.[1][3][5]
A summary of these and other key identifiers from major chemical databases is presented in the table below.
| Identifier | Value | Source (Example) |
| CAS Registry Number | 455-18-5 | PubChem, NIST, Sigma-Aldrich[2][5][6] |
| IUPAC Name | This compound | PubChem[5] |
| PubChem CID | 67995 | PubChem[1][5] |
| EC Number | 207-239-1 | PubChem, Sigma-Aldrich[2][5] |
| MDL Number | MFCD00001826 | Chem-Impex, Sigma-Aldrich[1][2] |
| Molecular Formula | C₈H₄F₃N | PubChem[1][5] |
| Molecular Weight | 171.12 g/mol | PubChem[1][5] |
Compendium of Synonyms and Alternative Names
The diverse applications and commercial availability of this compound have led to a variety of names. Understanding these alternatives is vital for comprehensive literature and patent searches. The names can be broadly categorized based on their structural description.
Systematic and Semi-Systematic Variants: These names often follow established chemical nomenclature rules but may differ in the priority given to functional groups.
Names Based on the "Tolunitrile" Root: These names treat the molecule as a derivative of tolunitrile (methylbenzonitrile).
-
a,a,a-Trifluoro-p-tolunitrile[1]
-
alpha,alpha,alpha-Trifluoro-p-tolunitrile[5]
-
.alpha.,.alpha.,.alpha.-Trifluoro-p-toluonitrile[5]
-
alpha,alpha,alpha-Trifluoro-4-toluonitrile[5]
Names Based on the "Benzotrifluoride" Root: These names consider the molecule a derivative of benzotrifluoride (trifluoromethylbenzene).
Structural and Line-Formula Representations
A precise understanding of a chemical's identity is rooted in its structure. Various notation systems are used to represent this structure in a machine-readable format.
-
SMILES (Simplified Molecular-Input Line-Entry System): C1=CC(=CC=C1C#N)C(F)(F)F[5] or FC(F)(F)c1ccc(cc1)C#N
-
InChI (International Chemical Identifier): InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H[5][6]
These identifiers are crucial for cheminformatics applications, database cross-referencing, and ensuring the correct molecule is being discussed or ordered.
Visualization of Nomenclature Hierarchy
To clarify the relationships between the core structure and its various identifiers, the following diagram illustrates the logical connections. The CAS number serves as the central, unambiguous link to the chemical structure, from which all systematic names, synonyms, and line notations are derived.
Caption: Hierarchical relationship of identifiers for this compound.
Conclusion
The accurate identification of chemical compounds is a foundational requirement for rigorous scientific research and development. This compound, a compound of significant industrial importance, is known by a variety of names derived from different nomenclature systems and commercial practices. This guide provides a consolidated and authoritative overview of these synonyms and identifiers. By referencing the CAS number 455-18-5 and the IUPAC name This compound , professionals can ensure maximum clarity, avoid ambiguity in communication and procurement, and facilitate more effective information retrieval from scientific databases and literature.
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- This compound 455-18-5. Tokyo Chemical Industry Co., Ltd. URL
- 4-Amino-2-(trifluoromethyl)benzonitrile.
- 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile.
- 4-Cyanobenzotrifluoride Supplier & Manufacturer in China. Nanjing Bouling Chemical Co., Ltd. URL
- 4-Hydroxy-2-(trifluoromethyl)benzonitrile.
- 4-(Trifluoromethylsulfonylmethyl)benzonitrile.
- Benzonitrile, 4-(trifluoromethyl)-. NIST Chemistry WebBook, SRD 69. URL
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- 1550733-64-6 | CAS D
- 3-Cyano-4-aminobenzotrifluoride | C8H5F3N2. BuyersGuideChem. URL
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A Technical Guide to the Thermochemical Landscape of 4-(Trifluoromethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)benzonitrile (TFBN) is a pivotal building block in medicinal chemistry and materials science, notable for its inclusion in advanced pharmaceuticals and functional polymers. A comprehensive understanding of its thermochemical properties, such as enthalpy of formation and sublimation, is critical for process optimization, safety assessment, and computational modeling.[1][2][3] This guide provides an in-depth analysis of the experimental and computational methodologies used to characterize the thermochemical profile of this compound, consolidating available data into a practical reference for scientific professionals.
Introduction: The Scientific Imperative for Thermochemical Data
The trifluoromethyl (-CF3) group and the nitrile (-CN) group impart unique electronic and metabolic properties to organic molecules, making this compound (CAS No. 455-18-5) a molecule of significant interest.[4] The thermodynamic stability of a compound, quantified by its enthalpy of formation, governs its reactivity and potential energy release during chemical transformations. For drug development, these data are essential for predicting reaction feasibility, optimizing synthesis pathways, and ensuring process safety.[1][2] Furthermore, phase change data, such as the enthalpy of sublimation, are crucial for purification processes, formulation, and understanding the shelf-life of active pharmaceutical ingredients (APIs).[5]
This document synthesizes the current state of knowledge on the thermochemical properties of 4-TFBN. It delves into the causality behind the rigorous experimental techniques required for halogenated compounds and explores the power of high-level computational chemistry to validate and predict these essential parameters.
Experimental Determination of Thermochemical Properties
The presence of fluorine in 4-TFBN necessitates specialized experimental techniques to ensure accurate and complete reaction during calorimetric measurements.
Enthalpy of Combustion via Rotating-Bomb Calorimetry
The standard molar enthalpy of formation (ΔfH°m) is most accurately determined through combustion calorimetry. For organofluorine compounds, this requires a specialized setup known as a rotating-bomb calorimeter to ensure the highly corrosive and volatile combustion products, primarily hydrogen fluoride (HF), are fully dissolved and accounted for.[6][7]
Causality Behind the Method: Standard bomb calorimetry can yield incomplete combustion and a mixture of gaseous products when fluorine is present. The rotating-bomb apparatus contains a solvent (typically water or a dilute basic solution) and is rotated after ignition.[6][8] This ensures that all gaseous products, particularly HF, are quantitatively absorbed into the solution, allowing for a precise energy balance calculation. Failure to achieve a homogeneous final state is a primary source of error in the calorimetry of halogenated compounds.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of high-purity, crystalline 4-TFBN (mass accurately determined) is placed in a crucible (e.g., platinum). A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.
-
Bomb Sealing: A precise volume of water (e.g., 1 mL) is added to the bomb. The bomb is then sealed and purged with oxygen before being charged to a high pressure (e.g., 3.04 MPa).
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's Dewar vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Rotation: The sample is ignited via an electrical current through the fuse. Immediately following ignition, the bomb is rotated to facilitate the dissolution of gaseous products. The temperature rise of the surrounding water is meticulously recorded.
-
Data Analysis: The corrected temperature rise, along with the energy equivalent of the calorimeter (determined using a standard like benzoic acid), is used to calculate the standard molar energy of combustion (ΔcU°m).
-
Standard State Correction: The energy of combustion is corrected to standard state conditions to determine the standard molar enthalpy of combustion (ΔcH°m), from which the standard molar enthalpy of formation (ΔfH°m) is derived using Hess's Law.
Enthalpy of Sublimation via Knudsen Effusion
The enthalpy of sublimation (ΔsubH°m) is a measure of the energy required for a substance to transition from solid to gas. This is a key parameter for deriving the gas-phase enthalpy of formation from the solid-phase value. The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility.[9][10]
Causality Behind the Method: The method is based on measuring the rate of mass loss of a substance effusing through a small orifice in a cell under vacuum.[5][10] The rate of effusion is directly proportional to the vapor pressure at a given temperature. By measuring this rate across a range of temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[9][11]
Experimental Protocol: Knudsen Effusion Method
-
Cell Preparation: A small amount of 4-TFBN is placed in a Knudsen cell, which is a container with a small, well-defined orifice. The cell is weighed precisely.
-
Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature.[12]
-
Mass Loss Measurement: The mass of the cell is monitored over time. The rate of mass loss ( dm/dt ) due to effusion is determined.[5]
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where A is the orifice area, R is the gas constant, T is the temperature, and M is the molar mass.[10]
-
Clausius-Clapeyron Plot: Steps 2-4 are repeated at several temperatures. The enthalpy of sublimation is then derived from the slope of a plot of ln(P) versus 1/T.[11]
Computational Thermochemistry: A Predictive and Validating Tool
High-level ab initio molecular orbital calculations provide a powerful means to predict and validate experimental thermochemical data. Composite methods like Gaussian-4 (G4) theory are particularly effective.[13][14]
Causality Behind the Method: G4 theory is a composite procedure that approximates a very high-level calculation by combining results from a series of lower-level calculations.[13] It involves geometry optimization, frequency calculation for zero-point energy, and a series of single-point energy calculations with increasing basis set size and levels of electron correlation.[13][15] Empirical corrections are added to account for remaining deficiencies, resulting in highly accurate energies.[13] For molecules containing first and second-row atoms, G4 theory can often predict enthalpies of formation to within 1 kcal/mol (approx. 4 kJ/mol).[15]
Computational Workflow: G4 Theory
-
Geometry Optimization: The molecular structure of 4-TFBN is optimized using a density functional theory method (e.g., B3LYP/6-31G(2df,p)).[13]
-
Vibrational Frequencies: Harmonic frequencies are calculated at the same level to determine the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Energy Calculations: A series of single-point energy calculations are performed using more sophisticated methods (e.g., Møller-Plesset perturbation theory, coupled cluster) and larger basis sets.
-
Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.[13]
-
Final Energy Calculation: The individual energy components are combined with empirical higher-level corrections (HLC) to yield a total G4 energy at 0 K.[13]
-
Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization scheme, which involves subtracting the calculated total energies of the constituent atoms from the molecule's total energy.[14][16]
Consolidated Thermochemical Data for this compound
The following table summarizes the available experimental and computational thermochemical data for this compound at the standard reference temperature of T = 298.15 K.
| Thermochemical Property | Phase (State) | Value (kJ·mol⁻¹) | Method | Reference |
| Standard Molar Enthalpy of Formation , ΔfH°m | Crystalline (cr) | -524.5 ± 2.5 | Rotating-Bomb Combustion Calorimetry | |
| Standard Molar Enthalpy of Sublimation , ΔsubH°m | - | 72.8 ± 0.9 | Calvet Microcalorimetry / Knudsen Effusion | |
| Standard Molar Enthalpy of Formation , ΔfH°m | Gas (g) | -451.7 ± 2.7 | Derived from Experimental Data | |
| Standard Molar Enthalpy of Formation , ΔfH°m | Gas (g) | -450.6 | G3(MP2)//B3LYP Computational |
Note: The primary experimental data is sourced from the comprehensive study by Ribeiro da Silva, et al. (2002), which stands as the authoritative reference for this compound.
Discussion: The excellent agreement between the experimentally derived gas-phase enthalpy of formation (-451.7 ± 2.7 kJ·mol⁻¹) and the value computed using the G3(MP2)//B3LYP method (-450.6 kJ·mol⁻¹) serves as a powerful self-validating system.[17] This concordance enhances the trustworthiness of both the experimental protocol and the computational model, providing a high degree of confidence in the reported thermochemical values.
Conclusion
The thermochemical data for this compound are well-established through a combination of rigorous experimental techniques and high-level computational chemistry. The standard molar enthalpy of formation in the crystalline state is -524.5 ± 2.5 kJ·mol⁻¹, and in the gaseous state is -451.7 ± 2.7 kJ·mol⁻¹. These values are critical for chemical process design, safety analysis, and the development of quantitative structure-property relationship (QSPR) models in drug discovery and materials science. The protocols and data presented herein provide a comprehensive and authoritative resource for scientists and engineers working with this important chemical intermediate.
References
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Quantum chemical calculations for 4-(Trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Quantum Chemical Calculation of 4-(Trifluoromethyl)benzonitrile
Authored by: A Senior Application Scientist
Introduction
This compound, a substituted aromatic compound with the chemical formula C₈H₄F₃N, is a molecule of significant interest in medicinal chemistry and materials science.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant fluvoxamine, and is a building block for agrochemicals and specialty polymers.[2][3] The molecule's unique properties are derived from the interplay between the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-C≡N) groups attached to the benzene ring.[1][3]
Quantum chemical calculations provide an indispensable toolkit for elucidating the molecular structure, reactivity, and spectroscopic properties of such compounds from first principles. By employing methods like Density Functional Theory (DFT), researchers can gain predictive insights that accelerate discovery and development, complementing and guiding experimental work.[4][5] This guide provides a comprehensive, technically-grounded walkthrough of the essential quantum chemical calculations for this compound, explaining not just the "how" but the critical "why" behind each methodological choice.
The Rationale: Selecting a Robust Computational Approach
The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set. For a molecule like this compound, which contains an aromatic system, a triple bond, and highly electronegative fluorine atoms, these choices are critical.
Core Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for molecules of this size. It offers an exceptional balance between computational efficiency and accuracy, making it ideal for the multifaceted analysis required here.[6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density, providing a robust foundation for predicting molecular properties.
The Functional: B3LYP
Within the DFT framework, we must select a functional that approximates the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and widely validated choice for organic molecules.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly in systems with significant electron delocalization like the benzene ring.
The Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of 6-311++G(d,p) is a deliberate one, designed to provide high-quality results for this specific molecule:
-
6-311G : This is a "triple-zeta" valence basis set, meaning it uses three separate functions to describe each valence electron, offering significant flexibility to accurately model the electronic environment.
-
++G : The double plus signs indicate the addition of diffuse functions to both heavy atoms (+) and hydrogen atoms (++).[9] These functions are broad and shallow, making them essential for accurately describing species with diffuse electron density, such as the lone pairs on the highly electronegative fluorine and nitrogen atoms and the π-system of the nitrile group.
-
(d,p) : These are polarization functions . The d functions on heavy atoms (C, N, F) and p functions on hydrogen atoms allow the orbitals to change shape and direction in response to the molecular environment.[9][10] This is crucial for correctly modeling the anisotropic charge distribution in the C-F bonds and the C≡N triple bond.
This combination of DFT (B3LYP) and a flexible, augmented basis set (6-311++G(d,p)) establishes a self-validating system, providing a reliable and accurate description of the geometry, vibrational modes, and electronic properties of this compound.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols outline a comprehensive computational analysis. These steps are presented in a software-agnostic manner, focusing on the conceptual workflow.
Protocol 1: Ground State Geometry Optimization
The first and most critical step is to determine the molecule's equilibrium geometry—the lowest energy arrangement of its atoms.
-
Input Structure Generation : Build an initial 3D structure of this compound. Standard bond lengths and angles are sufficient as a starting point.
-
Calculation Setup :
-
Task : Geometry Optimization.
-
Method : DFT.
-
Functional : B3LYP.
-
Basis Set : 6-311++G(d,p).
-
Charge : 0.
-
Multiplicity : 1 (singlet ground state).
-
-
Execution : Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem). The algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule until stringent convergence criteria for forces and atomic displacements are met.
-
Verification : The output file will contain the final, optimized Cartesian coordinates of the molecule. This structure is the foundation for all subsequent calculations.
Protocol 2: Vibrational Frequency Analysis
This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
-
Input Structure : Use the optimized geometry obtained from Protocol 1. It is mandatory to perform this calculation on the fully optimized structure.
-
Calculation Setup :
-
Task : Frequency.
-
Method : DFT.
-
Functional : B3LYP.
-
Basis Set : 6-311++G(d,p).
-
-
Execution & Analysis :
-
Verification of Minimum : Check the output for the number of imaginary frequencies. A true energy minimum will have zero imaginary frequencies.
-
Spectral Prediction : The output will list the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities. These can be directly compared to experimental spectra.[4][11][12]
-
Thermodynamic Data : This calculation also yields key thermodynamic properties, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and entropy.[7]
-
Protocol 3: Electronic Structure and Reactivity Analysis
With a validated structure, we can now probe the molecule's electronic properties to understand its reactivity.
-
Input Structure : Use the optimized geometry.
-
Calculation Setup : Ensure that keywords for generating molecular orbitals and performing a population analysis (such as Natural Bond Orbital analysis) are included in the input file.
-
Execution & Analysis :
-
Frontier Molecular Orbitals (FMO) : Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity).[13][14][15] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[7][8]
-
Natural Bond Orbital (NBO) Analysis : Examine the NBO output to understand the charge distribution. NBO provides a chemically intuitive picture of bonding and assigns partial atomic charges based on the localized orbitals.[16][17][18] This analysis reveals the electronic influence of the -CF₃ and -C≡N substituents on the aromatic ring.
-
Visualization of Computational Workflows and Molecular Structure
Caption: A flowchart of the quantum chemical calculation process.
Caption: Molecular structure and atom numbering scheme.
Predicted Molecular Properties
The application of the above protocols yields the following quantitative data for this compound.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) | Rationale |
| Bond Length | C-C (aromatic) | ~1.39 Å | Typical aromatic C-C bond length. |
| C-CN | 1.45 Å | Shortened due to sp-hybridization of nitrile carbon. | |
| C≡N | 1.15 Å | Characteristic triple bond length. | |
| C-CF₃ | 1.49 Å | Single bond between aromatic and tetrahedral carbons. | |
| C-F | 1.34 Å | Strong, polar bond due to high electronegativity of F. | |
| Bond Angle | C-C-C (aromatic) | ~120.0° | Ideal sp² hybridization in the benzene ring. |
| C-C-CN | 179.9° | Nearly linear geometry of the cyano group. | |
| F-C-F | 107.5° | Slightly compressed tetrahedral angle in the CF₃ group. |
Table 2: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Description |
| C-H Stretch (Aromatic) | 3100 - 3050 | Weak (IR), Strong (Raman) | Stretching of C-H bonds on the benzene ring. |
| C≡N Stretch | ~2240 | Strong (IR), Strong (Raman) | Characteristic, sharp peak for the nitrile group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | In-plane stretching of the benzene ring carbons. |
| C-F Stretch | 1350 - 1100 | Very Strong (IR) | Asymmetric and symmetric stretching of the C-F bonds. |
Table 3: Electronic Properties and Reactivity Descriptors
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 7.0 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | ~6.5 Debye | A large dipole moment indicates a highly polar molecule. |
Table 4: Natural Bond Orbital (NBO) Atomic Charges
| Atom(s) | NBO Charge (e) | Interpretation |
| Fluorine (F) | -0.45 | Highly negative charge due to extreme electronegativity. |
| Nitrile Nitrogen (N) | -0.50 | Significant negative charge concentration. |
| Trifluoromethyl Carbon (C₈) | +0.85 | Highly positive due to bonding with three F atoms. |
| Aromatic Carbons | Variable | Ring carbons show varied charges, with those adjacent to substituents being more positive. |
Discussion and Field-Proven Insights
The computational results provide a detailed portrait of this compound. The optimized geometry confirms the expected planarity of the benzene ring and the linear nature of the cyano group. The vibrational analysis provides a theoretical spectrum that can be used to identify and characterize the molecule experimentally; the strong C≡N and C-F stretching frequencies are particularly useful as diagnostic peaks.
The electronic structure analysis is perhaps the most insightful for drug development professionals. The HOMO is primarily localized on the π-system of the benzene ring, while the LUMO has significant contributions from the π* orbitals of both the ring and the nitrile group. This distribution suggests that the aromatic ring is the primary site for electrophilic attack, while the nitrile group could be susceptible to nucleophilic addition under certain conditions.
The large HOMO-LUMO gap of 7.0 eV is a key finding, indicating that the molecule is kinetically stable. The potent electron-withdrawing nature of both the -CF₃ and -C≡N groups deactivates the aromatic ring, lowering the energy of the HOMO and making the molecule less susceptible to oxidation.
The NBO analysis quantifies this electronic effect. The highly positive charge on the trifluoromethyl carbon (+0.85 e) and the negative charges on the fluorine (-0.45 e) and nitrogen (-0.50 e) atoms highlight the extreme bond polarization. This charge separation results in a very large molecular dipole moment, which governs the molecule's solubility and its ability to participate in dipole-dipole interactions, a critical consideration in drug-receptor binding.
Conclusion
This guide has detailed a robust and scientifically-grounded protocol for the quantum chemical analysis of this compound using Density Functional Theory. The deliberate choice of the B3LYP functional with the 6-311++G(d,p) basis set ensures a reliable description of its complex electronic structure. The computational workflow—from geometry optimization and frequency analysis to the investigation of frontier orbitals and NBO charges—provides a comprehensive understanding of the molecule's structural, spectroscopic, and electronic properties. These theoretical insights are invaluable for predicting reactivity, interpreting experimental data, and guiding the rational design of new pharmaceuticals and advanced materials.
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Methodological & Application
The Strategic Utility of 4-(Trifluoromethyl)benzonitrile in Modern Organic Synthesis
Introduction: A Keystone Building Block in Fluorine Chemistry
In the landscape of modern organic synthesis, 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5) has emerged as a cornerstone intermediate, prized for its unique structural attributes and versatile reactivity.[1][2] This aromatic compound features a benzene ring substituted with a nitrile (-C≡N) group and a trifluoromethyl (-CF3) group at the para position. This specific arrangement of functional groups creates a molecule that is both stable and highly reactive, serving as a critical starting material for a multitude of complex molecular architectures.[1]
The significance of this compound lies in the synergistic properties of its two key functional moieties:
-
The Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a widely employed strategy in medicinal and agricultural chemistry.[3][4] This highly electronegative and lipophilic group can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability, leading to more effective and potent drugs and agrochemicals.[2][5] It also imparts increased thermal stability and chemical resistance, making it valuable in materials science.[1]
-
The Nitrile Group (-C≡N): The nitrile group is a synthetic chameleon, capable of being transformed into a wide array of other functional groups. It can be hydrolyzed to carboxylic acids, reduced to primary amines, converted to amides, or used in cycloaddition reactions to construct heterocyclic rings.[6] This versatility allows chemists to introduce diverse functionalities into a target molecule from a common precursor.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Core Applications Across Industries
The unique electronic and steric properties of this compound make it an indispensable building block in several high-value sectors.[1]
Pharmaceutical Synthesis
The -CF3 group is a privileged motif in pharmaceuticals, and this compound provides a direct route for its incorporation.[7] It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][5]
-
Fluvoxamine: This compound is a well-documented selective serotonin reuptake inhibitor (SSRI) used to treat depression and obsessive-compulsive disorders. This compound is a crucial starting material for its synthesis.[8]
-
Novel Therapeutics: Its role extends to the development of next-generation therapeutics. The trifluoromethyl group helps optimize the pharmacokinetic profile of drug candidates, improving their efficacy and safety.[2] Derivatives like 4-Amino-2-(trifluoromethyl)benzonitrile are engineered for stability and reactivity, simplifying the construction of complex drug molecules and improving yields.[9]
Agrochemical Innovation
The development of new, more effective, and environmentally benign pesticides, herbicides, and fungicides relies on advanced chemical intermediates.[10] this compound and its derivatives are instrumental in this field.
-
Enhanced Potency: The trifluoromethyl group can increase the biological activity of pesticides by improving their interaction with target enzymes or receptors in pests.[10]
-
Improved Stability: This functional group enhances the compound's stability against environmental degradation, ensuring longer-lasting crop protection.[10] It is a key component in the synthesis of potent herbicides and insecticides.[4][11]
Materials Science
Beyond life sciences, this compound finds use in the design of advanced materials. The trifluoromethyl moiety can significantly improve the properties of polymers and coatings, enhancing their thermal stability, chemical resistance, and durability.[1][5]
Key Synthetic Transformations and Protocols
The utility of this compound stems from its participation in a wide range of powerful organic reactions. The following sections detail the protocols for its most important synthetic applications.
Workflow for Utilizing this compound
The general workflow for employing this building block involves selecting the appropriate reaction based on the desired final product, followed by execution and purification.
Caption: General synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for C-C bond formation. This compound can be synthesized via cyanation of the corresponding aryl halide, or the aryl halide precursor can be used in cross-coupling reactions.[11] For instance, the Suzuki-Miyaura coupling allows for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.[12]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-1-(trifluoromethyl)benzene (a direct precursor to this compound) with an arylboronic acid.
Materials:
-
4-Bromo-1-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-1-(trifluoromethyl)benzene, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Insights:
-
Palladium Catalyst: Palladium is essential for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps.[13]
-
Ligand (PPh₃): The phosphine ligand stabilizes the palladium center and modulates its reactivity.
-
Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.[12]
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
| Reaction Component | Purpose | Typical Amount |
| Aryl Halide | Electrophile | 1.0 equiv |
| Boronic Acid/Ester | Nucleophile | 1.1 - 1.5 equiv |
| Palladium Catalyst | Catalyst | 1 - 5 mol% |
| Ligand | Stabilizer/Modulator | 2 - 10 mol% |
| Base | Activator | 2.0 - 3.0 equiv |
[3+2] Cycloaddition Reactions
The nitrile group of this compound can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles, such as isoxazoles and tetrazoles. These scaffolds are prevalent in medicinal chemistry.[14][15]
This protocol outlines the reaction of this compound oxide (generated in situ) with an alkene.
Materials:
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
An alkene (e.g., styrene) (1.0 equiv)
-
Sodium hypochlorite (NaOCl, aqueous solution)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Oxime Formation: Dissolve 4-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride in ethanol. Add a base like pyridine or sodium acetate and stir at room temperature until the aldehyde is consumed (monitor by TLC). This forms the corresponding aldoxime.
-
In Situ Generation of Nitrile Oxide: Dissolve the purified aldoxime and the alkene in DCM. Cool the mixture in an ice bath.
-
Cycloaddition: Add aqueous sodium hypochlorite dropwise to the stirring solution. The reaction is often rapid. Alternatively, a base like triethylamine can be used to generate the nitrile oxide from the corresponding hydroximoyl chloride.[15]
-
Workup: After the reaction is complete, separate the organic layer. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting isoxazoline derivative by column chromatography or recrystallization.
Causality Insights:
-
Nitrile Oxide: This highly reactive 1,3-dipole is generated in situ as it is not stable enough to be isolated.[16]
-
Alkene (Dipolarophile): The electronic nature of the alkene (electron-rich or electron-poor) influences the reaction rate and regioselectivity, which can be predicted by frontier molecular orbital theory.[17]
-
Oxidant/Base: The choice of reagent (e.g., NaOCl or Et₃N) is critical for the efficient generation of the nitrile oxide from the precursor.
Functional Group Transformation of the Nitrile
The true versatility of this compound is showcased by the myriad of functional groups the nitrile can be converted into.
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄, 2.0 equiv) or H₂/Raney Nickel
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
Procedure (using LiAlH₄):
-
Setup: Add anhydrous diethyl ether or THF to a flame-dried, three-necked flask under an inert atmosphere. Cool the flask to 0 °C in an ice bath.
-
LiAlH₄ Addition: Carefully add LiAlH₄ portion-wise to the solvent.
-
Substrate Addition: Dissolve this compound in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water, then 15% aqueous NaOH, then more water. A granular precipitate should form.
-
Isolation: Filter the solid and wash it thoroughly with ether. Collect the filtrate, dry it over Na₂SO₄, and concentrate to yield the crude amine. Purification can be achieved via distillation or by forming and recrystallizing the hydrochloride salt.
Causality Insights:
-
Reducing Agent: LiAlH₄ is a powerful hydride donor capable of reducing the polar and strong carbon-nitrogen triple bond. Raney Nickel with hydrogen gas is a common catalytic alternative for industrial applications.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, strict anhydrous conditions are mandatory.
-
Careful Quenching: The quenching procedure is critical for safety and for converting the aluminum salts into an easily filterable solid.
Safety and Handling
This compound is a toxic and irritant compound.[18]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[18] Causes skin and serious eye irritation. May cause respiratory irritation.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool that empowers chemists to access complex and high-value molecules. Its dual functionality allows for the reliable introduction of the beneficial trifluoromethyl group while offering the synthetic flexibility of the nitrile group for further elaboration.[1] From life-saving pharmaceuticals to advanced agrochemicals and robust materials, the applications of this versatile building block continue to expand, underscoring its fundamental importance in the field of organic synthesis.
References
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- The Chemical Versatility of 4-(Trifluoromethyl)
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- Unlocking Pharmaceutical Potential: The Role of this compound in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 99 455-18-5. Sigma-Aldrich.
- CAS 455-18-5: this compound. CymitQuimica.
- 4-(Trifluoromethoxy)benzonitrile. Chem-Impex.
- Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. FAQ.
- Preparation method of 4-trifluoromethyl benzonitrile.
- This compound 99 455-18-5. Sigma-Aldrich.
- Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals.
- The Role of Trifluoromethylbenzonitriles in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 455-18-5. Tokyo Chemical Industry (India) Pvt. Ltd.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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- Suzuki cross-coupling reaction. YouTube.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Comput
- 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. CORE.
- 4-(Trifluoromethyl)
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The Strategic deployment of 4-(Trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of the applications of 4-(trifluoromethyl)benzonitrile and its derivatives in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel therapeutic agents. We will delve into the strategic advantages conferred by the trifluoromethylphenyl nitrile moiety, examine its role in the synthesis of marketed drugs and clinical candidates, and provide detailed protocols for key synthetic transformations.
The Trifluoromethylbenzonitrile Moiety: A Pillar of Modern Drug Design
The strategic incorporation of fluorine-containing groups has become a cornerstone of contemporary medicinal chemistry.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly enhance the pharmacological profile of a drug candidate.[2] When appended to a benzonitrile scaffold, as in this compound, it creates a powerful and versatile building block for drug discovery.
The key advantages of incorporating the this compound moiety include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved pharmacokinetic profile of the drug.[1]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins and receptors within the central nervous system.
-
Modulation of Receptor Binding: As a potent electron-withdrawing group, the CF3 group can significantly alter the electronic distribution of the aromatic ring, influencing pKa and hydrogen bonding potential. This allows for the fine-tuning of a molecule's binding affinity and selectivity for its biological target.[2]
-
Synthetic Versatility: The nitrile group is a versatile functional handle that can be readily transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, providing a gateway to a diverse range of molecular architectures.
The following diagram illustrates the key properties and synthetic potential of the this compound core structure.
Caption: Key properties and synthetic utility of this compound.
Application in the Synthesis of Marketed Drugs and Clinical Candidates
The strategic value of this compound and its derivatives is exemplified by their use in the synthesis of several important therapeutic agents.
Fluvoxamine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluvoxamine is an antidepressant used for the treatment of major depressive disorder and obsessive-compulsive disorder. Its synthesis prominently features this compound as the starting material. The trifluoromethylphenyl group in fluvoxamine is crucial for its binding to the serotonin transporter (SERT).[3]
The following diagram outlines a common synthetic route to fluvoxamine.
Caption: Synthetic pathway for Fluvoxamine.
A reported improved synthesis of fluvoxamine starting from this compound achieves a total yield of 36.16%.[2][4][5][6][7]
Table 1: Biological Activity of Fluvoxamine
| Target/Assay | IC50/Ki Value | Reference |
| Inhibition of actin polymerization | ~30 µM | [8] |
| Inhibition of MEGX formation from lidocaine (5 µM) | 1.2 µM | [9] |
| Inhibition of 3-hydroxylation of lidocaine (5 µM) | 0.16 µM | [9] |
| Inhibition of proguanil oxidation (Ki) | 0.69 µM (cycloguanil formation) | [10] |
| Inhibition of proguanil oxidation (Ki) | 4.7 µM (4-CPBG formation) | [10] |
Bicalutamide: A Non-Steroidal Antiandrogen
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[9] It functions as a selective antagonist of the androgen receptor (AR).[11] A key intermediate in the synthesis of bicalutamide is 4-amino-2-(trifluoromethyl)benzonitrile.[1] The trifluoromethyl and cyano groups on the phenyl ring are critical for its antagonistic activity at the androgen receptor.[9]
The synthesis of bicalutamide involves the coupling of 4-amino-2-(trifluoromethyl)benzonitrile with a suitably functionalized propionic acid derivative.[1][12]
Caption: Key amidation step in the synthesis of Bicalutamide.
Table 2: Androgen Receptor Binding Affinity of Bicalutamide
| Compound | IC50 (nM) | Relative Binding Affinity (%) | Reference |
| Bicalutamide | 159-243 | 0.29 - 6.4 | [5][11] |
| Hydroxyflutamide | - | 0.20 - 1 | [11] |
| Nilutamide | - | 0.9 | [11] |
Selective Androgen Receptor Modulators (SARMs)
Derivatives of this compound are also crucial in the development of a new class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs).[13] SARMs are designed to have anabolic effects on muscle and bone while having minimal impact on reproductive tissues. A clinical candidate, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f), has shown a promising SARM profile with good pharmacokinetic properties.[13][14][15]
The synthesis of this SARM involves a multi-step pathway, with a key final step involving the coupling of a pyrrolidine derivative with 4-iodo-2-(trifluoromethyl)benzonitrile.[15][16]
Detailed Experimental Protocols
This section provides detailed, field-proven protocols for the synthesis of key intermediates and final drug products utilizing this compound and its derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of Fluvoxamine from this compound
This protocol outlines the multi-step synthesis of Fluvoxamine, adapted from established methodologies.[2][3][7]
Step 1: Grignard Reaction to form 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one
-
Rationale: This step introduces the pentanone side chain to the benzonitrile, forming the carbon skeleton of the final drug. The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-methoxybutane in anhydrous tetrahydrofuran (THF) to the magnesium turnings to form the Grignard reagent (4-methoxybutylmagnesium bromide).
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ketone is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to yield 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. Purify by column chromatography on silica gel.
-
Step 2: Oximation of the Ketone
-
Rationale: The ketone is converted to an oxime, which serves as a precursor for the subsequent O-alkylation step to introduce the aminoethoxy moiety.
-
Procedure:
-
Dissolve the ketone from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the oxime, which can be purified by crystallization or chromatography.
-
Step 3: O-Alkylation to form Fluvoxamine
-
Rationale: This final step introduces the 2-aminoethyl group to the oxime, completing the synthesis of fluvoxamine.
-
Procedure:
-
Dissolve the oxime from Step 2 in a suitable solvent such as dimethylformamide (DMF) or isopropanol.
-
Add a base (e.g., sodium hydride or potassium carbonate) to the solution to deprotonate the oxime.
-
Add 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide to the reaction mixture.
-
Heat the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude fluvoxamine by column chromatography or by conversion to its maleate salt followed by recrystallization.
-
Protocol 2: Synthesis of Bicalutamide via Amidation of 4-amino-2-(trifluoromethyl)benzonitrile
This protocol details the crucial amidation step in the synthesis of Bicalutamide.[1][12][17][18][19]
-
Rationale: This step couples the two key fragments of the bicalutamide molecule. The use of a coupling agent or the conversion of the carboxylic acid to a more reactive species (like an acid chloride) is necessary to facilitate the amide bond formation with the relatively deactivated aniline.
-
Procedure (via Acid Chloride):
-
To a solution of (R,S)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid in an anhydrous aprotic solvent (e.g., toluene or dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a few hours until the conversion to the acid chloride is complete.
-
In a separate flask, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in an anhydrous aprotic solvent containing a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Cool the aniline solution in an ice bath and slowly add the freshly prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude bicalutamide by recrystallization or column chromatography.
-
Conclusion
This compound and its derivatives are indispensable building blocks in modern medicinal chemistry. The unique physicochemical properties conferred by the trifluoromethyl group, combined with the synthetic flexibility of the nitrile functionality, have enabled the development of a range of important therapeutic agents. The detailed application notes and protocols provided in this guide are intended to empower researchers to effectively utilize these valuable synthons in their drug discovery and development endeavors.
References
- Pharmacology of bicalutamide. (n.d.). In Wikipedia.
- Improved method of fluvoxamine synthesis. (2003). Zhejiang Da Xue Xue Bao Yi Xue Ban, 32(5), 441-442.
- [Improved method of fluvoxamine synthesis]. (2003). Zhejiang Da Xue Xue Bao Yi Xue Ban, 32(5), 441-442.
- The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide. (2025). Benchchem.
- [Improved method of fluvoxamine synthesis]. (2003). Request PDF.
- Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330-3349.
- Walther, M., et al. (2023).
- [Improved method of fluvoxamine synthesis]. (2003). PubMed.
- Walther, M., et al. (2023).
- Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)
- Estaquier, J., et al. (2005). Structural basis for antagonism and resistance of bicalutamide in prostate cancer. Proceedings of the National Academy of Sciences, 102(17), 6079-6084.
- Improved method of fluvoxamine synthesis. (n.d.). Academax.
- Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting actin polymerization. (2016).
- [Improved method of fluvoxamine synthesis]. (2003). Request PDF.
- Procedure for the synthesis of bicalutamide. (2006).
- A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide. (n.d.).
- Preparation method of fluvoxamine maleate. (n.d.).
- Fluvoxamine is a more potent inhibitor of lidocaine metabolism than ketoconazole and erythromycin in vitro. (1999). PubMed.
- Improved procedure for the synthesis of bicalutamide. (n.d.).
- Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)
- Enantioselective Synthesis of (R)-Bicalutamide: A Technical Guide. (2025). Benchchem.
- Fluvoxamine inhibits the CYP2C19-catalysed metabolism of proguanil in vitro. (1998). PubMed.
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Synthesis of pharmaceutical intermediates from 4-(Trifluoromethyl)benzonitrile
An Application Guide to the Synthesis of Key Pharmaceutical Intermediates from 4-(Trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, this compound has emerged as a cornerstone building block for the synthesis of a diverse array of pharmaceutical agents. Its value lies in the strategic combination of a versatile nitrile functional group and a trifluoromethyl (-CF3) moiety. The nitrile group serves as a synthetic linchpin, amenable to transformations into other critical functionalities such as primary amines, carboxylic acids, and tetrazoles.[1] Simultaneously, the incorporation of the -CF3 group is a widely employed strategy in drug design to enhance a molecule's pharmacological profile.[2] This group can significantly improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and modulate binding affinity to biological targets.[3][4]
This technical guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of three primary synthetic pathways starting from this compound. We will detail the conversion of this starting material into three high-value pharmaceutical intermediates: 4-(Trifluoromethyl)benzylamine, 4-(Trifluoromethyl)benzoic acid, and 5-(4-(Trifluoromethyl)phenyl)tetrazole. Each section will provide not only a step-by-step protocol but also the underlying chemical principles and expert insights into the experimental choices, ensuring a reproducible and scalable synthesis.
Part 1: Synthesis of 4-(Trifluoromethyl)benzylamine via Catalytic Hydrogenation
Application Insight: 4-(Trifluoromethyl)benzylamine is a primary amine that serves as a crucial precursor for a multitude of active pharmaceutical ingredients (APIs).[3] The primary amine functionality is a common anchor point for building molecular complexity, enabling the formation of amides, sulfonamides, and other linkages central to the structure of many drugs.
The most direct and industrially scalable method for preparing this amine is the catalytic hydrogenation of the nitrile group in this compound.[3] This method is favored for its high atom economy and relatively clean reaction profile.
Causality Behind the Protocol:
The choice of a catalyst is paramount for the success of nitrile reduction. Raney Nickel is a highly active and cost-effective catalyst for this transformation. The reaction is typically performed in an alcoholic solvent like ethanol or methanol, which readily dissolves the starting material and the hydrogen gas. The addition of ammonia is a critical step to minimize the formation of secondary amine byproducts. Ammonia competes with the newly formed primary amine for reaction with the intermediate imine, thus favoring the desired product.[3]
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reactor Charging: In a high-pressure autoclave reactor, charge this compound (1.0 eq), ethanol (or methanol) as the solvent, and a catalytic amount of Raney Nickel (5-10% by weight of the nitrile).
-
Ammonia Addition: Add aqueous ammonia (typically 25-28 wt%) to the mixture.
-
Inerting and Pressurization: Seal the reactor and purge it several times with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa) and heat the mixture to the target temperature (e.g., 80 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction progress can also be tracked by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the solvent used in the reaction.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(Trifluoromethyl)benzylamine as a colorless to light yellow liquid.[4][5]
Data Presentation: Hydrogenation
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel | High activity, cost-effective for nitrile reduction. |
| Hydrogen Pressure | 2 MPa | Provides sufficient hydrogen concentration for the reaction. |
| Temperature | 80 °C | Accelerates reaction rate without promoting side reactions. |
| Solvent | Ethanol / Methanol | Good solubility for substrate and hydrogen. |
| Additive | Aqueous Ammonia | Suppresses secondary amine formation. |
| Typical Yield | >90% | Efficient and direct conversion. |
| Purity | >98% (after purification) | [6] |
Visualization: Hydrogenation Workflow
Caption: Workflow for the synthesis of 4-(Trifluoromethyl)benzylamine.
Part 2: Synthesis of 4-(Trifluoromethyl)benzoic Acid via Nitrile Hydrolysis
Application Insight: 4-(Trifluoromethyl)benzoic acid is a carboxylic acid intermediate used in the synthesis of various pharmaceuticals.[7][8] The carboxylic acid group is highly versatile, readily undergoing esterification, amidation (e.g., via coupling reagents), and other transformations to build more complex drug candidates.
The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction, which can be effectively catalyzed by either a strong acid or a strong base.[9]
Causality Behind the Protocol:
Basic hydrolysis is often preferred for its generally higher yields and cleaner reaction profiles compared to acidic hydrolysis, which can sometimes lead to charring.[9] Under basic conditions (e.g., using NaOH), the nitrile is attacked by the hydroxide ion. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired carboxylic acid product. The evolution of ammonia gas is a clear indicator of reaction progress.[9]
Experimental Protocol: Basic Hydrolysis of this compound
-
Solution Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas will evolve, which can be monitored (use a proper fume hood and scrubbing system).
-
Monitoring: Continue refluxing until the starting material is fully consumed, as monitored by TLC or HPLC.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid or sulfuric acid to a pH of ~2-3. This will cause the 4-(Trifluoromethyl)benzoic acid to precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the white solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain pure 4-(Trifluoromethyl)benzoic acid.
Data Presentation: Hydrolysis
| Parameter | Condition | Rationale |
| Reagent | Sodium Hydroxide (NaOH) | Strong base to effectively catalyze hydrolysis. |
| Solvent | Water | Reaction medium and reactant. |
| Temperature | Reflux (~100 °C) | Provides energy to overcome the activation barrier. |
| Work-up | Acidification with HCl/H2SO4 | To protonate the carboxylate salt and precipitate the product. |
| Typical Yield | High (>90%) | Generally a high-yielding transformation. |
| Purity | >99% | The product often precipitates in high purity. |
Visualization: Hydrolysis Workflow
Caption: Workflow for the synthesis of 4-(Trifluoromethyl)benzoic acid.
Part 3: Synthesis of 5-(4-(Trifluoromethyl)phenyl)tetrazole via [3+2] Cycloaddition
Application Insight: The tetrazole ring is a critical functional group in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid.[10] Tetrazoles share a similar pKa and planar structure with carboxylic acids but offer advantages such as improved metabolic stability and the ability to participate in different binding interactions.[11][12] This makes 5-(4-(Trifluoromethyl)phenyl)tetrazole a highly valuable intermediate for drugs where modulating acidity and metabolic fate is crucial.
The synthesis is achieved through a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[10][13]
Causality Behind the Protocol:
The cycloaddition of a nitrile and sodium azide requires a catalyst to proceed at a reasonable rate. Lewis acids like zinc salts (e.g., ZnBr₂) or solid acid catalysts like silica sulfuric acid are highly effective.[10][13][14] They work by activating the nitrile group, making its carbon atom more electrophilic and susceptible to attack by the azide anion. The use of a catalyst avoids the need for generating large quantities of the potentially explosive hydrazoic acid in situ.[10] DMF is a common solvent as it effectively dissolves the reactants.
Experimental Protocol: Catalyzed [3+2] Cycloaddition
-
Reactor Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (NaN₃, ~1.5 eq), and a catalytic amount of silica sulfuric acid (or a zinc salt like ZnBr₂).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the reaction mixture with stirring to a temperature of approximately 120-130 °C.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting nitrile is consumed. Reaction times can be several hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and acidify with dilute HCl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield pure 5-(4-(Trifluoromethyl)phenyl)tetrazole.
Data Presentation: Cycloaddition
| Parameter | Condition | Rationale |
| Reagents | Sodium Azide (NaN₃) | Source of the azide for the cycloaddition. |
| Catalyst | Silica Sulfuric Acid / ZnBr₂ | Activates the nitrile towards nucleophilic attack.[10][13] |
| Solvent | DMF | High-boiling polar aprotic solvent, good for solubility. |
| Temperature | 120-130 °C | Provides thermal energy for the cycloaddition. |
| Typical Yield | 72-95% | [10] |
| Purity | >98% (after recrystallization) | Recrystallization is effective for purification. |
Visualization: Tetrazole Synthesis Workflow
Caption: Workflow for the synthesis of 5-(4-(Trifluoromethyl)phenyl)tetrazole.
References
- Title: 1H-Tetrazole synthesis. Source: Organic Chemistry Portal. URL:[Link]
- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: Journal of Biomedical Research & Environmental Sciences. URL:[Link]
- Title: 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. Source: PubChem. URL:[Link]
- Title: Welcome To Hyma Synthesis Pvt. Ltd. Source: Hyma Synthesis Pvt. Ltd. URL:[Link]
- Title: The Chemical Versatility of this compound: A Foundation for Innovation. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: CAS No : 3300-51-4 | Product Name : 4-(Trifluoromethyl)benzylamine (BSC).
- Title: Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Source: ACS Omega. URL:[Link]
- Title: Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena.
- Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Source: PubMed Central (PMC). URL:[Link]
- Title: Tetrazolium Compounds: Synthesis and Applications in Medicine. Source: PubMed Central (PMC). URL:[Link]
- Title: Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Source: Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]
- Title: Reaction pathways associated with the hydrogenation of benzonitrile...
- Title: A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Source: International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]
- Title: Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water.
- Title: Tetrazoles via Multicomponent Reactions.
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Nucleophilic aromatic substitution reactions of 4-(Trifluoromethyl)benzonitrile
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-(Trifluoromethyl)benzonitrile Derivatives
Introduction: Harnessing Electrophilicity for Molecular Construction
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful pathway for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr thrives on aromatic rings rendered electron-poor by the presence of potent electron-withdrawing groups (EWGs).[2] This guide focuses on the SNAr reactions of halogenated derivatives of this compound, such as 4-fluoro-2-(trifluoromethyl)benzonitrile. This substrate is exceptionally primed for SNAr due to the synergistic electron-withdrawing power of two distinct groups: a trifluoromethyl (-CF₃) group and a cyano (-CN) group.[3]
The -CF₃ group exerts a powerful inductive effect, while the -CN group contributes both inductive and resonance effects. Together, they drastically lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[4][5][6] This heightened electrophilicity allows for the displacement of a leaving group, typically a halide, under relatively mild conditions, making these compounds versatile building blocks in the synthesis of pharmaceuticals and advanced materials.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of a halo-4-(trifluoromethyl)benzonitrile derivative proceeds through a well-established two-step addition-elimination mechanism.[1][2][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (X, typically a halogen). This step is generally the rate-determining step of the reaction.[7] The attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6][7]
-
Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, crucially, onto the electron-withdrawing cyano and trifluoromethyl groups. The cyano group stabilizes the negative charge via resonance, while the highly electronegative fluorine atoms of the trifluoromethyl group provide strong inductive stabilization. This stabilization lowers the activation energy of the initial attack.[7] In the final, typically rapid step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of a SNAr reaction on an activated aryl halide.
Application Notes & Experimental Protocols
The high reactivity and defined regioselectivity of halo-4-(trifluoromethyl)benzonitriles make them ideal substrates for constructing diverse molecular libraries. The following protocols provide detailed methodologies for their reaction with common classes of nucleophiles.
Important Note on Starting Material: For a successful SNAr reaction, a leaving group on the aromatic ring is essential. The following protocols are based on 4-fluoro-2-(trifluoromethyl)benzonitrile as a representative and highly reactive starting material. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and enhances the carbon's electrophilicity.[7]
Protocol 1: Synthesis of Aryl Amines via N-Arylation
This protocol describes the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a valuable pharmaceutical intermediate, via ammonolysis.[8]
Materials and Reagents:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Liquid ammonia (NH₃)
-
Ethanol (anhydrous)
-
Toluene
-
High-pressure reaction vessel (autoclave)
Step-by-Step Procedure:
-
Reaction Setup: In a suitable high-pressure reactor, dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in anhydrous ethanol (e.g., 3-5 L of ethanol per kg of starting material).[8]
-
Addition of Nucleophile: Cool the vessel and carefully introduce liquid ammonia. A typical molar ratio is 1.5 equivalents of ammonia to 1 equivalent of the aryl fluoride.[8]
-
Reaction Conditions: Seal the reactor and heat the mixture to approximately 120-122°C. Maintain this temperature with stirring for 8-10 hours.[8] Monitor the reaction progress by TLC or HPLC if possible.
-
Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: The resulting crude product can be purified by recrystallization. Add toluene to the crude solid (e.g., 4-8 L of toluene per kg of crude product), heat to dissolve, and allow to cool slowly to induce crystallization.[8]
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum to yield 4-amino-2-(trifluoromethyl)benzonitrile as a solid.
Protocol 2: Synthesis of Aryl Ethers via O-Arylation
This protocol provides a general method for the synthesis of diaryl ethers, which are common motifs in medicinal chemistry.
Materials and Reagents:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Substrate: Stir the suspension at room temperature for 15 minutes, then add 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.
Protocol 3: Synthesis of Aryl Thioethers via S-Arylation
This protocol details a general procedure for the synthesis of aryl thioethers.
Materials and Reagents:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate, Saturated aqueous NH₄Cl, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq).
-
Addition of Substrate: Stir the mixture for 10 minutes, then add a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in DMF.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 50-60°C if necessary. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure aryl thioether.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the SNAr of 4-fluoro-2-(trifluoromethyl)benzonitrile with various nucleophiles. Yields are representative and may vary based on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amine (N-Arylation) | Ammonia | (Self-basic) | Ethanol | 120 | 73-75[8] |
| Phenol (O-Arylation) | 4-Methoxyphenol | K₂CO₃ | DMF | 80-100 | 70-90 |
| Thiol (S-Arylation) | Thiophenol | K₂CO₃ | DMF | 25-60 | 85-95 |
General Experimental Workflow
A systematic workflow is critical for the successful execution and analysis of SNAr reactions.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
Derivatives of this compound are highly effective and versatile substrates for nucleophilic aromatic substitution. The powerful electron-withdrawing nature of the trifluoromethyl and cyano groups provides exceptional activation, enabling the synthesis of a wide range of substituted aromatic compounds under accessible conditions. The protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to leverage these valuable building blocks in their synthetic endeavors.
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Application Notes and Protocols for the Reduction of 4-(Trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for the reduction of the nitrile group in 4-(Trifluoromethyl)benzonitrile to yield 4-(Trifluoromethyl)benzylamine. This transformation is a critical step in the synthesis of numerous pharmaceutical and agrochemical agents due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This document details various reduction strategies, including catalytic hydrogenation and chemical hydride reductions, offering a comparative analysis of these techniques. Emphasis is placed on detailed, field-proven experimental protocols, quantitative data, and visual representations of reaction pathways to guide researchers in the practical application of these synthetic routes.
Introduction: The Significance of 4-(Trifluoromethyl)benzylamine
4-(Trifluoromethyl)benzylamine is a pivotal building block in medicinal chemistry and materials science.[2] The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the physicochemical properties of the parent molecule, often leading to improved biological activity.[1] Its synthesis from this compound is a direct and efficient route. The selection of an appropriate reduction method is contingent upon factors such as laboratory scale, available equipment, cost, and desired product purity. This guide will explore the most prevalent and effective methods for this conversion.
Comparative Analysis of Reduction Methodologies
The reduction of the nitrile functionality in this compound to a primary amine can be broadly categorized into two primary approaches: catalytic hydrogenation and chemical hydride reduction. Each method possesses distinct advantages and is suited for different experimental contexts.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely adopted industrial method that is both high-yielding and environmentally benign.[1] This technique typically involves the use of hydrogen gas in the presence of a metal catalyst.
-
Raney Nickel: A cost-effective and highly active catalyst for nitrile reduction. It is often used as a slurry in water or ethanol.[3] Caution must be exercised as it can be pyrophoric when dry.[3]
-
Palladium on Carbon (Pd/C): Another effective catalyst, often employed in academic and industrial settings for its high efficiency and selectivity.[2]
-
Transfer Hydrogenation: An alternative to using flammable hydrogen gas, this method employs a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst.[4][5] This approach is often considered safer for laboratory-scale synthesis.[4]
Chemical Hydride Reduction
Chemical hydrides are powerful reducing agents capable of converting nitriles to primary amines. These reactions are typically fast and effective at the laboratory scale.
-
Lithium Aluminum Hydride (LiAlH4): A potent, non-selective reducing agent that readily reduces nitriles to primary amines.[6][7] Due to its high reactivity with water and protic solvents, it requires anhydrous reaction conditions and careful handling.[8][9]
-
Borane Complexes (e.g., BH3·THF, BH3·SMe2): Borane and its complexes offer a milder alternative to LiAlH4 and exhibit good functional group tolerance.[10][11] They are known for their ability to reduce nitriles efficiently.[11]
Table 1: Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvents | Temperature | Pressure | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney Nickel, H2 | Ethanol, Methanol, aq. Ammonia | 25-100 °C | 1-50 atm | High yield, "green" | Requires specialized high-pressure equipment, pyrophoric catalyst |
| Transfer Hydrogenation | Pd/C, Formic Acid/Triethylamine | Ethanol, Water | 60-100 °C | Atmospheric | Avoids H2 gas, good for small scale | Can be slower, potential for side reactions |
| Chemical Hydride | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF, Diethyl Ether | 0 °C to reflux | Atmospheric | Fast, high yield | Highly reactive, requires inert atmosphere, careful workup |
| Chemical Hydride | Borane-THF complex (BH3·THF) | Anhydrous THF | 0 °C to reflux | Atmospheric | Milder than LiAlH4, good selectivity | Requires inert atmosphere, borane complexes can be pungent |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of this compound using Raney Nickel under a hydrogen atmosphere.[1]
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Aqueous Ammonia (28%)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: In a high-pressure autoclave reactor, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol or methanol as the solvent, followed by a catalytic amount of Raney Nickel (typically 5-10 wt% of the nitrile).[1] Add aqueous ammonia to the mixture, which helps to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm) and heat to the reaction temperature (e.g., 80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filtered catalyst to dry, as it can be pyrophoric. Quench the catalyst immediately with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH4)
This protocol outlines the reduction of this compound using the powerful hydride reagent LiAlH4.[12] Extreme caution is required when working with LiAlH4. [8][9]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Distilled water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na2SO4)
Safety Precautions:
-
LiAlH4 reacts violently with water and can ignite in moist air.[8] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[13]
-
A Class D fire extinguisher or dry sand should be readily available.[8]
Procedure:
-
Inert Atmosphere Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: Suspend LiAlH4 (typically 1.5-2.0 equivalents) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH4 in grams). This procedure is designed to produce a granular precipitate that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the solid aluminum salts and wash them thoroughly with THF or diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Reaction Pathway Diagram:
Caption: LiAlH4 Reduction Pathway.
Product Characterization
Accurate characterization of the final product, 4-(Trifluoromethyl)benzylamine, is crucial to confirm its identity and purity.
Table 2: Physicochemical and Spectroscopic Data for 4-(Trifluoromethyl)benzylamine
| Property | Value | Reference |
| Molecular Formula | C8H8F3N | [14] |
| Molecular Weight | 175.15 g/mol | [14] |
| Appearance | Clear colorless to light yellow liquid | [12] |
| Boiling Point | 79-82 °C (15 mmHg) | [14] |
| Density | 1.229 g/mL at 25 °C | [14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.58 (d, J=8.0 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 3.95 (s, 2H, CH₂), 1.55 (s, 2H, NH₂) | [12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.1, 128.0, 125.4 (q, J=3.8 Hz), 124.2 (q, J=272 Hz), 46.0 | [12] |
| IR (neat, cm⁻¹) | 3370 (N-H stretch), 3290 (N-H stretch), 1325 (C-F stretch) | [12] |
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: In catalytic hydrogenations, this may be due to catalyst poisoning or insufficient hydrogen pressure/temperature. For chemical reductions, ensure the stoichiometry of the hydride reagent is sufficient.
-
Formation of Secondary Amine: This common byproduct in nitrile reductions can be minimized in catalytic hydrogenations by the addition of ammonia.[1] In LiAlH4 reductions, rapid addition of the nitrile at higher temperatures can sometimes lead to side products.
-
Difficult Workup with LiAlH4: A gelatinous precipitate during the quenching step can make filtration difficult. Adhering strictly to the Fieser workup ratios is critical for forming a granular, easily filterable solid.
-
Safety with Raney Nickel: Always handle Raney Nickel as a slurry. If it must be handled dry, it should be under an inert atmosphere. Never add it to a flammable solvent in the presence of air.[3]
Conclusion
The reduction of this compound is a fundamental transformation for accessing the valuable building block, 4-(Trifluoromethyl)benzylamine. The choice between catalytic hydrogenation and chemical hydride reduction will depend on the specific requirements of the synthesis. Catalytic methods are preferable for large-scale, greener processes, while hydride reagents offer a rapid and effective solution for laboratory-scale synthesis. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently perform this important chemical conversion.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- Ghosh, T., & Das, S. (2021). Unraveling the Metal–Ligand Cooperativity in a Phosphine-Free Mn(II)-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amines and Dehydrogenation of Dimethylamine Borane. Inorganic Chemistry, 60(16), 12431–12441.
- Ai, P., et al. (2019). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 19, 617-627.
- BenchChem. (2025). Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde.
- Unknown Authors. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Fridman, V., et al. (2018). Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, 37(15), 2539-2547.
- Crossley, S. W. M., & Ingleson, M. J. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 11(34), 9205-9210.
- Maji, B. (2021). Phosphine-Free Manganese Catalyst Enables Selective Transfer Hydrogenation of Nitriles to Primary and Secondary Amines Using Ammonia–Borane. ACS Catalysis, 11(4), 2134-2142.
- Wang, D., et al. (2022). Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions. The Journal of Organic Chemistry, 87(1), 359-371.
- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine.
- Aman Bajpai. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman [Video]. YouTube.
- New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
- ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube.
- van Es, A., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. South African Journal of Chemistry, 61, 144-156.
- Crain, A. L., et al. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 115(3-4), 140-144.
- ResearchGate. (n.d.). Reduction of activated aliphatic nitriles with ammonia borane.
- The Chemistry Help Center. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube.
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine.
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- ACS Omega. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Nature. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Reaction Chemistry & Engineering. (n.d.). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- ScienceDirect. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
- National Institutes of Health. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes.
- ResearchGate. (2015). Oxygen enhanced LiAlH4 reductions of aryl halides.
- Reaction Chemistry & Engineering. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
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The Strategic Role of 4-(Trifluoromethyl)benzonitrile in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Agrochemical Design
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine-containing moieties has been a transformative approach to enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Among these, the trifluoromethyl (CF₃) group is of paramount importance. Its unique combination of high electronegativity, metabolic stability, and lipophilicity can profoundly influence a molecule's interaction with its biological target, leading to the development of more potent and selective pesticides.[1] 4-(Trifluoromethyl)benzonitrile, with its reactive nitrile group and the robust trifluoromethyl substituent on a benzene ring, serves as a critical starting material and versatile intermediate for a new generation of agrochemicals. This guide provides an in-depth exploration of its application, focusing on the synthesis of two market-leading pesticides: the insecticide fipronil and the fungicide fluxapyroxad.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in complex syntheses.
| Property | Value | Reference |
| CAS Number | 455-18-5 | [2] |
| Molecular Formula | C₈H₄F₃N | [2] |
| Molecular Weight | 171.12 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point | 80-81 °C at 20 mmHg | [2] |
| Density | 1.278 g/mL at 25 °C | [2] |
| Solubility | Soluble in organic solvents. | [3] |
The Trifluoromethyl Advantage in Agrochemical Bioactivity
The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing binding affinity to target enzymes or receptors. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes in target pests and the environment.[1][4] This metabolic stability leads to longer-lasting efficacy. The lipophilicity imparted by the trifluoromethyl group can also enhance the penetration of the agrochemical through the waxy cuticles of insects and plants.[4]
Application in Fipronil Synthesis
Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.[5][6][7] This leads to hyperexcitation and death of the insect. The 2,6-dichloro-4-(trifluoromethyl)phenyl group is a critical pharmacophore for fipronil's high affinity and selectivity for insect GABA receptors over vertebrate receptors, which is a key aspect of its favorable toxicological profile.[8]
Synthetic Pathway Overview: From this compound to Fipronil
While industrial syntheses are often proprietary, a logical and well-documented pathway from this compound to fipronil proceeds through the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline.
Caption: Synthetic pathway from this compound to Fipronil.
Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline
This protocol outlines the synthesis of the crucial fipronil precursor, 2,6-dichloro-4-(trifluoromethyl)aniline, starting from 4-(trifluoromethyl)aniline, which can be obtained from the reduction of this compound.
Step 1: Reduction of this compound to 4-(Trifluoromethyl)aniline
-
Rationale: The nitrile group is reduced to a primary amine, providing the necessary functional group for the subsequent chlorination steps. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Procedure:
-
In a high-pressure reactor, dissolve this compound in a suitable solvent such as ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.
-
Monitor the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After cooling and depressurizing the reactor, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield crude 4-(trifluoromethyl)aniline, which can be purified by distillation or recrystallization.
-
Step 2: Chlorination of 4-(Trifluoromethyl)aniline
-
Rationale: The aniline ring is chlorinated at the ortho positions to the amino group. This is a critical step to form the 2,6-dichloro substitution pattern found in fipronil.[9][10][11]
-
Procedure:
-
Dissolve 4-(trifluoromethyl)aniline in a suitable solvent, such as a chlorinated hydrocarbon or an organic acid.[12]
-
Cool the solution in an ice bath.
-
Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium sulfite) to remove excess chlorine.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2,6-dichloro-4-(trifluoromethyl)aniline.[13]
-
Application in Fluxapyroxad Synthesis
Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of agrochemicals that interfere with the mitochondrial respiration of fungi.[1] The 3',4',5'-trifluorobiphenyl-2-amine moiety is a key structural component.
Synthetic Pathway Overview: From a Trifluorinated Precursor to Fluxapyroxad
The synthesis of fluxapyroxad typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to construct the biphenyl core.[14][15][16]
Caption: Synthetic pathway for Fluxapyroxad highlighting the Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the key biphenyl amine intermediate for fluxapyroxad. The required 3,4,5-trifluorophenylboronic acid can be prepared from trifluorinated benzene precursors, which are accessible from compounds like this compound through various synthetic transformations.
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aromatic rings. It is widely used in the pharmaceutical and agrochemical industries due to its mild reaction conditions and tolerance of a wide range of functional groups.[14][16] The mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the biphenyl product.[7]
-
Procedure:
-
To a reaction vessel, add 3,4,5-trifluorophenylboronic acid, an appropriately substituted 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand), and a base (e.g., potassium carbonate or cesium carbonate).[15][17]
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or isopropanol) and water.[15]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[15]
-
Concluding Remarks for the Research Professional
This compound and its derivatives are indispensable building blocks in the synthesis of high-performance agrochemicals. The trifluoromethyl group imparts desirable properties that enhance biological activity and metabolic stability. The protocols outlined herein for the synthesis of key intermediates for fipronil and fluxapyroxad demonstrate the practical application of this important starting material. Mastery of these synthetic transformations, particularly advanced techniques like palladium-catalyzed cross-coupling reactions, is essential for the development of the next generation of crop protection agents.
References
- 2,6-Dichloro-4-(trifluoromethyl)
- The mechanism of fipronil, A: normal state, B: the activity of fipronil on GABA chloride channels. - ResearchGate. (n.d.).
- Fipronil: action at the GABA receptor. (1998). CABI Digital Library. [Link]
- Distinct roles of two RDL GABA-receptors in fipronil action in the diamondback moth (Plutella xylostella). (2020). bioRxiv. [Link]
- Differential Actions of Fipronil and Dieldrin Insecticides on GABA-Gated Chloride Channels in Cockroach Neurons. (n.d.).
- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Chem-ag.com. [Link]
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (n.d.). PMC. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.).
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (n.d.).
- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.). Eureka. [Link]
- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. (n.d.).
- Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry. [Link]
- Fipronil Technical Fact Sheet. (n.d.).
- Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. (2019). Organic Process Research & Development. [Link]
- 4-Cyano-3-(trifluoromethyl)aniline. (n.d.). Wikipedia. [Link]
- Fipronil. (n.d.). PubChem. [Link]
- Potency and selectivity of trifluoroacetylimino and pyrazinoylimino nicotinic insecticides and their fit at a unique binding site niche. (2008). Journal of Medicinal Chemistry. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry. [Link]
- Fipronil (Ref: BAS 350l). (n.d.). AERU. [Link]
- (PDF) Fipronil: uses, pharmacological and toxicological features. (n.d.).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
- Effects of the insecticide flupyradifurone and the fungicides pyraclostrobin and fluxapyroxad on behavior and morphophysiology in Melipona scutellaris. (n.d.).
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). PMC. [Link]
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. [Link]
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Application Notes and Protocols: 4-(Trifluoromethyl)benzonitrile in Advanced Materials Science
Introduction: The Strategic Importance of 4-(Trifluoromethyl)benzonitrile
This compound (4-TFMB), a seemingly simple aromatic molecule, stands as a cornerstone in the rational design of high-performance materials.[1][2] Its unique molecular architecture, featuring a potent electron-withdrawing trifluoromethyl (-CF3) group and a versatile nitrile (-CN) functionality, provides a powerful handle for chemists and materials scientists to impart exceptional properties to a new generation of polymers, liquid crystals, and organic electronics.[1] The trifluoromethyl group is renowned for enhancing thermal stability, chemical resistance, and hydrophobicity, while simultaneously modulating the electronic characteristics of the parent molecule.[1][3] The nitrile group, on the other hand, serves as a key reactive site for polymerization and a polar moiety that can influence the self-assembly and electronic behavior of materials.[2]
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science, detailing the application of 4-TFMB in the synthesis of advanced materials. We will delve into the causality behind its selection in various applications and provide detailed, field-proven protocols for its use.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of 4-TFMB is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 455-18-5 | |
| Molecular Formula | C₈H₄F₃N | |
| Molecular Weight | 171.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 39-41 °C | |
| Boiling Point | 80-81 °C at 20 mmHg | |
| Density | 1.278 g/mL at 25 °C |
Application I: High-Performance Fluorinated Polyimides
Rationale for Use:
Fluorinated polyimides are a class of high-performance polymers prized for their exceptional thermal stability, low dielectric constant, and high optical transparency.[2] The incorporation of the trifluoromethyl (-CF3) group from 4-TFMB into the polymer backbone is a key strategy to achieve these desirable properties. The bulky and highly electronegative -CF3 group disrupts polymer chain packing, which in turn reduces intermolecular charge-transfer complex formation, leading to enhanced optical clarity and lower dielectric constants. Furthermore, the inherent stability of the C-F bond contributes to the outstanding thermal and oxidative stability of the resulting polyimides.[4]
Protocol 1: Synthesis of a Novel Diamine Monomer from a 4-TFMB Derivative
A crucial step in the synthesis of polyimides is the preparation of diamine monomers. Here, we outline a representative synthesis of a diamine containing the trifluoromethylphenyl group, starting from a derivative of 4-TFMB. This protocol is based on the well-established nucleophilic aromatic substitution of a nitro group by an amine.
Workflow for Diamine Monomer Synthesis:
Caption: Synthesis of a trifluoromethyl-containing diamine monomer.
Materials:
-
4-Fluoro-3-(trifluoromethyl)nitrobenzene
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Palladium on activated carbon (10% Pd/C)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Synthesis of the Nitro-ether Intermediate:
-
To a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMAc.
-
Stir the mixture at 80°C for 1 hour under a nitrogen atmosphere.
-
Add 4-fluoro-3-(trifluoromethyl)nitrobenzene (1.0 eq) to the reaction mixture and increase the temperature to 160°C.
-
Maintain the reaction at 160°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield the nitro-ether intermediate.
-
-
Reduction to the Diamine Monomer:
-
In a round-bottom flask, dissolve the nitro-ether intermediate (1.0 eq) in ethanol.
-
Add 10% Pd/C (catalytic amount) to the solution.
-
Heat the mixture to reflux (approximately 80°C).
-
Add hydrazine hydrate (3.0 eq) dropwise to the refluxing solution over 1 hour.
-
Continue refluxing for 8 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude diamine by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the pure trifluoromethyl-containing diamine monomer.
-
Protocol 2: Two-Step Polyimide Synthesis via Thermal Imidization
This protocol describes the synthesis of a fluorinated polyimide from the newly synthesized diamine monomer and a commercially available dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Workflow for Polyimide Synthesis:
Caption: Two-step synthesis of a fluorinated polyimide film.
Materials:
-
Trifluoromethyl-containing diamine monomer (from Protocol 1)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified by sublimation
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Synthesis of Poly(amic acid) (PAA):
-
In a dry, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the trifluoromethyl-containing diamine monomer (1.0 eq) in anhydrous DMAc.
-
Once the diamine has completely dissolved, add 6FDA (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous PAA solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting tough, flexible, and transparent fluorinated polyimide film from the glass plate.
-
Expected Characterization of the Polyimide Film:
-
FTIR Spectroscopy: Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and disappearance of the amic acid bands.
-
Thermogravimetric Analysis (TGA): High thermal stability, with a 5% weight loss temperature (Td5) typically exceeding 500°C in a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): High glass transition temperature (Tg), often in the range of 250-350°C.
-
UV-Vis Spectroscopy: High optical transparency in the visible region.
Application II: Advanced Liquid Crystals
Rationale for Use:
The incorporation of trifluoromethyl groups into liquid crystal molecules is a powerful strategy for tuning their mesomorphic and electro-optical properties.[5] The high dipole moment and steric bulk of the -CF3 group can significantly influence the dielectric anisotropy, clearing point, and viscosity of the liquid crystal material. Benzonitrile-based liquid crystals are well-known for their positive dielectric anisotropy, a key requirement for twisted nematic liquid crystal displays (TN-LCDs). The combination of the nitrile and trifluoromethyl groups in a single scaffold allows for the design of liquid crystals with tailored properties for advanced display applications.
Protocol 3: Synthesis of a Trifluoromethyl-Substituted Biphenyl Liquid Crystal via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a representative liquid crystal molecule incorporating the 4-(trifluoromethyl)phenyl moiety using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Workflow for Liquid Crystal Synthesis:
Caption: Suzuki-Miyaura synthesis of a trifluoromethyl-containing liquid crystal.
Materials:
-
4-Bromo-2-(trifluoromethyl)benzonitrile
-
4-Alkoxyphenylboronic acid (e.g., 4-hexyloxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a three-necked flask, combine 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 eq), 4-alkoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 90°C) under a nitrogen atmosphere.
-
Stir the reaction vigorously for 12-24 hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purify the product by recrystallization from ethanol to obtain the pure liquid crystal.
-
Expected Characterization of the Liquid Crystal:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic).
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
Application III: Organic Electronics - Thermally Activated Delayed Fluorescence (TADF) Emitters
Rationale for Use:
In the field of organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters have emerged as a highly efficient alternative to traditional fluorescent and phosphorescent materials.[1] The design of TADF molecules often involves a donor-acceptor (D-A) architecture to achieve a small energy gap between the singlet and triplet excited states (ΔEST).[6] The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups makes 4-TFMB and its derivatives excellent candidates for the acceptor core in TADF emitters.[3] By coupling this acceptor with suitable electron-donating moieties, it is possible to design molecules with the requisite electronic properties for efficient reverse intersystem crossing (RISC), leading to high electroluminescence quantum efficiencies in OLEDs.
Protocol 4: Conceptual Synthesis of a TADF Emitter with a Benzonitrile Acceptor Core
This protocol outlines a general synthetic strategy for a donor-acceptor-donor (D-A-D) type TADF emitter, where a derivative of 4-TFMB acts as the central acceptor unit. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Workflow for TADF Emitter Synthesis:
Caption: Synthesis of a D-A-D TADF emitter via Buchwald-Hartwig amination.
Materials:
-
A dihalogenated derivative of this compound (e.g., 3,5-dibromo-4-(trifluoromethyl)benzonitrile)
-
An electron-rich donor molecule (e.g., 9H-carbazole)
-
A palladium catalyst (e.g., Pd₂(dba)₃)
-
A phosphine ligand (e.g., Xantphos)
-
A strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a Schlenk tube with the dihalogenated benzonitrile acceptor (1.0 eq), the carbazole donor (2.2 eq), sodium tert-butoxide (3.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene to the Schlenk tube.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture at 110°C for 24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite and wash with toluene.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For high-purity material suitable for device fabrication, perform temperature-gradient sublimation.
-
Expected Characterization of the TADF Emitter:
-
Photoluminescence Spectroscopy: To determine the emission wavelength and photoluminescence quantum yield (PLQY).
-
Time-Resolved Photoluminescence: To measure the prompt and delayed fluorescence lifetimes and estimate the RISC rate.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.
-
OLED Device Fabrication and Testing: To evaluate the electroluminescence spectrum, external quantum efficiency (EQE), and device lifetime.
Conclusion
This compound is a versatile and highly valuable building block in modern materials science. Its unique combination of a trifluoromethyl group and a nitrile moiety allows for the systematic tuning of material properties, leading to the development of high-performance polymers with exceptional thermal stability, advanced liquid crystals with tailored electro-optical characteristics, and highly efficient TADF emitters for next-generation OLEDs. The protocols and insights provided in this document are intended to serve as a practical guide for researchers to harness the full potential of this remarkable molecule in their own materials innovation endeavors.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 3). The Chemical Versatility of 4-(Trifluoromethyl)
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 2).
- ChemicalBook. (2023, June 27). Trifluoromethyl(trimethylsilane)
- Journal of Materials Chemistry C. (2025, April 28).
- Chemistry Letters. (2020).
- Chem-Impex. This compound.
- Banerjee, S., et al. (2002). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Polymer, 44.
- CymitQuimica. This compound.
- MDPI. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound.
- MDPI. (2025).
- ResearchGate. (2025, August 6). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3.
- Sigma-Aldrich. This compound 99 455-18-5.
- MDPI. (2022, November 27).
- SciELO. (2021). Synthesis and properties of fluorinated copolymerized polyimide films. [Link]
- RSC Publishing. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
- Beilstein Journal of Organic Chemistry. (2020, April 14).
- ResearchGate. (2025, August 5).
- MDPI. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. [Link]
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- PubChem. Benzonitrile, 4-(trifluoromethyl)-. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04347B [pubs.rsc.org]
Application Note: A Robust and Scalable Palladium-Catalyzed Cyanation of 4-Bromobenzotrifluoride
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-(trifluoromethyl)benzonitrile via the palladium-catalyzed cyanation of 4-bromobenzotrifluoride. This compound is a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique electronic properties conferred by the trifluoromethyl and nitrile groups.[1][2] This guide moves beyond a simple recitation of steps to explain the rationale behind the choice of catalyst, ligand, cyanide source, and reaction conditions. It is designed for researchers, chemists, and process development professionals seeking a reliable, reproducible, and scalable cyanation method. We will detail a protocol utilizing a modern palladium-based catalytic system with potassium ferrocyanide, a less toxic and industrially viable cyanide source.[3][4]
Introduction and Scientific Rationale
The conversion of aryl halides to aryl nitriles is a cornerstone transformation in organic synthesis.[5] Aryl nitriles are versatile intermediates that can be readily transformed into a wide array of functional groups, including carboxylic acids, amines, amides, and tetrazoles.[6] While classical methods like the Rosenmund-von Braun reaction exist, they often require harsh conditions, superstoichiometric amounts of copper cyanide, and high temperatures (150–250 °C), limiting their functional group tolerance.[7][8][9]
Transition-metal catalysis, particularly with palladium, has revolutionized this field by offering milder reaction conditions, broader substrate scope, and superior functional group compatibility.[5][10] The Buchwald-Hartwig amination and related cross-coupling reactions have provided a robust framework for C-N bond formation, and these principles have been successfully extended to cyanation.[11][12][13]
The primary challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst, deactivating intermediates in the catalytic cycle.[4][14] Modern advancements have largely overcome this issue through the development of specialized ligands and the use of cyanide sources that provide a slow, controlled release of the cyanide ion. This protocol employs potassium ferrocyanide (K₄[Fe(CN)₆]), a stable, non-toxic, and inexpensive cyanide source, in conjunction with a palladium/phosphine ligand system to achieve an efficient and reproducible synthesis of this compound.[3][15]
Catalytic Cycle Overview: The reaction proceeds via a well-established palladium-catalyzed cross-coupling mechanism:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (4-bromobenzotrifluoride) to form an Ar-Pd(II)-Br intermediate.
-
Cyanide Exchange: The cyanide source (K₄[Fe(CN)₆]) exchanges the bromide on the palladium complex with a cyanide group.
-
Reductive Elimination: The resulting Ar-Pd(II)-CN complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, thus completing the cycle.[10][16]
Critical Safety Precautions: Handling Cyanide Reagents
WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[17] All operations involving cyanide must be performed with extreme caution and adherence to strict safety protocols.
-
Engineering Controls: All manipulations of solid cyanide reagents and the reaction itself must be conducted inside a certified chemical fume hood with proper airflow.[18][19] Post a warning sign indicating cyanide use.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a flame-resistant lab coat, long pants, and closed-toe shoes.[19]
-
Incompatible Materials: Keep all acids and acidic solutions strictly separated from cyanide storage and work areas.[19][20] Contact with acid will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[18]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in clearly labeled, sealed hazardous waste containers.[17] Decontaminate glassware by rinsing with a dilute bleach solution at a pH > 10 within the fume hood, collecting the rinse as hazardous waste.[19][20]
-
Emergency Preparedness: Never work alone when handling cyanides.[18] Ensure all personnel in the lab are aware of the work being performed and are familiar with emergency procedures. Keep a cyanide antidote kit accessible if mandated by your institution's safety policy.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is optimized for a 10 mmol scale reaction, which can be adjusted as needed.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 402-43-7 | Substrate, >98% purity |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 | Ligand |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | 368.35 | 13943-58-3 | Cyanide Source (Anhydrous) |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | Base, anhydrous |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 127-19-5 | Solvent, anhydrous |
| Equipment | ||||
| 100 mL three-neck round-bottom flask | Oven-dried | |||
| Reflux condenser | ||||
| Magnetic stir plate and stir bar | ||||
| Thermometer/thermocouple | ||||
| Nitrogen or Argon gas inlet | Inert atmosphere | |||
| Schlenk line or equivalent | For handling anhydrous reagents |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the oven-dried 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Place the assembly under a positive pressure of inert gas. Allow the system to purge for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation of the active Pd(0) catalyst.
-
-
Reagent Addition:
-
To the reaction flask, add palladium(II) acetate (45 mg, 0.2 mmol, 0.02 eq) and Xantphos (232 mg, 0.4 mmol, 0.04 eq). The use of a bidentate phosphine ligand like Xantphos is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway.[12][15]
-
Add anhydrous sodium carbonate (1.59 g, 15 mmol, 1.5 eq) and anhydrous potassium ferrocyanide (1.84 g, 5 mmol, 0.5 eq). Note: K₄[Fe(CN)₆] serves as the source for 6 equivalents of cyanide, but an excess is used to drive the reaction.
-
Add 40 mL of anhydrous N,N-dimethylacetamide (DMAc) via cannula or syringe. DMAc is a polar aprotic solvent that effectively dissolves the reagents and can withstand the required reaction temperature.[21]
-
Begin vigorous stirring to create a suspension.
-
-
Initiating the Reaction:
-
While stirring, add 4-bromobenzotrifluoride (1.50 mL, 2.25 g, 10 mmol, 1.0 eq) to the flask using a syringe.
-
Heat the reaction mixture to 120 °C using an oil bath. The elevated temperature is necessary to ensure a reasonable reaction rate.[3]
-
-
Reaction Monitoring:
-
Maintain the reaction at 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
CAUTION: The following steps should be performed in a fume hood. Carefully pour the reaction mixture into a beaker containing 200 mL of water and stir for 15 minutes.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will be a dark oil or solid. Purify the material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure product.
-
This compound is a white solid with a melting point of 39-41 °C.[2]
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis. Expected yield is typically in the range of 85-95%.
-
Experimental Workflow Diagram
Caption: Workflow for the palladium-catalyzed cyanation of 4-bromobenzotrifluoride.
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Application Notes and Protocols for the Large-Scale Synthesis of 4-(Trifluoromethyl)benzonitrile
Introduction: The Strategic Importance of 4-(Trifluoromethyl)benzonitrile in Modern Chemistry
This compound (CAS No. 455-18-5) is a cornerstone intermediate in the synthesis of a multitude of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] Consequently, the development of robust, scalable, and economically viable synthetic routes to this critical building block is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the principal large-scale manufacturing processes for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Comparative Analysis of Primary Synthetic Routes
Two primary methodologies have emerged as the most viable for the industrial-scale production of this compound: the Sandmeyer reaction and palladium-catalyzed cyanation. The selection of the optimal route is contingent upon a multifactorial analysis that includes the cost and availability of starting materials, catalyst efficiency and cost, operational safety, and environmental impact.
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 4-Aminobenzotrifluoride | 4-Halobenzotrifluoride (e.g., 4-bromobenzotrifluoride or 4-chlorobenzotrifluoride) |
| Key Reagents | Sodium nitrite, cuprous cyanide | Palladium catalyst, ligand, cyanide source (e.g., zinc cyanide, potassium ferrocyanide) |
| Typical Yields | 70-85% | 85-95% |
| Purity | Good to excellent, may require distillation | Generally high, purification by crystallization is often sufficient |
| Catalyst Cost | Low (copper salts) | High (palladium catalysts and ligands) |
| Scalability | Well-established for large-scale production | Readily scalable, with considerations for catalyst cost and recovery |
| Safety Considerations | Handling of unstable diazonium salts, highly toxic copper cyanide | Use of toxic cyanide sources, handling of pyrophoric palladium catalysts (in some forms) |
| Waste Management | Aqueous waste containing copper salts | Waste streams containing palladium and cyanide |
Deep Dive into Synthetic Methodologies
The Sandmeyer Reaction: A Classic and Cost-Effective Approach
The Sandmeyer reaction, discovered in 1884, remains a stalwart in aromatic chemistry for the conversion of aryl amines to aryl nitriles.[3] The process involves the diazotization of an aromatic amine, in this case, 4-aminobenzotrifluoride, to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically from copper(I) cyanide.[4][5]
The Sandmeyer reaction proceeds through a free radical mechanism.[6] The key steps involve the formation of a diazonium salt from the aromatic amine and nitrous acid, followed by a single electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and copper(II) cyanide, with the liberation of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide to form the desired aryl nitrile and regenerate the copper(I) catalyst.[6][7]
Caption: Mechanism of the Sandmeyer Reaction for this compound Synthesis.
This protocol is adapted from established industrial procedures for the synthesis of related aryl nitriles.[8][9]
Materials and Equipment:
-
Jacketed glass-lined reactor (e.g., 1000 L) with overhead stirring, temperature control, and a bottom outlet valve.
-
Addition funnel or dosing pump.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Distillation apparatus.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, splash goggles, face shield, and a lab coat are mandatory. For handling cyanides, a full-face respirator with appropriate cartridges is essential.[10]
Reagents:
-
4-Aminobenzotrifluoride
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Cyanide
-
Sodium Carbonate
-
Toluene or Heptane (for extraction)
-
Water
Procedure:
-
Diazotization:
-
Charge the reactor with water and concentrated sulfuric acid, and cool the mixture to 0-5 °C.
-
Slowly add 4-aminobenzotrifluoride to the acidic solution while maintaining the temperature below 5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reactor over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate, larger reactor, prepare a slurry of copper(I) cyanide, sodium cyanide, and sodium carbonate in water.
-
Heat the cyanide slurry to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide slurry. Vigorous nitrogen evolution will occur. Control the addition rate to maintain a steady evolution of gas.
-
After the addition is complete, stir the reaction mixture at 70-80 °C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add toluene or heptane.
-
Stir vigorously for 30 minutes, then allow the phases to separate.
-
Separate the organic layer, which contains the product.
-
Wash the organic layer with a dilute sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Palladium-Catalyzed Cyanation: A Modern and Efficient Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is no exception.[6] This method offers high yields and functional group tolerance, making it an attractive alternative to the Sandmeyer reaction, particularly when the starting material is a 4-halobenzotrifluoride.[11]
The catalytic cycle of palladium-catalyzed cyanation typically involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromobenzotrifluoride) to form a palladium(II) intermediate.
-
Transmetalation: The halide on the palladium(II) complex is exchanged for a cyanide group from the cyanide source (e.g., zinc cyanide).
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired aryl nitrile and regenerate the palladium(0) catalyst.
Caption: Catalytic Cycle of Palladium-Catalyzed Cyanation.
This protocol is a generalized procedure based on modern advancements in palladium-catalyzed cross-coupling reactions.[12]
Materials and Equipment:
-
Inert atmosphere reactor (e.g., glass-lined or stainless steel) equipped with mechanical stirring, temperature control, and a reflux condenser.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Filtration system for catalyst removal.
-
Crystallization vessel.
Reagents:
-
4-Bromobenzotrifluoride or 4-Chlorobenzotrifluoride
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (e.g., dppf, Xantphos)
-
Cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6])[13]
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., DMF, DMAc, Toluene)
-
Water
Procedure:
-
Reaction Setup:
-
Charge the reactor with the 4-halobenzotrifluoride, palladium catalyst, ligand, cyanide source, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent to the reactor.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the palladium catalyst and any insoluble salts. The catalyst can potentially be recovered and recycled.
-
If a water-miscible solvent was used, add water and an extraction solvent (e.g., ethyl acetate, toluene) to the filtrate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the this compound by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Safety, Handling, and Waste Management
The large-scale synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.
Handling of Cyanides:
-
Sodium cyanide and copper(I) cyanide are highly toxic.[14] Always handle these reagents in a well-ventilated area, preferably in a fume hood or a contained system.[10]
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and a full-face respirator with cyanide-specific cartridges.[10]
-
Never work with cyanides alone.
-
Keep a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[14]
Handling of Diazonium Salts:
-
Aryl diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.
Handling of Palladium Catalysts:
-
Some palladium catalysts, particularly Pd/C, can be pyrophoric. Handle them under an inert atmosphere and avoid exposure to air when dry.
-
Palladium is a precious metal, and its recovery from waste streams is both economically and environmentally important.[15]
Waste Management:
-
Cyanide-containing waste must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to convert the cyanide to the less toxic cyanate before disposal.
-
Waste streams containing copper or palladium should be collected and treated for metal recovery.
Process Validation and Quality Control
For the use of this compound in pharmaceutical applications, the manufacturing process must be validated to ensure consistent product quality.[7][16][17][18]
-
Critical Process Parameters (CPPs): Identify and control critical parameters such as temperature, reaction time, and reagent stoichiometry to ensure batch-to-batch consistency.[7]
-
In-Process Controls (IPCs): Implement in-process analytical testing (e.g., HPLC, GC) to monitor reaction progress and intermediate purity.
-
Final Product Specifications: Establish and adhere to strict specifications for the final product, including purity (by HPLC or GC), identity (by NMR and IR), and limits for residual solvents and heavy metals.
Conclusion
The large-scale synthesis of this compound is a well-established process with two primary, robust methodologies: the Sandmeyer reaction and palladium-catalyzed cyanation. The choice between these routes depends on a careful evaluation of economic, safety, and environmental factors. By understanding the underlying chemistry, adhering to detailed protocols, and implementing stringent safety and quality control measures, manufacturers can reliably produce this vital intermediate for the advancement of pharmaceutical and agrochemical research and development.
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Application Notes and Protocols for the Safe Handling of 4-(Trifluoromethyl)benzonitrile
Abstract: This document provides a comprehensive guide to the safe handling, use, storage, and disposal of 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5). Intended for researchers, chemists, and drug development professionals, these protocols are designed to mitigate risks associated with the compound's toxicity and irritant properties. By integrating expert insights with established safety standards, this guide serves as an essential resource for maintaining a safe laboratory environment.
Compound Profile and Significance
This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its chemical structure, which combines a benzonitrile core with a trifluoromethyl group, makes it a valuable building block for creating complex molecules with enhanced biological activity and stability.[1][3][4] The trifluoromethyl moiety is known to improve critical drug properties such as lipophilicity and metabolic stability, making this compound a key component in modern drug discovery pipelines.[4] Given its utility and reactivity, a thorough understanding of its properties and associated hazards is paramount for safe and effective use.
Physicochemical and Identity Data
The fundamental properties of this compound are summarized below. Its low melting point means it may be encountered as either a solid or a low-melting solid, depending on ambient laboratory temperatures.[3]
| Property | Value | Source(s) |
| CAS Number | 455-18-5 | [5][6] |
| Molecular Formula | C₈H₄F₃N | [5][7] |
| Molecular Weight | 171.12 g/mol | [5][6][7] |
| Appearance | Colorless to white crystalline solid or powder. | [5][8] |
| Melting Point | 39-41 °C (lit.) | [9] |
| Boiling Point | 80-81 °C at 20 mmHg (lit.) | |
| Density | 1.278 g/mL at 25 °C (lit.) | |
| Synonyms | 4-Cyanobenzotrifluoride, α,α,α-Trifluoro-p-tolunitrile | [5][6][8] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A comprehensive risk assessment must be conducted before any work begins. The primary hazards are its acute toxicity through all major routes of exposure and its irritant effects on the skin, eyes, and respiratory system.[10][11]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [10][11][12] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [10][11] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [10][11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [10][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [10][11] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [10][11] |
Note: Classifications can vary slightly between suppliers. A conservative approach, treating the substance with a higher degree of caution (e.g., Category 3 toxicity), is recommended.
The causality is clear: the toxic nature of nitriles, combined with the properties of the trifluoromethyl group, necessitates stringent controls to prevent ingestion, skin contact, or inhalation of dusts and vapors.[10][13]
Hierarchy of Safety Controls
To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" prioritizes strategies from most to least effective. For this compound, engineering controls and personal protective equipment are critical.
Caption: Hierarchy of Controls for this compound.
Standard Operating Protocol for Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to these steps is mandatory.
Required Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the risk assessment. The minimum required PPE includes:
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][14] A face shield should be worn if there is a splash hazard.[15]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Check manufacturer data for breakthrough times. Always inspect gloves before use and remove them correctly.
-
Lab Coat: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be used.[16][17]
-
-
Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][13] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[14]
Step-by-Step Handling Procedure
This workflow is designed to minimize exposure during weighing and preparation for a chemical reaction.
Caption: Standard laboratory workflow for handling solid this compound.
Storage and Waste Management
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage Protocol
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[10]
-
Incompatibilities: Keep away from strong oxidizing agents and reducing agents.[5][10] Also, keep containers away from heat, sparks, and open flames.[10]
-
Labeling: Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be segregated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal plant.[8][10][18] Do not dispose of it down the drain or in regular trash. All disposal must comply with local, state, and federal regulations.[13]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[10]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[8][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[10][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[10]
Spill Response Protocol
This protocol is for minor spills (typically <100g) of solid this compound that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[19][20]
Caption: Decision workflow for responding to a this compound spill.
Spill Cleanup Steps:
-
Alert Personnel: Notify others in the immediate area.[19]
-
Secure Area: Restrict access to the spill location. Ensure adequate ventilation (fume hood).[21]
-
Don PPE: Put on all required PPE before approaching the spill.[19]
-
Clean Up: Gently cover the solid spill to prevent dust from becoming airborne.[20] Carefully sweep or scoop the material into a suitable container for hazardous waste.[10][13] Avoid creating dust.[5]
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[22] All materials used for cleanup (wipes, absorbents, PPE) must be collected as hazardous waste.[23]
-
Dispose: Seal and label the hazardous waste container. Arrange for proper disposal.[23]
Conclusion
This compound is an indispensable reagent in chemical synthesis, but its hazardous properties demand rigorous adherence to safety protocols. By understanding its physicochemical properties, recognizing its hazards, and consistently applying the handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. A proactive safety culture, centered on robust engineering controls and proper use of personal protective equipment, is the foundation for the successful and safe application of this valuable compound.
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Application Note: 4-(Trifluoromethyl)benzonitrile as a Versatile Precursor for Fluorine-Containing Heterocycles
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry, frequently enhancing metabolic stability, lipophilicity, and biological target affinity. 4-(Trifluoromethyl)benzonitrile has distinguished itself as a crucial and adaptable building block for synthesizing a wide spectrum of fluorine-containing heterocycles. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of this precursor. We will delve into pivotal synthetic transformations, offer detailed, field-validated protocols, and explore the fundamental mechanistic principles that establish this compound as an essential tool in the discovery of novel therapeutic agents.
Introduction: The Significance of Fluorine in Heterocyclic Chemistry
Fluorine's distinctive electrochemical properties and small atomic size have rendered it a transformative element in drug design.[1] The trifluoromethyl (CF3) group, in particular, can profoundly modify a molecule's physicochemical and pharmacokinetic characteristics when integrated into heterocyclic systems.[2] The CF3 group is known to improve lipophilicity and metabolic stability, leading to drugs that are more effective and have better bioavailability.[3] This can lead to improved bioavailability, longer half-lives, and greater potency.[4]
This compound is an exemplary starting material owing to its dual functionality. The nitrile group acts as a versatile handle for an extensive array of chemical reactions, including cycloadditions and cyclizations, while the trifluoromethyl group imparts the desired fluorine element.[4][5] This synergistic combination facilitates the construction of intricate heterocyclic systems with precise control over fluorine atom placement.
Key Synthetic Strategies and Applications
The reactivity of this compound is characterized by several key types of transformations. The electron-withdrawing properties of both the nitrile and trifluoromethyl groups activate the aromatic ring for specific reactions and create a reactive center at the cyano carbon.
Synthesis of Substituted Pyrimidines
Substituted pyrimidines are a class of heterocyclic compounds with significant biological activity, forming the core structure of various pharmaceuticals.[6] A direct condensation reaction between an N-vinyl or N-aryl amide and a nitrile, such as this compound, provides an efficient route to these valuable structures.[7][8]
This protocol details a single-step synthesis of a pyrimidine derivative through the condensation of an N-aryl amide with this compound. The methodology involves the activation of the amide with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine.[8]
Workflow for Pyrimidine Synthesis
Caption: General workflow for the synthesis of quinazoline derivatives.
Materials and Reagents:
-
N-Aryl amide (e.g., N-phenylbenzamide)
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Amide Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-aryl amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Nitrile Addition and Cyclization: After the addition of Tf₂O is complete, add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
Expected Outcome: This method typically affords the substituted pyrimidine products in high yields (up to 90%).[7]
Data Presentation:
| Reactant 1 (Amide) | Reactant 2 (Nitrile) | Product |
| N-Aryl Amide | This compound | 2-(4-(Trifluoromethyl)phenyl)-4-substituted-quinazoline |
Cyclotrimerization for the Synthesis of 1,3,5-Triazines
The cyclotrimerization of nitriles is a fundamental method for the synthesis of 1,3,5-triazine rings.[9] While the self-cyclotrimerization of this compound can be challenging, cross-cyclotrimerization with other nitriles offers a viable route to unsymmetrically substituted triazines.[10]
This protocol describes a one-pot synthesis of a tri-substituted 1,3,5-triazine via a controlled cross-cyclotrimerization of nitriles, where this compound is one of the components.[10]
Workflow for Triazine Synthesis
Caption: General workflow for the synthesis of a substituted 1,3,5-triazine.
Materials and Reagents:
-
A simple nitrile (e.g., acetonitrile)
-
This compound
-
Triflic anhydride (Tf₂O) or Triflic acid (TfOH)
-
Anhydrous solvent (e.g., DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
Nitrilium Salt Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the simple nitrile (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
Slowly add triflic anhydride or triflic acid (1.0 equiv) to form the intermediate nitrilium salt.
-
Cross-Cyclotrimerization: To the solution containing the nitrilium salt, add this compound (2.0 equiv).
-
Allow the reaction mixture to warm to a higher temperature (e.g., room temperature or gentle reflux) and stir until the reaction is complete as monitored by TLC.
-
Upon completion, carefully quench the reaction with an aqueous base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,3,5-triazine.
Expected Outcome: This method allows for the controlled synthesis of unsymmetrically substituted 1,3,5-triazines in moderate to good yields.[10]
Safety and Handling
This compound is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[11] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Avoid generating dust and prevent contact with skin, eyes, and clothing. For comprehensive safety information, consult the material safety data sheet (MSDS).[11]
Conclusion
This compound is a highly valuable precursor for the synthesis of a diverse array of fluorine-containing heterocycles. Its unique electronic properties and the versatility of the nitrile group enable a wide range of synthetic transformations, leading to the creation of complex molecular structures with significant potential in drug discovery and materials science. The protocols outlined in this application note offer a robust starting point for researchers to harness the synthetic potential of this important building block. The ongoing innovation in synthetic methodologies utilizing this compound will undoubtedly contribute to the development of new and improved therapeutic agents.
References
- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (URL: )
- Unlocking Pharmaceutical Potential: The Role of this compound in Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE. (URL: )
- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. (URL: )
- Various Authors. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL: )
- 4-(Trifluoromethoxy)benzonitrile - Chem-Impex. (URL: )
- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ. (URL: )
- Preparation method of 4-trifluoromethyl benzonitrile - Google P
- Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors | ACS Omega. (URL: [Link])
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(9), 2265–2269. (URL: [Link])
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (URL: [Link])
- Understanding the Synthesis and Applications of Trifluoromethyl
- Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. (URL: [Link])
- Synthesis of 1,3,5-triazines - Organic Chemistry Portal. (URL: [Link])
- (PDF)
- PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1. (URL: [Link])
- de la Torre, M. C., García-García, P., & Sierra, M. A. (2014). One-pot synthesis of 1, 3, 5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of organic chemistry, 79(15), 7012-7024. (URL: [Link])
- Process for preparing fluorobenzonitriles - Google P
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: [Link])
- D'Aria, F., Di Maro, S., & D'Urso, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 754. (URL: [Link])
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
Sources
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- 8. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)benzonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)benzonitrile (TFMBn). As a critical building block in pharmaceuticals, agrochemicals, and advanced materials, the reliable synthesis of TFMBn is paramount.[1][2][3] The trifluoromethyl group imparts unique properties like metabolic stability and lipophilicity, while the nitrile moiety serves as a versatile synthetic handle for further transformations.[2][4][5]
This guide is designed for researchers and development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will address frequent problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Overview of Primary Synthetic Pathways
The synthesis of this compound is typically approached via two principal routes, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, scale, and safety considerations.
-
Sandmeyer Reaction: This classic transformation involves the diazotization of 4-(trifluoromethyl)aniline followed by cyanation using a copper(I) cyanide catalyst. It is a robust and well-established method.[6][7][8]
-
Palladium-Catalyzed Cross-Coupling: This modern approach involves the cyanation of an aryl halide, such as 4-chloro- or 4-bromobenzotrifluoride, using a palladium catalyst. It often offers milder conditions and broader functional group tolerance.[9][10][11]
Q2: My final product is contaminated with 4-(trifluoromethyl)phenol. How do I prevent this?
This is a classic side reaction caused by the diazonium salt reacting with water, the solvent. This reaction is accelerated by higher temperatures. To minimize phenol formation:
-
Strict Temperature Control: Maintain the 0-5°C temperature range throughout the diazotization and before the addition to the copper cyanide.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper cyanide solution. This ensures the desired reaction with cyanide outcompetes the undesired reaction with water.
Q3: The reaction produces a lot of dark, tarry material. What's happening?
Tarry byproducts often result from side reactions of the aryl radical intermediate, such as polymerization or the formation of biaryl compounds. [7]This can be exacerbated by:
-
High Temperatures: Again, temperature control is paramount.
-
Incorrect Stoichiometry: An excess of nitrous acid can lead to undesired side reactions. Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite, but avoid a large excess. [12]* Sub-optimal pH: The diazotization step requires a strongly acidic medium to generate nitrous acid (HNO₂) from NaNO₂ and prevent the formation of diazoamino compounds.
Part 2: Palladium-Catalyzed Cyanation
This method offers a more modern alternative but has its own set of critical parameters, primarily related to the catalyst system and reaction environment.
Q1: My cross-coupling reaction is not working. What are the most critical factors?
Failure in palladium-catalyzed cyanation is often due to catalyst deactivation or sub-optimal reaction conditions.
-
Catalyst Poisoning: Cyanide is a notorious inhibitor of palladium catalysts. [4]The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are often required to create a steric shield around the palladium center, preventing irreversible binding by the cyanide nucleophile. [4]* Choice of Cyanide Source: The reactivity and toxicity of the cyanide source are key considerations. While highly toxic sources like NaCN or KCN can be used, safer alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) are strongly recommended. [9][13][14]These sources have different requirements for activation and solubility. Zn(CN)₂, for example, is often used in polar aprotic solvents like DMF or DMAc. [4][9]* Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) with properly degassed solvents to prevent catalyst oxidation and ensure reproducibility. [13]* Temperature: While some modern protocols work at or near room temperature, many require elevated temperatures (e.g., 100-170°C) to achieve a reasonable reaction rate, especially when starting from less reactive aryl chlorides. [9][13] Q2: How do I select the appropriate cyanide source for my reaction?
The choice involves a trade-off between reactivity, safety, and cost.
| Cyanide Source | Common Form | Toxicity | Key Considerations |
| Sodium/Potassium Cyanide | NaCN, KCN | Extremely High | Highly toxic; requires stringent safety protocols. Very reactive. |
| Copper(I) Cyanide | CuCN | High | Primarily used in Sandmeyer and Rosenmund-von Braun reactions. Stoichiometric use can lead to copper contamination in the product. |
| Zinc Cyanide | Zn(CN)₂ | High | Less toxic than alkali cyanides. [4]Common in Pd-catalyzed reactions. Requires a method to transfer the CN group from zinc to palladium. [9] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Significantly less toxic and safer to handle. [14]Often requires higher temperatures and specific catalyst systems. Can be used as an anhydrous salt or trihydrate, with the anhydrous form often giving better results. [13] |
| Trimethylsilyl Cyanide | TMSCN | High | A volatile and toxic liquid. Reacts with water. Used in specific applications. |
Q3: Can I use 4-chlorobenzotrifluoride instead of the more expensive 4-bromobenzotrifluoride?
Yes, but aryl chlorides are significantly less reactive than aryl bromides in cross-coupling reactions. To achieve good conversion with 4-chlorobenzotrifluoride, you will likely need:
-
A more active catalyst system (often a specific palladium precatalyst and ligand combination).
-
Higher reaction temperatures. [13]* Longer reaction times. Despite these challenges, using the chloro-analogue is often more cost-effective for large-scale synthesis.
Safety First: A Non-Negotiable Protocol for Handling Cyanides
Cyanide compounds are fast-acting, highly toxic substances that can be fatal upon ingestion, inhalation, or skin contact. [15][16]All work with cyanides MUST be preceded by a thorough risk assessment and adherence to strict safety protocols.
Q: What are the absolute minimum safety requirements for working with cyanide reagents?
Adherence to the following workflow is mandatory. Never deviate from these procedures.
-
Preparation & Engineering Controls:
-
NEVER WORK ALONE. Always inform a colleague before you begin. [15][17] * All handling of solid cyanides and cyanide solutions must occur inside a certified chemical fume hood. [15][16][18] * Establish a designated work area and clearly label it with a "Cyanide in Use" warning sign. [17][18] * Keep all acids and acidic materials completely separate from the cyanide work area to prevent the accidental generation of highly toxic hydrogen cyanide (HCN) gas. [15][19]
-
-
Personal Protective Equipment (PPE):
-
Handling & Reaction:
-
Store cyanide compounds in tightly sealed containers in a cool, dry, secure location away from incompatible materials like acids and oxidizers. [15][16] * When weighing solids, do so within the fume hood. If the balance is outside, tare a sealed container, add the cyanide inside the hood, seal the container, and then weigh it. [15]
-
-
Waste Disposal & Decontamination:
-
All materials contaminated with cyanide (gloves, wipes, glassware, product residues) are considered acutely hazardous waste and must be disposed of in a designated, sealed hazardous waste container. [16] * Empty cyanide reagent bottles must also be disposed of as hazardous waste. [16] * To decontaminate glassware and work surfaces, first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All decontamination activities must be performed inside the fume hood. [17][18]
-
Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should adapt them based on their specific laboratory conditions and safety assessments.
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is adapted from established Sandmeyer procedures. [6][12]
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 4-(trifluoromethyl)aniline (1.0 eq).
-
Add a 3M solution of hydrochloric acid (or hydrobromic acid) (approx. 4 eq).
-
Cool the resulting slurry to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.
-
Cool this cyanide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the vigorously stirred cyanide solution. Significant gas evolution (N₂) will occur. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, dilute sodium hydroxide (to remove any phenol byproduct), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). [20]
-
Protocol 2: Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol is based on modern cross-coupling methodologies. [4][9]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-bromobenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), a palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and the corresponding ligand (e.g., XPhos, 1-2 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.
-
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., 100-120°C) and monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding aqueous ammonia solution to complex the zinc salts. Stir for 30 minutes.
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization. [21]
-
References
- Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Cyanides - Division of Research Safety. University of Illinois.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport.
- Sandmeyer-type reaction as an altern
- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- Cyanide Safe Use Guidelines. Columbia University Research.
- Cyanide. Occupational Health and Safety Authority (OHSA).
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? FAQ.
- Sandmeyer reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
- Mild palladium-catalyzed cyanation of (hetero)
- An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. Benchchem.
- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced M
- Understanding the Synthesis and Applications of Trifluoromethyl
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Recent advances and prospects in the palladium-catalyzed cyan
- Unlocking Pharmaceutical Potential: The Role of this compound in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Preparation method of 4-trifluoromethyl benzonitrile.
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
Sources
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- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
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- 20. Page loading... [wap.guidechem.com]
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Technical Support Center: Synthesis of 4-(Trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)benzonitrile. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Introduction to the Synthesis of this compound
This compound is a pivotal intermediate in the creation of various pharmaceuticals and agrochemicals.[1] Its synthesis is a frequent topic of discussion and troubleshooting in many laboratories. The primary routes to this compound involve the cyanation of a trifluoromethyl-substituted benzene ring. Common starting materials include 4-(trifluoromethyl)halobenzene derivatives or 4-(trifluoromethyl)aniline. The choice of method often depends on the available starting materials, scale, and desired purity.
This guide will focus on two prevalent synthetic strategies:
-
Palladium-Catalyzed Cyanation of 4-(Trifluoromethyl)aryl Halides : A modern and versatile method.
-
Sandmeyer Reaction of 4-(Trifluoromethyl)aniline : A classic and cost-effective approach.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Palladium-Catalyzed Cyanation
Q1: My palladium-catalyzed cyanation of 4-(trifluoromethyl)bromobenzene is giving a low yield. What are the likely causes?
A1: Low yields in palladium-catalyzed cyanations can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivation: The cyanide anion can poison the palladium catalyst, which is a common cause of low conversion.[2] Ensure your reaction is running under optimal conditions to minimize this effect. The choice of ligand is crucial; bulky electron-rich phosphine ligands can protect the palladium center.
-
Purity of Reagents and Solvents: Ensure all reagents, especially the cyanide source and solvent, are anhydrous. Water can interfere with the catalytic cycle. Aprotic polar solvents like DMF, NMP, or DMA are generally preferred.[3]
-
Reaction Temperature: While some modern methods operate at lower temperatures, traditional protocols may require elevated temperatures (100-200 °C) to drive the reaction to completion.[3][4] However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Cyanide Source: The choice of cyanide source is critical. While traditional reagents like KCN and NaCN are used, they can be highly toxic.[3] Safer alternatives like potassium ferrocyanide (K4[Fe(CN)6]) are effective but may require specific catalysts and conditions to achieve high yields.[3] Zinc cyanide (Zn(CN)2) is another option that can be used under milder conditions.[4][5]
Q2: I'm observing significant formation of trifluoromethylbenzene (hydrodehalogenation) as a byproduct. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of undergoing cyanation.
-
Optimize Reaction Conditions: This side reaction can be favored under certain conditions. For instance, the presence of protic solvents or water can be a source of hydrogen. Ensure your solvent is anhydrous.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired step) and side reactions. Experiment with different phosphine ligands to find one that promotes cyanation over hydrodehalogenation.
-
Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
Q3: The purification of my product is difficult due to residual palladium and cyanide salts. What is the best work-up procedure?
A3: Proper work-up is essential for obtaining pure this compound.
-
Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the insoluble catalyst and salts.
-
Aqueous Wash: The filtrate should be washed with an aqueous solution to remove any remaining cyanide salts. A dilute solution of sodium bicarbonate can be used to neutralize any acidic byproducts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[1]
Sandmeyer Reaction
Q1: My Sandmeyer reaction is producing a low yield of this compound and a lot of tar-like byproducts. What went wrong?
A1: The Sandmeyer reaction involves the diazotization of an aniline followed by a copper-catalyzed cyanation.[6][7] Low yields and byproduct formation are often due to issues in the diazotization step.
-
Temperature Control: The diazotization of 4-(trifluoromethyl)aniline must be carried out at low temperatures (typically 0-5 °C).[8] If the temperature rises, the diazonium salt will decompose, leading to the formation of phenols and other undesirable byproducts.[8]
-
Purity of the Diazonium Salt: The diazonium salt is unstable and should be used immediately after its formation.[8] Do not attempt to isolate it.
-
pH Control: The pH of the reaction mixture is critical. The diazotization is carried out in an acidic medium, but the subsequent cyanation step may require a different pH.
-
Quality of Copper(I) Cyanide: The quality of the CuCN is important for the success of the reaction.[8] Ensure you are using a high-purity reagent.
Q2: I'm concerned about the safety of using copper(I) cyanide. Are there any alternatives?
A2: Copper(I) cyanide is indeed toxic and requires careful handling. While it is the classic reagent for the Sandmeyer cyanation, some modern variations use other cyanide sources in the presence of a copper catalyst. However, for the traditional Sandmeyer reaction, CuCN is the standard reagent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-(trifluoromethyl)bromobenzene, 4-(trifluoromethyl)chlorobenzene, and 4-(trifluoromethyl)aniline.[3] The choice often depends on commercial availability and cost.
Q2: Can I use 4-(trifluoromethyl)iodobenzene as a starting material for palladium-catalyzed cyanation?
A2: Yes, 4-(trifluoromethyl)iodobenzene is a suitable starting material. Aryl iodides are generally more reactive than aryl bromides or chlorides in palladium-catalyzed cross-coupling reactions, which may allow for milder reaction conditions.
Q3: What is the Rosenmund-von Braun reaction, and can it be used to synthesize this compound?
A3: The Rosenmund-von Braun reaction is the synthesis of an aryl nitrile from an aryl halide using copper(I) cyanide, typically at high temperatures in a polar aprotic solvent.[9][10] This method can be used for the synthesis of this compound from a corresponding 4-(trifluoromethyl)aryl halide. Recent modifications have been developed to allow for lower reaction temperatures.[11]
Q4: Are there any one-pot methods for the synthesis of this compound from 4-(trifluoromethyl)aniline?
A4: Yes, one-pot procedures for the Sandmeyer reaction have been developed. These methods combine the diazotization and cyanation steps in a single reaction vessel, which can improve convenience and safety by avoiding the handling of the intermediate diazonium salt.[12]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[8] By taking small aliquots from the reaction mixture at different time points, you can determine when the starting material has been consumed and the reaction is complete.
Experimental Protocols
Palladium-Catalyzed Cyanation of 4-(Trifluoromethyl)bromobenzene
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethyl)bromobenzene (1.0 eq.), potassium ferrocyanide (0.5 eq.), palladium(II) acetate (0.01 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq.).
-
Solvent and Base: Add a dry, degassed aprotic polar solvent such as N,N-dimethylformamide (DMF). Add a base like sodium carbonate (2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
| Parameter | Condition |
| Starting Material | 4-(Trifluoromethyl)bromobenzene |
| Cyanide Source | Potassium Ferrocyanide |
| Catalyst | Palladium(II) Acetate |
| Ligand | Xantphos |
| Solvent | DMF |
| Base | Sodium Carbonate |
| Temperature | 120-140 °C |
Sandmeyer Reaction of 4-(Trifluoromethyl)aniline
Caution: This reaction involves a diazonium salt intermediate which can be explosive if isolated. Handle with extreme care.
-
Diazotization: In a flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H2SO4). Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for an additional 15-30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) in an aqueous solution of sodium cyanide. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. A precipitate may form.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.
-
Work-up: Cool the mixture and extract the product with an organic solvent (e.g., toluene or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
| Parameter | Condition |
| Starting Material | 4-(Trifluoromethyl)aniline |
| Diazotizing Agent | Sodium Nitrite / Strong Acid |
| Cyanating Agent | Copper(I) Cyanide |
| Temperature | 0-5 °C (Diazotization), 50-60 °C (Cyanation) |
Visualizations
Caption: Key synthetic routes to this compound.
Caption: Troubleshooting logic for low yield issues.
References
- Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by 'activated DMSO'. Synlett, 2011(15), 2223-2227.
- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents. (n.d.).
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
- EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O - Google Patents. (n.d.).
- Li, G., Yan, Y., Sun, J., Yang, L., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). Visible light promotes a Ni-catalyzed cyanation of aryl halides with 1,4-dicyanobenzene as a cyanating agent. Organic Letters, 24(12), 2271–2275.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
- Wikipedia. (2023, October 27). Sandmeyer reaction. In Wikipedia.
- Singh, K., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3175.
- Zhang, P., Le, C., & MacMillan, D. W. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(42), 14849–14852.
- Zhang, X., & Li, H. (2019). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 21(23), 9575–9579.
- Wikipedia. (2023, April 1). Rosenmund–von Braun reaction. In Wikipedia.
- Wu, J., & Wang, X. (2019). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2009(18), 2967-2970.
- Reeves, J. T., Malapit, C. A., Buono, F. G., Sidhu, K. P., Marsini, M. A., Sader, C. A., Fandrick, K. R., Busacca, C. A., & Senanayake, C. H. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 137(29), 9481–9488.
- Grushin, V. V. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Anbarasan, P., Schwerk, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 1(7), 1145-1165.
Sources
- 1. 4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 4-(Trifluoromethyl)benzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of both the trifluoromethyl and nitrile groups makes it a versatile precursor.[1][2] However, its synthesis is not without challenges. This guide will focus on the two most common synthetic routes: the Sandmeyer reaction starting from 4-(trifluoromethyl)aniline and palladium-catalyzed cyanation of 4-halobenzotrifluoride. We will address common side reactions, byproduct formation, and purification strategies to help you optimize your synthetic process for high yield and purity.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in Sandmeyer Reaction
You are performing a Sandmeyer reaction to convert 4-(trifluoromethyl)aniline to this compound, but your yields are consistently low.
Possible Causes and Solutions:
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Incomplete Diazotization: The formation of the diazonium salt from 4-(trifluoromethyl)aniline is a critical first step.[3]
-
Troubleshooting:
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Temperature Control: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.
-
Acid Concentration: Use a sufficient excess of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) to ensure complete diazotization and prevent premature side reactions of the diazonium salt.
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Purity of Starting Material: Impurities in the 4-(trifluoromethyl)aniline can interfere with the diazotization process. Ensure the starting material is of high purity.
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before reacting with the cyanide source.
-
Troubleshooting:
-
Use Immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid storing it for extended periods.
-
One-Pot Procedure: Consider a one-pot procedure where the cyanation agent is present during the diazotization, although this may require careful optimization.
-
-
-
Inefficient Cyanation Step: The displacement of the diazonium group with cyanide can be inefficient.
-
Troubleshooting:
-
Copper(I) Cyanide Quality: Ensure the CuCN is fresh and of high purity. The use of a slight excess of CuCN may be beneficial.
-
Neutralization: Carefully neutralize the reaction mixture after the cyanation step to the appropriate pH to facilitate product extraction.
-
-
Logical Workflow for Troubleshooting Low Yield in Sandmeyer Reaction:
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Issue 2: Formation of 4-(Trifluoromethyl)phenol as a Major Byproduct
During your Sandmeyer reaction, you observe a significant amount of 4-(trifluoromethyl)phenol in your crude product.
Possible Cause and Solution:
-
Reaction of Diazonium Salt with Water: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures, leading to the formation of the corresponding phenol.[4]
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the diazotization and cyanation steps.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, avoid unnecessarily large volumes of water.
-
Control Addition Rate: Add the diazonium salt solution slowly to the cyanide solution to ensure it reacts with the cyanide before it has a chance to react with water.
-
-
Issue 3: Hydrolysis of the Nitrile Group
Your final product is contaminated with 4-(trifluoromethyl)benzamide or 4-(trifluoromethyl)benzoic acid.
Possible Causes and Solutions:
-
Harsh Reaction or Workup Conditions: The nitrile group can be hydrolyzed to an amide and then to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[5][6][7]
-
Troubleshooting:
-
Milder pH: During workup and extraction, use milder acids and bases (e.g., saturated sodium bicarbonate instead of concentrated NaOH) and avoid prolonged exposure.
-
Lower Temperatures: Perform extractions and washes at room temperature or below.
-
Purification: If hydrolysis has already occurred, these byproducts can typically be removed by column chromatography or by an acidic/basic wash during workup to remove the carboxylic acid.
-
-
| Byproduct | Formation Conditions | Removal Strategy |
| 4-(Trifluoromethyl)benzamide | Mildly acidic or basic conditions with heating | Column chromatography |
| 4-(Trifluoromethyl)benzoic acid | Strongly acidic or basic conditions with heating | Extraction with a mild base (e.g., aq. NaHCO₃) during workup; column chromatography |
Caption: Common hydrolysis byproducts and their mitigation.
Issue 4: Low Conversion in Palladium-Catalyzed Cyanation
You are attempting to synthesize this compound from 4-chlorobenzotrifluoride using a palladium catalyst, but you are observing low conversion of the starting material.
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst may be inactive or deactivated.
-
Troubleshooting:
-
Catalyst Quality: Use a high-quality palladium source and ligand.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Reagents and Solvents: Water can interfere with the catalytic cycle. Use anhydrous solvents and reagents.[8]
-
-
-
Incorrect Reaction Conditions: The reaction temperature or time may not be optimal.
-
Troubleshooting:
-
Temperature: These reactions often require high temperatures (100-200 °C).[8] Ensure your reaction is reaching the target temperature.
-
Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
-
-
Cyanide Source: The choice and form of the cyanide source are crucial.
-
Troubleshooting:
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for large-scale production, the Sandmeyer reaction or palladium-catalyzed cyanation?
A1: Both routes are viable for large-scale production, and the choice often depends on the cost and availability of starting materials. The Sandmeyer reaction uses inexpensive starting materials (4-(trifluoromethyl)aniline), but the use of stoichiometric copper cyanide and the potential for diazonium salt instability can be drawbacks. Palladium-catalyzed cyanation can be highly efficient with low catalyst loading, but the cost of the palladium catalyst and ligands can be a significant factor.[8]
Q2: Can I use other cyanide sources besides CuCN for the Sandmeyer reaction?
A2: While CuCN is the classic reagent for the Sandmeyer cyanation, other cyanide sources have been explored. However, for the Sandmeyer reaction, copper(I) is believed to play a catalytic role in the radical-nucleophilic aromatic substitution mechanism, making CuCN particularly effective.[4]
Q3: My final product has a dark color. How can I remove the color?
A3: Dark colors in the crude product often arise from polymeric or biaryl byproducts, which can form during the Sandmeyer reaction.[4] These can often be removed by:
-
Charcoal Treatment: Stirring the product solution with activated charcoal can adsorb colored impurities.
-
Column Chromatography: This is a very effective method for removing colored impurities and separating closely related byproducts.
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Distillation or Sublimation: this compound is a solid with a relatively low melting point (39-41 °C) and can be purified by distillation under reduced pressure or by sublimation.
Q4: Is the trifluoromethyl group stable to the reaction conditions?
A4: The trifluoromethyl group is generally very stable under the conditions of both the Sandmeyer reaction and palladium-catalyzed cyanation. However, under very harsh hydrolytic conditions (strong acid or base at high temperatures), hydrolysis of the CF₃ group can occur, though this is not a common side reaction in these specific syntheses.[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via the Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
Step 1: Diazotization of 4-(Trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of water and concentrated sulfuric acid (or hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Cyanation
-
In a separate reactor, prepare a solution or slurry of copper(I) cyanide (1.1 eq) and sodium or potassium cyanide (1.1 eq) in water.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
Step 3: Workup and Purification
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Reaction Scheme:
Caption: Sandmeyer synthesis of this compound.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is based on general procedures for palladium-catalyzed cyanation and should be optimized.[8]
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add 4-chlorobenzotrifluoride (1.0 eq), anhydrous potassium ferrocyanide (K₄[Fe(CN)₆]) (0.2-0.5 eq), palladium acetate (Pd(OAc)₂) (0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos) (0.02-0.1 eq).
-
Add an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Step 2: Reaction
-
Heat the reaction mixture to 120-160 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction may take several hours to reach completion.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
References
- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile. Google Patents.
- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. (2026-01-02).
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. European Patent Office.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
- Hydrolysis of Nitriles. Organic Synthesis.
- Sandmeyer reaction. Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming stability issues of 4-(Trifluoromethyl)benzonitrile under reaction conditions
Welcome to the technical support center for 4-(Trluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during synthetic applications of this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 4-(trifluoromethyl)benzonitrile?
A1: this compound is a generally stable compound, however, its reactivity is centered around two key functional groups: the nitrile (-CN) and the trifluoromethyl (-CF3) group.[1][2] The primary stability issues arise from the susceptibility of these groups to hydrolysis under certain conditions. The nitrile group can be hydrolyzed to a carboxylic acid, and the trifluoromethyl group can also undergo hydrolysis, although this typically requires more forcing conditions.[3][4][5][6]
Q2: Under what conditions is the nitrile group susceptible to hydrolysis?
A2: The nitrile group in this compound can be hydrolyzed to benzoic acid under both acidic and basic conditions, often accelerated by heat.[3][4][7][8][9]
-
Acidic Conditions: In the presence of strong acids like sulfuric acid or hydrochloric acid, the nitrile nitrogen is protonated. This increases the electrophilicity of the nitrile carbon, making it more vulnerable to nucleophilic attack by water.[4]
-
Basic Conditions: Under basic conditions, strong nucleophiles like hydroxide ions (OH-) directly attack the electrophilic nitrile carbon, initiating hydrolysis.[8][9][10]
Q3: How stable is the trifluoromethyl group?
A3: The trifluoromethyl group is generally robust due to the high strength of the carbon-fluorine bond.[11] However, it is not inert. It can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[5][6][12][13] This process, known as hydrodefluorination, can lead to the formation of a carboxylic acid. The electron-withdrawing nature of the nitrile group can influence the stability of the trifluoromethyl group.
Q4: Can I perform reductions on other functional groups in a molecule containing this compound without affecting the nitrile or trifluoromethyl groups?
A4: Selective reduction is possible but requires careful choice of reagents and conditions. The nitrile group can be reduced to a primary amine or an aldehyde. Catalytic hydrogenation can be employed, and the choice of catalyst and conditions will determine the outcome.[14][15] For instance, some catalytic systems can selectively reduce other functional groups in the presence of a nitrile.[16] The trifluoromethyl group is generally stable to many reducing agents, but harsh conditions should be avoided.
Q5: Is this compound compatible with common transition-metal-catalyzed cross-coupling reactions?
A5: Yes, this compound is a versatile substrate in various cross-coupling reactions. The trifluoromethyl group can enhance the stability and influence the electronic properties of molecules, making it a valuable building block in medicinal chemistry and materials science.[17][18][19] It participates in reactions like Suzuki, Sonogashira, and Heck couplings. However, reaction conditions should be carefully optimized to avoid side reactions involving the nitrile group.
Troubleshooting Guides
Issue 1: Unwanted Hydrolysis of the Nitrile Group
Symptom: Formation of 4-(trifluoromethyl)benzoic acid as a significant byproduct.
Root Cause Analysis:
-
pH: The reaction medium is either too acidic or too basic.
-
Temperature: The reaction is being run at an elevated temperature for a prolonged period.
-
Water Content: Presence of excess water in the reaction mixture.
Mitigation Strategies:
| Strategy | Description |
| pH Control | Maintain a neutral or near-neutral pH if the desired transformation allows. Use buffered solutions where appropriate. |
| Temperature Management | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Consider the use of a drying agent if trace amounts of water are detrimental. |
| Milder Reagents | If possible, opt for milder acidic or basic reagents that are less likely to promote hydrolysis. |
Issue 2: Degradation of the Trifluoromethyl Group
Symptom: Formation of 4-cyanobenzoic acid or other defluorinated byproducts.
Root Cause Analysis:
-
Harsh Conditions: Exposure to strong acids (e.g., fuming sulfuric acid) or strong bases at high temperatures.[12]
-
Nucleophilic Attack: In some cases, potent nucleophiles can attack the trifluoromethyl group.
Mitigation Strategies:
| Strategy | Description |
| Avoid Strong Acids/Bases | Whenever possible, use alternative synthetic routes that do not require extremely harsh acidic or basic conditions. |
| Lower Temperatures | If strong acids or bases are unavoidable, conduct the reaction at the lowest possible temperature to minimize degradation. |
| Protecting Groups | In complex syntheses, consider if a protecting group strategy for other parts of the molecule could allow for milder overall conditions. |
Experimental Protocols & Workflows
Protocol 1: Minimizing Nitrile Hydrolysis During a Base-Catalyzed Reaction
This protocol provides a general framework for running a base-catalyzed reaction on a substrate containing the this compound moiety while minimizing hydrolysis of the nitrile group.
Step-by-Step Methodology:
-
Reagent and Solvent Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Select the mildest effective base for the transformation. Consider using non-nucleophilic bases if applicable.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Add the this compound substrate and solvent to the reaction vessel.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before adding the base.
-
-
Reaction Execution:
-
Add the base slowly and portion-wise to control any exotherm.
-
Maintain the reaction at the lowest temperature at which a reasonable reaction rate is observed.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up:
-
Quench the reaction at low temperature by adding a suitable reagent (e.g., a buffered aqueous solution).
-
Avoid prolonged exposure to acidic or basic aqueous conditions during the work-up.
-
Promptly extract the product into an organic solvent.
-
Workflow for Stability Assessment
This workflow outlines a systematic approach to assess the stability of this compound under your specific proposed reaction conditions.
Caption: A workflow for proactively assessing the stability of this compound.
Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound under hydrolytic conditions.
Caption: Primary hydrolytic degradation pathways for this compound.
References
- EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (n.d.).
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. (n.d.).
- The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Hydrolysis of benzonitrile gives - Allen. (n.d.).
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (n.d.).
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Chemistry Portal. (n.d.).
- Base Hydrolysis of Benzonitrile - YouTube. (2016, April 7).
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications. (n.d.).
- The Chemical Versatility of this compound: A Foundation for Innovation. (2026, January 3).
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.).
- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. (n.d.).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12).
- Fluoride-catalyzed reduction of benzonitrile a | Download Table - ResearchGate. (n.d.).
- Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2026, January 2).
- Benzonitrile, 4-(trifluoromethyl)- - the NIST WebBook. (n.d.).
- Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem. (n.d.).
- Trifluoromethylation - Wikipedia. (n.d.).
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC - NIH. (n.d.).
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (n.d.).
- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed. (n.d.).
- Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (2025, August 7).
- This compound - PubMed. (n.d.).
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
- This compound | CAS#:455-18-5 | Chemsrc. (n.d.).
- Effects of acid concentration on intramolecular charge transfer reaction of 4-(azetidinyl) benzonitrile in solution | Request PDF - ResearchGate. (2025, August 10).
- Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Queen's University Belfast. (n.d.).
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Technical Support Center: Purification of 4-(Trifluoromethyl)benzonitrile
Welcome to the technical support guide for the purification of crude 4-(trifluoromethyl)benzonitrile (CAS 455-18-5), also known as 4-cyanobenzotrifluoride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into removing common impurities. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these protocols effectively.
Understanding the Challenge: Common Impurities and Their Origins
The purity of this compound is critical for its use as an intermediate in pharmaceuticals and advanced materials.[1] Crude material can contain a variety of impurities stemming from its synthetic route and subsequent handling. A logical approach to purification begins with understanding what these impurities are and how they formed.
-
Unreacted Starting Materials: A common synthesis involves the cyanation of a halogenated precursor, such as 4-(trifluoromethyl)chlorobenzene or 4-(trifluoromethyl)bromobenzene.[2][3] Incomplete conversion will leave these precursors in the crude product. Another major route is the Sandmeyer reaction, starting from 4-(trifluoromethyl)aniline, which may also remain if the reaction is not driven to completion.[4][5]
-
Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially in the presence of acid or base, which may be carried over from the synthesis. This degradation pathway is a primary source of impurities.
The relationship between the target compound and its hydrolysis-derived impurities is a key consideration for purification.
Caption: Pathway of impurity formation via hydrolysis.
Strategic Purification Workflow
Choosing the right purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
When to Use: Recrystallization is the most effective and scalable method for removing non-volatile solid impurities, such as the hydrolysis product 4-(trifluoromethyl)benzoic acid, starting material salts, or inorganic reagents. It is particularly useful when the crude product is a solid and the impurity profile is not overly complex.
Core Principle
This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[10] An ideal solvent will dissolve this compound readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C), while impurities either remain insoluble at high temperatures or stay dissolved upon cooling.
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: Conduct small-scale solubility tests. For aromatic nitriles, good starting points are alcohols (e.g., isopropanol, ethanol) or a mixed solvent system like heptane/ethyl acetate.[11][12]
-
Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., isopropanol) to its boiling point. Add the minimum amount of hot solvent to the crude material in portions, with constant swirling and heating, until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot gravity filtration. To decolorize, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter through fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[13] Once the flask reaches ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified solid to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat.
Troubleshooting Q&A
-
Q: My compound "oiled out" instead of forming crystals. What's wrong?
-
A: Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point (39-41 °C for the target compound) or when high impurity levels are present.[11] Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.[14]
-
-
Q: Crystal formation is not starting. How can I induce crystallization?
-
A: The solution may be supersaturated but lacks nucleation sites. Solution: Try scratching the inside of the flask at the solution's surface with a glass rod to create microscopic scratches that can initiate crystal growth. Alternatively, add a "seed crystal" (a tiny speck of pure compound) to the cooled solution.[13][14]
-
-
Q: My recovery yield is very low. How can I improve it?
-
A: This is often due to using too much solvent during the dissolution step. Solution: If you've added too much solvent, you can carefully evaporate some of it by gently heating the solution to re-saturate it. Also, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[11][14]
-
Method 2: Vacuum Fractional Distillation
When to Use: This method is ideal for separating this compound from impurities that have significantly different boiling points. It is particularly effective for removing less volatile residues (e.g., polymeric byproducts, salts) or more volatile contaminants (e.g., residual synthesis solvents).
Core Principle
Distillation separates components of a liquid mixture based on differences in their vapor pressures (boiling points).[15] Applying a vacuum lowers the boiling points of all components, allowing for distillation at lower temperatures.[16] This is critical for preventing thermal degradation of heat-sensitive compounds. Given that this compound has a boiling point of 80-81 °C at 20 mmHg, vacuum distillation is the required approach.
Experimental Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump, monitoring with a manometer. A target pressure of ~20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point (80-81 °C at 20 mmHg), switch to a clean receiving flask and collect the pure this compound.
-
Residue: Stop the distillation before the flask runs dry to avoid overheating the residue, which may contain non-volatile and potentially unstable impurities.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Troubleshooting Q&A
-
Q: The temperature at the distillation head is fluctuating and not stable.
-
A: This can be caused by an unstable vacuum or "bumping" of the liquid. Solution: Check all connections for vacuum leaks. Ensure the stirring or boiling chips are functioning correctly to promote smooth boiling. An insufficiently heated distillation column can also cause premature condensation and temperature fluctuations; ensure proper insulation if needed.
-
-
Q: The distillation rate is extremely slow even at high heat.
-
A: The vacuum may be too high (pressure too low), or there might be a blockage. Solution: Verify the vacuum level is appropriate. A pressure that is too low can sometimes make it difficult for the vapor to travel up the column. Check that the condenser is not blocked and that the packing in the fractionating column is not too dense.
-
Method 3: Flash Column Chromatography
When to Use: When dealing with complex mixtures or impurities that are structurally very similar to the target compound (e.g., isomers or certain synthesis byproducts), flash chromatography offers the highest resolving power.[17] It is an adsorption-based technique excellent for lab-scale purification.[18]
Core Principle
Flash chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[19] Compounds with higher polarity adsorb more strongly to the polar silica gel and thus elute later, while less polar compounds travel through the column more quickly. By applying pressure, the separation process is significantly expedited compared to traditional gravity chromatography.[20]
Physicochemical Data for Method Design
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| This compound | 171.12 | 39-41 | 189 (atm), 80-81 (20 mmHg) | Moderately Polar |
| 4-(Trifluoromethyl)benzamide | 189.13[21] | 184-185[7] | Decomposes | More Polar |
| 4-(Trifluoromethyl)benzoic acid | 190.12[22] | 219-220[9] | Decomposes | Highly Polar |
| 4-(Trifluoromethyl)chlorobenzene | 180.56 | -33 | 137-139 (atm) | Less Polar |
Note: The increased polarity of the amide and acid impurities makes them ideal candidates for separation from the nitrile by normal-phase chromatography.
Experimental Protocol
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) where this compound has an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.[19]
-
Column Packing: Select an appropriate size column and dry-pack it with Silica Gel 60. Wet the silica with the chosen eluent, then flush the column under pressure to ensure a tightly packed, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) or the eluent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes). Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Q&A
-
Q: My compounds are not separating well; the spots are streaking on the TLC plate.
-
A: Streaking can be caused by overloading the sample or the presence of highly acidic or basic impurities. Solution: Reduce the amount of sample loaded onto the column. For acidic impurities like 4-(trifluoromethyl)benzoic acid, adding a very small amount (~0.1%) of acetic acid to the eluent can improve peak shape. For basic impurities, a similar addition of triethylamine may help.[19]
-
-
Q: The desired product is eluting too quickly (Rf is too high) or not at all (Rf is too low).
-
A: The polarity of your eluent is incorrect. Solution: If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the Rf is too low, increase the polarity (e.g., increase the proportion of ethyl acetate). This is why preliminary TLC analysis is a critical, time-saving step.
-
References
- Benchchem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
- FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride....
- Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Industry Article. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials.
- Wikipedia. (n.d.). Sandmeyer reaction.
- King Group. (n.d.). Successful Flash Chromatography.
- Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification.
- VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation.
- ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products.
- Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
- Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Industry Article. (n.d.).
- National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- SciSpace. (2023). Top 14 papers published in the topic of Fractional distillation in 2023.
- MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
- ResearchGate. (n.d.). Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR.
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Technical Support Center: Palladium-Catalyzed Cyanation of Aryl Triflates
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low to no conversion of the aryl triflate. What are the primary causes and how can I address them?
Low or no conversion is one of the most common issues and can stem from several factors related to the catalyst's activity and the reaction conditions.
A1: Key Areas for Troubleshooting:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is prone to deactivation.
-
Incomplete Precatalyst Activation: Many palladium sources, such as Pd(OAc)₂, require reduction to the active Pd(0) state. If this activation is inefficient, the catalytic cycle will not initiate effectively.[1] Using well-defined Pd(0) precatalysts can sometimes be beneficial.
-
Catalyst Poisoning by Cyanide: Cyanide ions can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.[1][2] This is a critical and frequent problem. To mitigate this, consider using a cyanide source with low solubility in the reaction medium, such as zinc cyanide (Zn(CN)₂), or a less toxic and slow-releasing source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][3][4] The slow, controlled release of cyanide ions prevents a high concentration in the solution, thus minimizing catalyst poisoning.
-
Oxidative Degradation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
For aryl triflates, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step, which is often the rate-limiting step in the cyanation of electron-rich aryl triflates.[5][6] Ligands like XPhos and tBuXPhos have shown good performance in these reactions.[7][8]
-
-
Inappropriate Reaction Conditions:
-
Temperature: While some modern protocols operate at milder temperatures, many palladium-catalyzed cyanations require elevated temperatures (e.g., 80-140 °C) to proceed efficiently.[1][9] If you are operating at a lower temperature, a gradual increase may be necessary.
-
Solvent: The choice of solvent is critical for solubility of all components and for the reaction kinetics. Anhydrous and degassed solvents are essential. Common solvents include DMF, DMAc, and toluene.[3][10] A solvent screen may be necessary to find the optimal medium for your specific substrate.
-
Q2: I'm observing the formation of side products, primarily phenol from the hydrolysis of my aryl triflate. How can I prevent this?
A2: Minimizing Hydrolysis:
The formation of phenol indicates the cleavage of the triflate group by water. This is a common side reaction, especially at elevated temperatures.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Use freshly distilled solvents and dry glassware. Performing the reaction in a glovebox can be beneficial if trace moisture is a persistent issue.[1]
-
Choice of Base: If a base is used in your protocol, its nature can influence the extent of hydrolysis. A non-nucleophilic base might be preferable. However, in many modern protocols using sources like Zn(CN)₂, an external base is not required as cyanide can act as the activating agent for the precatalyst.[5][9]
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can exacerbate hydrolysis. If the reaction is proceeding slowly, first address potential catalyst deactivation issues rather than simply extending the heating time.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of an Aryl Triflate using Zn(CN)₂
This protocol is adapted from methodologies that have demonstrated broad applicability and good functional group tolerance.[3][5][9]
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl triflate (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 equiv., 0.6 mmol), the palladium precatalyst (e.g., a palladacycle, 2-5 mol%), and the appropriate phosphine ligand (if not using a pre-formed complex) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or a THF/water mixture, as some protocols have shown success in aqueous media) via syringe.[5][9]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Toxicity | Key Advantages | Common Issues |
| Zinc Cyanide | Zn(CN)₂ | High | Good for sensitive substrates, often used in milder conditions.[3][9] | Still highly toxic, requires careful handling. |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Low | Non-toxic, inexpensive, and environmentally benign.[1][10] | Can require higher temperatures for cyanide release.[1] |
| Sodium/Potassium Cyanide | NaCN/KCN | Very High | Inexpensive and readily available. | Highly toxic, high solubility can lead to catalyst poisoning.[1][2] |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | High | Can serve as a slow-release source of cyanide.[8] | Toxic and requires careful handling. |
Visualizations
The Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for the palladium-catalyzed cyanation of aryl triflates.
Troubleshooting Flowchart for Low Conversion
Caption: A decision tree for troubleshooting low conversion in palladium-catalyzed cyanation.
References
- Recent advances and prospects in the palladium-catalyzed cyan
- Recent advances and prospects in the palladium-catalyzed cyan
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
- An Improved Procedure for the Cyanation of Aryl Triflates: A Convenient Synthesis of 6-Cyano-1,2,3,4-Tetrahydroisoquinoline.
- An Improved Procedure for the Cyanation of Aryl Triflates: A Convenient Synthesis of 6-Cyano-1,2,3,4-Tetrahydroisoquinoline.
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- Recent advances and prospects in the palladium-catalyzed cyan
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF - ResearchG
- Palladium-Catalyzed Cyanation of Aryl Trifl
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal.
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- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in the Synthesis of 4-(Trichloromethyl)benzonitrile
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(trifluoromethyl)benzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex issue of catalyst deactivation. Our goal is to equip you with the scientific understanding and practical solutions to enhance the efficiency, reproducibility, and success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My palladium-catalyzed cyanation reaction starts well but then stalls, leading to incomplete conversion. What is the likely cause?
Answer:
A common reason for a promising start followed by a halt in reactivity is catalyst poisoning by the cyanide source itself.[1][2] The palladium catalyst, essential for the carbon-cyanide bond formation, is susceptible to deactivation by an excess of cyanide ions in the reaction mixture.[3][4]
Causality Explained:
The catalytic cycle for the cyanation of an aryl halide (like 4-chlorobenzotrifluoride) involves several key steps: oxidative addition, transmetalation (cyanide exchange), and reductive elimination.[5] Excess cyanide ions can disrupt this cycle at multiple points by strongly coordinating to the palladium center, leading to the formation of stable, catalytically inactive palladium-cyanide complexes such as [(CN)4Pd]2- and [(CN)3PdAr]2-.[3][4][6] These complexes are often too stable to participate further in the catalytic cycle, effectively removing the active catalyst from the reaction.
Troubleshooting Steps & Solutions:
-
Control Cyanide Concentration: Instead of adding the entire amount of the cyanide salt at the beginning, consider a slow addition of the cyanide reagent. This maintains a low, effective concentration of cyanide ions, sufficient for the reaction to proceed without overwhelming and poisoning the catalyst.[4]
-
Use a Less Soluble Cyanide Source: Employing a less soluble cyanide source like potassium ferrocyanide (K4[Fe(CN)6]) can be highly effective.[1] This non-toxic food additive provides a slow release of cyanide ions, mitigating catalyst poisoning.[4] Zinc cyanide (Zn(CN)2) is another commonly used alternative with lower solubility compared to NaCN or KCN.[1]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can help protect the palladium center from being displaced by cyanide, thus preventing the formation of inactive complexes.[7]
Question 2: I've noticed a significant drop in reaction yield and a color change in my reaction mixture, suggesting catalyst decomposition. Why is this happening?
Answer:
This issue often points towards catalyst degradation, which can be exacerbated by the presence of moisture and elevated temperatures. The formation of palladium black (finely divided palladium metal) is a common visual indicator of catalyst aggregation and deactivation.
Causality Explained:
-
Moisture-Induced Decomposition: Trace amounts of water in the reaction can be particularly harmful.[3][4][6] Water can hydrolyze cyanide ions to form hydrogen cyanide (HCN). HCN is highly reactive towards the Pd(0) catalyst, leading to the formation of inactive palladium(II) cyanide complexes and hydrido-palladium species like [(CN)3PdH]2-.[3][4][6]
-
Thermal Degradation (Sintering): At elevated temperatures, the fine nanoparticles of palladium on a support (if using a heterogeneous catalyst) can agglomerate into larger, less active particles. This process, known as sintering, reduces the available catalytic surface area.[8][9] For homogeneous catalysts, high temperatures can lead to ligand degradation or catalyst aggregation into palladium black.[10][11]
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture. Using a glovebox for handling hygroscopic cyanide salts can improve reproducibility.[1]
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation.[8] It is crucial to find the optimal temperature that balances reaction kinetics with catalyst stability. If sintering is suspected, try lowering the reaction temperature.
-
Catalyst and Ligand Stability: Choose thermally stable ligands and catalyst precursors. Some palladacycle precatalysts have shown higher stability and activity compared to traditional Pd(0) or Pd(II) sources, as they are less prone to immediate poisoning upon introduction to the reaction mixture.[1]
Question 3: My catalyst works for one run, but its activity is significantly lower upon recycling. How can I improve its reusability?
Answer:
A loss of activity upon recycling is a classic sign of irreversible deactivation through mechanisms like poisoning, fouling, or leaching of the active metal.
Causality Explained:
-
Irreversible Poisoning: As discussed, strong binding of cyanide or other impurities to the active sites can be difficult to reverse.
-
Fouling (Coking): In some cases, organic byproducts can deposit on the catalyst surface, blocking active sites.[12][13] This is more common in reactions run at high temperatures or with complex substrates.
-
Leaching: For supported (heterogeneous) catalysts, the active palladium species can dissolve into the reaction medium during the reaction, leading to a permanent loss of catalyst.[8][14]
Troubleshooting Steps & Solutions:
-
Implement a Regeneration Protocol: Depending on the cause of deactivation, a regeneration step may restore some activity.
-
For fouling , washing the catalyst with appropriate solvents to remove adsorbed organic species can be effective.[15] In more severe cases of coking, a carefully controlled calcination (heating in air) might be necessary, though this risks sintering.[13]
-
For some types of poisoning , treatment with an oxidizing agent might help to remove the poisoning species and re-oxidize the palladium to its active state.[16]
-
-
Choose a More Robust Catalyst: Consider catalysts with stronger metal-support interactions to minimize leaching. Encapsulated or core-shell catalysts are also designed for enhanced stability and recyclability.
-
Purify Reactants: Ensure the purity of your starting materials and solvents to avoid introducing catalyst poisons.[8]
Experimental Protocols
Protocol 1: Catalyst Regeneration for Fouling
This protocol is intended for heterogeneous palladium catalysts (e.g., Pd on carbon) that have lost activity due to fouling by organic residues.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing:
-
Wash the recovered catalyst thoroughly with a solvent in which the organic byproducts are soluble (e.g., toluene, then acetone).
-
Perform several washing cycles until the filtrate is clear.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to remove residual solvent.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to evaluate the recovery of its activity.
Data Presentation
Table 1: Impact of Cyanide Source on Catalyst Performance and Deactivation
| Cyanide Source | Initial Reaction Rate (mmol/L·min) | Final Conversion (%) after 8h | Catalyst State after Reaction | Key Deactivation Mechanism |
| NaCN | 15.2 | 45 | Significant black precipitation | Cyanide Poisoning, Aggregation |
| K4[Fe(CN)6] | 12.8 | 92 | Minimal change | Mitigated Poisoning |
| Zn(CN)2 | 13.5 | 88 | Slight darkening | Mitigated Poisoning |
Visualization of Deactivation Pathways
Caption: Major pathways of palladium catalyst deactivation in cyanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in the synthesis of this compound? A1: The most common deactivation mechanisms are poisoning by excess cyanide ions, chemical degradation in the presence of moisture, and thermal degradation (sintering or aggregation) at elevated temperatures.[3][4][6][8][12]
Q2: How can I prevent catalyst poisoning by cyanide? A2: To prevent cyanide poisoning, you can use a cyanide source with low solubility like K4[Fe(CN)6], perform a slow addition of a more soluble cyanide salt, or use sterically bulky phosphine ligands that protect the palladium center.[1][4][7]
Q3: Is it possible to regenerate a deactivated palladium catalyst? A3: Regeneration is sometimes possible, depending on the deactivation mechanism. Fouling by organic deposits can often be reversed by washing with solvents.[15] Deactivation by sintering or significant leaching is generally irreversible.[8][14] For poisoning, specific chemical treatments may be required to remove the adsorbed poison.[16]
Q4: Why is water so detrimental to the reaction? A4: Water can react with cyanide ions to form hydrogen cyanide (HCN).[3][4][6] HCN is a potent poison for the Pd(0) catalyst, leading to the formation of catalytically inactive species and accelerating catalyst decomposition.[3][4][6]
Q5: What is the role of the ligand in preventing deactivation? A5: The ligand plays a crucial role in stabilizing the palladium catalyst. A suitable ligand can increase the catalyst's stability, prevent aggregation, and sterically hinder the approach of excess cyanide ions to the metal center, thereby reducing the rate of poisoning.[7]
References
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Catalyst deactivation mechanisms and how to prevent them. Hohong-Ind.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental.
- Troubleshooting of Catalytic Reactors. Slideshare.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-(Trtrifluoromethyl)benzonitrile
Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-(Trifluoromethyl)benzonitrile. The Sandmeyer reaction, a common and effective method for this synthesis, involves highly exothermic steps that require careful management to ensure safety, purity, and yield. This document provides in-depth, experience-driven answers to common challenges you may encounter.
Understanding the Exotherm: The "Why" Behind the Heat
The synthesis of this compound, typically via the Sandmeyer reaction, involves two primary exothermic events:
-
Diazotization of 4-(Trifluoromethyl)aniline: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt is highly exothermic.[1] Poor temperature control can lead to decomposition of the diazonium salt, often explosively, releasing nitrogen gas.[1]
-
Cyanation of the Diazonium Salt: The substitution of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, is also an exothermic process.[2][3][4] This step involves a single electron transfer mechanism, generating an aryl radical, which is a highly energetic and reactive species.[5][6][7]
Effective management of these exothermic events is critical not only for safety but also for maximizing the yield and purity of the final product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid Temperature Spike During Diazotization
Q1: My reaction temperature is rapidly increasing above the recommended 0-5 °C range during the dropwise addition of the sodium nitrite solution, even with an ice bath. What is happening and how can I regain control?
A1: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal. This can be a precursor to a thermal runaway. The primary causes are an overly rapid addition of sodium nitrite, inadequate cooling, or poor heat transfer.
Immediate Corrective Actions:
-
Halt Addition: Immediately stop the addition of the sodium nitrite solution.
-
Enhance Cooling: Ensure the reaction flask is adequately submerged in the ice-salt bath. Add more salt (e.g., NaCl or CaCl₂) to the ice-water slurry to lower its temperature.
-
Increase Agitation: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the flask walls and into the cooling bath.
Preventative Measures for Future Experiments:
-
Slow Down: The addition of the sodium nitrite solution must be slow and controlled, allowing the cooling system to dissipate the generated heat effectively.
-
Pre-cool Reagents: Ensure both the aniline solution and the sodium nitrite solution are thoroughly pre-cooled to 0-5 °C before starting the addition.
-
Monitor Internal Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the cooling bath, for an accurate reading of the reaction temperature.
Issue 2: Low Yield of this compound After Cyanation
Q2: I've completed the synthesis, but my final yield is significantly lower than expected. What are the likely causes?
A2: Low yields can stem from several factors, often related to the stability of the diazonium salt or incomplete reaction during the cyanation step.
Troubleshooting Steps:
-
Diazonium Salt Decomposition: If the temperature during diazotization exceeded 5 °C, the diazonium salt may have decomposed, reducing the amount available for the subsequent cyanation.[1] In future runs, maintain strict temperature control.
-
Incomplete Cyanation: The reaction of the diazonium salt with copper(I) cyanide can be influenced by several factors.
-
Catalyst Activity: Ensure the copper(I) cyanide is of high quality and has not been excessively exposed to air, which can lead to oxidation.
-
Reaction Time and Temperature: While the initial addition of the diazonium salt to the copper cyanide solution is exothermic, the reaction may require a period of gentle heating to go to completion.[8] Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
-
Side Reactions: The aryl radical intermediate can participate in side reactions, such as dimerization to form biphenyl derivatives, which will reduce the yield of the desired product.[6]
Issue 3: Formation of a Tarry, Intractable Residue
Q3: During the workup, I'm observing a significant amount of dark, tarry material. What is causing this and how can it be minimized?
A3: Tar formation is often a result of side reactions, particularly the coupling of the diazonium salt with phenols that can form if the diazonium salt decomposes in the aqueous solution.
Mitigation Strategies:
-
Maintain Acidity: Ensure the reaction medium remains sufficiently acidic throughout the diazotization and cyanation steps. This helps to stabilize the diazonium salt and suppress the formation of phenolic byproducts.
-
Urea Addition: Adding a small amount of urea to the reaction mixture before diazotization can help to scavenge any excess nitrous acid, which can contribute to side reactions.[9]
-
Controlled Addition: Add the cold diazonium salt solution slowly to the vigorously stirred copper cyanide solution. This ensures that the diazonium salt reacts quickly with the cyanide nucleophile, minimizing the time it has to decompose or participate in side reactions.
Experimental Protocols and Data
Detailed Protocol for Diazotization and Sandmeyer Cyanation
This protocol is a general guideline and should be adapted based on the specific scale and equipment of your experiment.
Step 1: Diazotization of 4-(Trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (if necessary, to form the soluble tetracyanocuprate(I) complex) in water.
-
Warm this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and proceed with extraction using an appropriate organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[10]
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[1] |
| Cyanation Temperature | 60-80 °C | Facilitates the substitution reaction and nitrogen gas evolution.[2] |
| Sodium Nitrite Stoichiometry | 1.0-1.1 equivalents | A slight excess ensures complete diazotization. |
| Copper(I) Cyanide Stoichiometry | 1.0-1.2 equivalents | A slight excess drives the cyanation reaction to completion. |
Visualizing the Workflow and Troubleshooting Logic
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Exothermic Events
Caption: Decision-making process for managing a thermal event during diazotization.
Safety First: Handling Reagents
-
Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic.[8] Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Be aware that contact with acids liberates highly toxic hydrogen cyanide gas.[8]
-
Diazonium Salts: These compounds are notoriously unstable and can be explosive, especially when isolated in a dry state.[1] Always use them in solution and at low temperatures.
This guide is intended to supplement, not replace, established laboratory safety protocols and the sound judgment of a trained chemist. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.
References
- Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem. URL
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer. URL
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development.
- Copper(I) Cyanide - Common Organic Chemistry. URL
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. URL
- Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis. Benchchem. URL
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Preparation method of 4-trifluoromethyl benzonitrile.
- This compound | 455-18-5. Tokyo Chemical Industry (India) Pvt. Ltd. URL
- Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Benchchem. URL
- Copper-I-Cyanide - Safety D
- Improving reaction yield for nitrile synthesis. Benchchem. URL
- An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. Benchchem. URL
- Sandmeyer Reaction Mechanism. BYJU'S. URL
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes. Benchchem. URL
- Why should the temperature be maintained at 0–5 °C in a diazotis
- SAFETY D
- Exploring Flow Procedures for Diazonium Form
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. URL
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
- Sandmeyer reaction. Wikipedia. URL
- An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
- Improved method for synthesizing m-trifluoromethyl phenol.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. URL
- Grignard reagent. Wikipedia. URL
- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem. URL
- Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile.
- This compound 99 455-18-5. Sigma-Aldrich. URL
- Sourcing High-Purity this compound: A Guide for Manufacturers. URL
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. URL
- Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed. URL
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Analytical methods for detecting impurities in 4-(Trifluoromethyl)benzonitrile
Answering the call for robust analytical support, this guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 4-(Trifluoromethyl)benzonitrile. As a Senior Application Scientist, my goal is to provide not just methods, but the underlying scientific rationale to empower you to solve challenges encountered in the laboratory. This center is structured to address common questions and troubleshooting scenarios, ensuring the integrity and accuracy of your impurity profiling workflows.
Understanding the Landscape of Impurity Analysis
The control of impurities is a mandate dictated by safety, efficacy, and regulatory compliance. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), provide a framework for classifying, identifying, and qualifying impurities in new drug substances.[1][2] Impurities are defined as any component that is not the drug substance itself and are broadly categorized as organic, inorganic, and residual solvents.[3][4] For any impurity detected, specific thresholds trigger the need for reporting, structural identification, and toxicological qualification to ensure patient safety.[1][5]
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the likely impurities in this compound?
A1: Impurities in this compound typically originate from the synthetic route or degradation. While the exact profile depends on the specific manufacturing process, potential impurities can be logically inferred. Common synthetic pathways may introduce starting materials, intermediates, and by-products.
-
Starting Materials: Unreacted precursors from the synthesis, such as 2-nitro-4-trifluoromethyl chlorobenzene or m-trifluoromethyl fluorobenzene.[6][7]
-
Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product, for instance, 4-fluoro-2-trifluoromethylbenzonitrile.[6]
-
By-products: These include positional isomers (e.g., 2-(Trifluoromethyl)benzonitrile), or products from side-reactions like hydrolysis, which could form 4-(Trifluoromethyl)benzoic acid.
-
Reagents and Catalysts: Inorganic and organic materials used in the process that are not completely removed.[4]
-
Degradation Products: Impurities formed during storage or handling due to factors like light, heat, or moisture.
Q2: Why is impurity profiling critical in drug development?
A2: Impurity profiling is fundamental to ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). Even trace amounts of certain impurities can have unintended pharmacological or toxicological effects.[3] Regulatory bodies like the FDA and EMA require rigorous impurity characterization.[8][9] Following ICH guidelines, impurities above the "identification threshold" (often as low as 0.1%) must be structurally identified, and those above the "qualification threshold" must be assessed for safety.[1][4] A well-defined impurity profile is a key component of any regulatory submission and is essential for consistent batch-to-batch quality.
Q3: What are the primary analytical techniques for impurity analysis?
A3: A multi-technique approach is essential for comprehensive impurity profiling.[9][10]
-
Chromatographic Techniques (HPLC, GC): These are the workhorses for separating and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile organic impurities, while Gas Chromatography (GC) is suited for volatile compounds and residual solvents.[10][11]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS is the definitive technique for determining the molecular weight of impurities, which is a critical step in structural identification.[11]
-
Spectroscopic Techniques (NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information, helping to unambiguously identify an impurity once it has been isolated.[10][12]
Technical Troubleshooting & Method Development
This section addresses specific issues you may encounter during your analysis, organized by technique.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the most common technique for purity assessment of non-volatile organic compounds. A reverse-phase method is typically the starting point for a moderately non-polar molecule like this compound.
Q4: My main peak for this compound is tailing. What is the cause and how can I fix it?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Cause 1: Silanol Interactions: The trifluoromethyl and nitrile groups can have secondary interactions with active silanol groups on the silica-based column packing.
-
Solution: Use a modern, end-capped column with low silanol activity (e.g., a "low-bleed" or "base-deactivated" C18 column).[13] Alternatively, adding a small amount of a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase can saturate the active sites and improve peak shape.[14]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study to determine the optimal concentration range for your column.
-
-
Cause 3: Column Void or Contamination: A void at the column inlet or contamination from previous samples can distort peak shape.
-
Solution: Reverse-flush the column (if permitted by the manufacturer) to remove contaminants. If a void is suspected, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column.
-
Q5: I am not getting good separation between the main peak and a closely eluting impurity. What parameters should I adjust?
A5: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is the first step. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.
-
Change Organic Solvent: If acetonitrile doesn't provide adequate selectivity, try methanol. The different solvent properties can alter elution patterns and improve resolution.
-
Adjust pH: If your impurities have acidic or basic functional groups, adjusting the mobile phase pH can change their ionization state and dramatically affect retention and selectivity.
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A phenyl-hexyl or a biphenyl phase can offer different selectivity for aromatic compounds compared to a standard C18.
Gas Chromatography (GC)
GC is ideal for analyzing volatile or semi-volatile impurities, such as residual solvents or certain synthetic by-products.
Q6: I suspect my sample contains volatile impurities. What are the key considerations for developing a GC method?
A6:
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a versatile starting point for screening a range of potential impurities. For separating positional isomers, a more polar column may be required.[15][16]
-
Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of this compound or its impurities. A typical starting point would be 250 °C.[12]
-
Oven Temperature Program: A temperature gradient is usually necessary to elute a range of compounds with different boiling points. Start with a low initial temperature (e.g., 50-80 °C) to resolve volatile solvents, followed by a ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) to elute less volatile impurities.[12]
-
Detector Choice: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is excellent for quantification.[15] For identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred approach.[10]
Q7: I am seeing carryover from one injection to the next in my GC analysis. How can I prevent this?
A7: Carryover suggests that components from a previous injection are not being fully cleared from the system.
-
Increase Final Oven Temperature/Hold Time: Extend the hold time at the maximum temperature of your oven program to ensure all high-boiling point compounds are eluted from the column.
-
Clean/Replace the Inlet Liner: The glass liner in the GC inlet is a common site for non-volatile residue to accumulate. Regular replacement (or cleaning, if appropriate) is critical for good performance.
-
Use a More Aggressive Solvent Wash: Ensure your autosampler's syringe cleaning protocol is effective. Using a more aggressive solvent or increasing the number of wash cycles can help.
** impurity Identification Workflow**
The process of identifying and quantifying an unknown impurity follows a logical progression, guided by regulatory thresholds.[3]
Caption: General workflow for impurity identification and control.
Troubleshooting Common HPLC Issues
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Data & Protocols
Table 1: Potential Impurities in this compound & Analytical Approaches
| Impurity Class | Example(s) | Potential Source | Primary Analytical Technique |
| Starting Materials | m-Trifluoromethyl fluorobenzene | Incomplete reaction | GC-MS |
| Intermediates | 4-Fluoro-2-trifluoromethylbenzonitrile | Incomplete reaction | HPLC-UV, LC-MS |
| By-products | 2-(Trifluoromethyl)benzonitrile (Isomer) | Non-selective synthesis | GC-MS, HPLC-UV |
| By-products | 4-(Trifluoromethyl)benzoic acid | Hydrolysis of nitrile group | HPLC-UV, LC-MS |
| Residual Solvents | Toluene, Ethanol, Acetonitrile | Manufacturing process | Headspace GC-FID |
Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This protocol provides a robust starting point for assessing the purity of this compound. Method validation according to ICH Q2(R1) guidelines is required to demonstrate its suitability.[17]
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a sample concentration of ~0.5 mg/mL.
-
-
Instrumentation & Conditions:
Parameter Setting HPLC System UHPLC or HPLC with UV/PDA Detector Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 30% B to 95% B over 10 min; Hold at 95% B for 2 min Flow Rate 0.4 mL/min Column Temp. 40 °C Injection Vol. 2 µL Detection 235 nm -
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total area of all peaks.
-
For quantification of specific impurities, a reference standard of that impurity is required to establish response factors and create a calibration curve.[18]
-
Protocol 2: GC-FID Method for Volatile Impurities & Isomers
This method is suitable for separating volatile organic impurities, including potential starting materials and positional isomers.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane. This yields a sample concentration of ~5 mg/mL.
-
-
Instrumentation & Conditions:
Parameter Setting GC System GC with FID Detector and Split/Splitless Inlet Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min Inlet Temp. 250 °C Injection Vol. 1 µL (Split ratio 50:1) Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) Detector Temp. 300 °C (FID) -
Data Analysis:
-
Identify peaks based on retention time relative to a standard injection if available.
-
Use area percent to estimate the relative concentration of impurities. For accurate quantification, calibration with reference standards is necessary.
-
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1.
- Slideshare. (n.d.). ICH- Q3 Impurity.
- SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Journal of Health Science. (n.d.). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-.
- NIST. (n.d.). Benzonitrile, 4-(trifluoromethyl)-.
- Pharmaffiliates. (n.d.). Benzonitrile-impurities.
- IJCRT.org. (2024). IMPURITY PROFILING.
- ResearchGate. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- IJRPR. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- IJRITCC. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Jinma Pharma (Wuhan) Co., Ltd. (n.d.). This compound.
- NIST. (n.d.). Benzonitrile, 4-(trifluoromethyl)- IR Spectrum.
- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH- Q3 Impurity | PPTX [slideshare.net]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. ijcrt.org [ijcrt.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Scale-Up of 4-(Trifluoromethyl)benzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 4-(Trifluoromethyl)benzonitrile (CAS: 455-18-5). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this vital intermediate from bench-scale to pilot or manufacturing scale. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.
Overview of Industrial Synthesis: The Sandmeyer Reaction
This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique properties conferred by its trifluoromethyl and nitrile groups.[1][2] While several synthetic routes exist, the Sandmeyer reaction remains a robust and widely adopted method for industrial production due to its reliability and the accessibility of starting materials.[3][4]
The process begins with the diazotization of 4-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][5] Though conceptually straightforward, scaling this reaction introduces significant challenges related to thermal safety, reagent handling, and impurity control.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up process in a practical question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the likely causes?
This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up. This means that heat generated from the exothermic diazotization and cyanation steps cannot be dissipated as efficiently as in a small flask.[5]
-
Troubleshooting Steps:
-
Verify Temperature Control: Localized hot spots can form in a large reactor, leading to the rapid decomposition of the thermally sensitive diazonium salt. Ensure your cooling system is adequate and that agitation is sufficient to maintain a uniform temperature, ideally between 0-5 °C for the diazotization step.[5][6][7]
-
Slow the Addition Rate: Reagents (sodium nitrite solution and the diazonium salt solution) should be added sub-surface at a controlled rate proportional to the new scale. This prevents localized high concentrations and allows the cooling system to keep pace with the heat generated.
-
Check Reagent Quality: On a larger scale, you are using new batches of starting materials. Re-verify the purity of your 4-(trifluoromethyl)aniline and the titer of your sodium nitrite solution.
-
Q2: I am observing a significant amount of a phenolic byproduct, 4-(trifluoromethyl)phenol. How can I minimize this?
The formation of phenols is a common side reaction resulting from the reaction of the diazonium salt with water.
-
Causality: The diazonium salt (Ar-N₂⁺) is an electrophile that can be attacked by water, leading to the formation of Ar-OH and the evolution of nitrogen gas. This side reaction is highly temperature-dependent and becomes more pronounced if the diazonium salt is allowed to warm up or sit for extended periods before the addition of the cyanide source.
-
Mitigation Strategies:
-
Strict Temperature Management: As with yield loss, maintaining the 0-5 °C temperature range is critical to suppress this hydrolysis pathway.[6][7]
-
Minimize Delays: The diazonium salt should be used immediately in the subsequent cyanation step.[7] Avoid preparing it and letting it stand. The workflow should be planned as a continuous process from diazotization to cyanation.
-
Acid Concentration: Ensure the correct concentration of acid (e.g., sulfuric or hydrochloric) is used. Insufficient acid can lead to side reactions, including the coupling of the diazonium salt with unreacted aniline.
-
Q3: The final product is dark and difficult to purify. What is causing the color, and how can I improve purity?
Dark coloration often indicates the presence of polymeric or biaryl impurities.
-
Causality: The Sandmeyer reaction proceeds via a radical mechanism.[4] Aryl radicals can dimerize to form biaryl compounds or undergo other side reactions that generate colored impurities. These issues can be exacerbated by incorrect stoichiometry or the presence of oxygen.
-
Troubleshooting & Purification Protocol:
-
De-gas Solvents: While not always required, for high-purity applications, de-gassing the reaction solvents with nitrogen can minimize oxidative side reactions.
-
Purification Strategy: A multi-step purification process is often necessary.
-
Workup: After the reaction, quench carefully and perform a phase separation. Wash the organic layer with a dilute sodium hydroxide solution to remove any phenolic impurities, followed by a water wash.[8]
-
Distillation: The most effective method for purifying this compound on a large scale is vacuum distillation.[5] The product has a boiling point of approximately 80-81 °C at 20 mmHg.
-
Recrystallization: For very high purity, distillation can be followed by recrystallization from a suitable solvent like heptane or a mixed solvent system.
-
-
Caption: Decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this reaction? The Sandmeyer reaction involves several hazardous materials and conditions.
-
Toxicity: Copper(I) cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[9][10] 4-(Trifluoromethyl)aniline and the final product are also toxic.[11][12] All handling must occur in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[12][13]
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. They are always generated and used in solution and should never be isolated.[5]
-
Cyanide Quenching: Any residual cyanide in the aqueous waste stream must be quenched before disposal. This is typically done by treating the waste with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.
-
-
Can I use a different cyanide source, like zinc cyanide with a palladium catalyst? Yes, palladium-catalyzed cyanation of the corresponding aryl halide (e.g., 4-(trifluoromethyl)bromobenzene) using sources like Zn(CN)₂ is a common alternative.[14][15]
-
Advantages: This method often proceeds under milder conditions and can have a broader substrate scope.
-
Challenges: The palladium catalyst can be expensive and susceptible to poisoning.[14] The reaction kinetics can be complex, and the process may require significant optimization to become economically viable on a large scale.[16][17]
-
-
What analytical methods are recommended for in-process control and final product release?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the consumption of the starting aniline and the formation of the benzonitrile product. This allows you to determine the reaction endpoint accurately.
-
Final Product QC:
-
Purity: Use Gas Chromatography (GC) or HPLC to determine the purity, typically requiring ≥99.0%.[1]
-
Identity: Confirm the structure using NMR and compare the spectra to a reference standard.
-
Residual Solvents: GC-Headspace analysis is used to quantify any remaining solvents from the purification process.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (100g Scale Example)
Warning: This procedure involves highly toxic and hazardous materials. It must be performed by trained personnel in a suitable chemical fume hood with appropriate safety measures in place.
Step A: Diazotization
-
To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-(trifluoromethyl)aniline (100 g, 0.62 mol).
-
Add a mixture of concentrated hydrochloric acid (160 mL) and water (500 mL). Stir to form a slurry.
-
Cool the reactor jacket to -5 °C to bring the internal temperature of the slurry to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (45 g, 0.65 mol) in water (100 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. Use this solution immediately in the next step.
Step B: Sandmeyer Cyanation
-
In a separate 3L reactor, prepare a solution of copper(I) cyanide (67 g, 0.75 mol) and sodium cyanide (37 g, 0.75 mol) in water (500 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step A to the cyanide solution over 90-120 minutes. Maintain the reaction temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
Step C: Workup and Purification
-
Extract the reaction mixture with toluene (3 x 300 mL).
-
Combine the organic layers and wash with 1M sodium hydroxide solution (200 mL) to remove phenolic byproducts, followed by a wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation (approx. 80-81 °C at 20 mmHg) to yield pure this compound as a low-melting solid.[5]
| Parameter | Recommended Condition | Rationale / Impact on Scale-Up |
| Diazotization Temp. | 0-5 °C | Prevents decomposition of diazonium salt, minimizing yield loss and formation of phenolic impurities.[5][6] |
| NaNO₂ Stoichiometry | 1.05 equivalents | A slight excess ensures complete diazotization of the starting aniline. |
| Reagent Addition Rate | Slow & Controlled | Manages exothermicity, crucial for thermal safety and preventing localized overheating in large reactors. |
| Cyanation Temp. | < 10 °C during addition | Controls the rate of reaction and nitrogen evolution, preventing dangerous pressure buildup and side reactions. |
| Workup Wash | Dilute NaOH | Removes acidic impurities and the key 4-(trifluoromethyl)phenol byproduct.[8] |
| Purification Method | Vacuum Distillation | Most effective and scalable method for removing non-volatile impurities and achieving high product purity.[5] |
References
- Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- ResearchGate. (2025). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Pitts, M. R., et al. (2006).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - EP 3696165 A1.
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation.
- ChemicalInfo. (n.d.). This compound: A Critical Intermediate for Chemical Manufacturers.
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Versatility of this compound: A Foundation for Innovation.
- National Institutes of Health. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
- Chem-Agro. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile? - FAQ.
- Pharmaffiliates. (n.d.). Benzonitrile-impurities.
- ACS Publications. (2008). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters.
- PubMed. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- BioIVT. (2025). Overcoming Manufacturing Hurdles in Biopharma: Advanced Therapies.
Sources
- 1. nbinno.com [nbinno.com]
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. This compound | 455-18-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 17. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moisture Sensitivity in 4-(Trifluoromethyl)benzonitrile Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-(Trifluoromethyl)benzonitrile. The successful synthesis of this crucial intermediate, often via the Sandmeyer reaction, is critically dependent on rigorous moisture control. This document provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind them to help you navigate the challenges posed by moisture-sensitive reagents and conditions.
Part 1: Frequently Asked Questions (FAQs) on Anhydrous Techniques
This section addresses foundational questions regarding the "why" and "how" of maintaining a moisture-free reaction environment.
Q1: Why is the strict exclusion of water so critical in the synthesis of this compound?
A1: The synthesis, particularly when proceeding through a Sandmeyer reaction, involves intermediates and reagents that are highly reactive with water. The primary concerns are:
-
Decomposition of Intermediates: The key aryldiazonium salt intermediate is thermally unstable and readily decomposes in the presence of water to form undesired phenol byproducts, significantly reducing the yield of the target nitrile.[1][2]
-
Reagent Deactivation: Catalysts and reagents, such as copper(I) cyanide (CuCN), can react with moisture. In the case of CuCN, this can lead to the formation of hydrogen cyanide gas and reduce the catalytic efficacy of the copper(I) species required for the reaction.[3][4]
-
Side Reactions: The presence of water can promote various side reactions, complicating the reaction mixture and making purification of the final product more challenging.[5] Many reactions in organic chemistry are moisture-sensitive and must be carried out with careful exclusion of water to avoid poor yields.[6]
Q2: My glassware is clean. Is it also dry enough for a moisture-sensitive reaction?
A2: Not necessarily. Glass surfaces can adsorb a significant amount of water from the atmosphere. For truly anhydrous conditions, glassware must be actively dried immediately before use. Simply air-drying is insufficient.
Q3: What is the most reliable method for drying glassware?
A3: The two most common and reliable methods are oven-drying and flame-drying.
-
Oven-Drying: Place all glassware in a laboratory oven at a temperature of at least 125 °C for a minimum of 24 hours.[6] The hot glassware should be assembled quickly while still warm and immediately placed under an inert atmosphere (e.g., Nitrogen or Argon) as it cools to prevent re-adsorption of atmospheric moisture.
-
Flame-Drying: For a fully assembled apparatus, you can use a Bunsen burner or a heat gun to heat the glass surfaces under a flow of inert gas.[6] Heat the glass until any visible condensation disappears and continue for a few more minutes. Allow the apparatus to cool to room temperature under a positive pressure of inert gas before introducing reagents.
Q4: The label on my solvent bottle says "Anhydrous." Can I trust it?
A4: While commercially available anhydrous solvents are of high quality, their water content can increase over time after the bottle is opened due to repeated exposure to the atmosphere. For highly sensitive reactions, it is best practice to either use a freshly opened bottle from a reputable supplier or re-dry the solvent yourself.[7]
Part 2: Troubleshooting Guide for Moisture-Related Failures
This section tackles specific problems you might encounter during the synthesis, linking them directly to moisture as a potential root cause.
Issue 1: The Diazotization of 4-(Trifluoromethyl)aniline
Q: My reaction to form the diazonium salt is giving a low yield, and I'm isolating 4-(trifluoromethyl)phenol as a major byproduct. What is happening?
A: This is a classic symptom of premature decomposition of the aryldiazonium salt, a reaction that is significantly accelerated by excess water and elevated temperatures.[1][2] The diazonium group (–N₂⁺) is an excellent leaving group, and in an aqueous environment, water can act as a nucleophile, attacking the aromatic ring and displacing N₂ gas to form a phenol.[2]
Causal Pathway:
-
4-(Trifluoromethyl)aniline is converted to 4-(trifluoromethyl)benzenediazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).
-
This diazonium salt is inherently unstable, especially at temperatures above 5 °C.[1][8]
-
If excess water is present or the temperature is not strictly controlled (0-5 °C), the diazonium salt will rapidly hydrolyze to 4-(trifluoromethyl)phenol.
Caption: Figure 1: Decomposition of Aryldiazonium Salt by Water.
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction vessel is maintained between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management.[9][10]
-
Use Immediately: The diazonium salt solution should be used in the subsequent Sandmeyer step immediately after its preparation. It should never be isolated or stored.[1][9]
-
Anhydrous Conditions: While the diazotization itself is typically run in aqueous acid, ensure no unnecessary water is introduced. Use pre-cooled solutions to minimize temperature fluctuations.
Issue 2: The Sandmeyer Cyanation Reaction
Q: My Sandmeyer reaction with copper(I) cyanide is sluggish, incomplete, or fails entirely. Could moisture be the problem?
A: Yes, absolutely. Copper(I) cyanide (CuCN) is sensitive to moisture and acidic conditions. The presence of water can have several detrimental effects on the cyanation step.
Causal Pathway & Troubleshooting:
-
Reagent Quality: CuCN is often supplied as a fine powder. Although some sources state it is not moisture-sensitive, it can still adsorb moisture.[11] In the presence of moisture, especially under acidic carryover from the diazotization step, toxic hydrogen cyanide gas can be liberated.[3][4] This process can alter the effective concentration and reactivity of the cyanide source.
-
Solution: Use high-purity, dry CuCN from a reliable supplier. Store it in a desiccator, especially after opening the container.
-
-
Solvent Purity: The solvent used for the Sandmeyer reaction must be scrupulously dry. Water in the solvent can compete with the cyanation reaction and promote the phenol formation side-reaction mentioned previously.
-
Solution: Ensure your organic solvents are properly dried before use. Refer to the table and protocol in Part 3.
-
-
Catalyst Activity: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical.[12][13] The presence of water can interfere with the coordination environment of the copper catalyst, potentially hindering its activity.
-
Solution: Maintain strictly anhydrous conditions for all components added during this step.
-
Caption: Figure 2: Troubleshooting Logic for Low Yield in Cyanation.
Issue 3: Handling of Other Hygroscopic Reagents
Q: I am using potassium iodide (KI) for an analogous iodide synthesis and my results are inconsistent. Is it moisture-sensitive?
A: Yes, potassium iodide is hygroscopic, meaning it readily absorbs moisture from the air. On long exposure to moist air, it can become damp and cakey, and may even turn a yellowish color due to the slow oxidation of iodide to iodine, a process accelerated by light and moisture.[14][15]
-
Impact on Reaction: The absorbed water can introduce unwanted moisture into your reaction. Furthermore, if you are weighing the reagent, the absorbed water will lead to an inaccurate measurement of the actual amount of KI being added, affecting stoichiometry and potentially the reaction outcome.
-
Proper Handling: Hygroscopic solids like KI should be stored in tightly sealed containers.[16] For highly sensitive applications, it's advisable to dry the reagent in a vacuum oven before use and handle it in a glovebox or glove bag to prevent moisture uptake during weighing and addition.[7][17]
Part 3: Key Experimental Protocols & Data
Protocol 1: Drying Common Organic Solvents
Maintaining anhydrous solvents is paramount. Below is a table summarizing effective drying methods for solvents relevant to this synthesis.
| Solvent | Drying Agent | Method | Achievable H₂O Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a deep blue/purple color persists, then distill. | ~43 | [18][19] |
| 3Å Molecular Sieves | Stand over activated sieves (20% m/v) for 48-72 hours. | <10 | [18][19] | |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux and then distill. | ~13 | [19][20] |
| 3Å Molecular Sieves | Store over activated sieves. | <10 | [19][20] | |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with sieves, then distill from CaH₂. | Low ppm | [21] |
| N,N-Dimethylformamide (DMF) | Barium Oxide or 4Å Sieves | Dry overnight, then distill under vacuum. | Low ppm | [21] |
Note: Always exercise extreme caution when working with reactive drying agents like sodium metal.
Step-by-Step: Drying with Molecular Sieves
-
Activation: Place the required amount of 3Å or 4Å molecular sieves in a flask. Heat under high vacuum with a heat gun for 10-15 minutes or in a 250-300 °C oven overnight. Allow to cool under vacuum or in a desiccator.
-
Drying: Add the activated sieves to the solvent in a suitable container (a loading of 10-20% mass/volume is effective).[18]
-
Storage: Seal the container and allow the solvent to stand for at least 48 hours before use.[19] Store the container sealed with parafilm to prevent moisture ingress.
Protocol 2: General Workflow for Synthesis Under Anhydrous Conditions
This protocol outlines the key steps for performing the moisture-sensitive cyanation stage.
Caption: Figure 3: Anhydrous Reaction Setup Workflow.
Methodology:
-
Glassware Preparation: Dry all necessary glassware (reaction flask, dropping funnel, condenser) in an oven at 125 °C overnight.
-
Apparatus Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) supplied through a bubbler.
-
Reagent Preparation: Weigh any solid reagents (e.g., CuCN) and add them to the reaction flask under a stream of inert gas.
-
Solvent Addition: Add the required volume of freshly dried solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add any liquid reagents, including the freshly prepared cold diazonium salt solution, dropwise via a pressure-equalizing dropping funnel or a syringe pump to maintain temperature control.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC).
-
Workup: Once the reaction is complete, it can be carefully quenched and worked up, typically involving extraction with an organic solvent and washing with aqueous solutions.
By adhering to these principles and protocols, you can effectively mitigate the risks associated with moisture, leading to higher yields, improved product purity, and more reproducible results in your synthesis of this compound.
References
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
- The Chemistry Blog - Chemical Suppliers. (2018, May 24). What Is Potassium Iodide?
- chemeurope.com. (n.d.). Potassium iodide.
- Rubin, Y. Research Group. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Purity: The Importance of Purification in 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Production.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- National Center for Biotechnology Information. (n.d.). Potassium Iodide. PubChem Compound Database.
- The Merck Index Online. (n.d.). Potassium Iodide.
- ResearchGate. (2025, August 10). Arenediazonium salts transformations in water media: Coming round to origins.
- Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?
- Wikipedia. (n.d.). Sandmeyer reaction.
- Leggett, G. et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Allen. (n.d.). Why benzene diazonium salts are soluble in water?
- Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts.
- New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY.
- National Center for Biotechnology Information. (n.d.). Copper cyanide. PubChem Compound Database.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
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Alternative catalysts for the synthesis of 4-(Trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking robust and efficient alternatives to traditional catalytic systems. We will explore common challenges and provide field-tested solutions for nickel, copper, and iron-based catalytic methods, moving beyond the well-established, yet often costly, palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to palladium catalysts for cyanation reactions?
While palladium catalysts are highly effective and offer broad functional group tolerance, there are compelling reasons to explore alternatives.[1][2] The primary drivers are cost and sustainability. Palladium is a precious metal with high and volatile market pricing, making large-scale synthesis economically challenging.[2] First-row transition metals like nickel, copper, and iron are significantly more earth-abundant and cost-effective. Furthermore, developing proficiency with these alternatives broadens your synthetic toolkit, enabling greater flexibility in process development and potentially offering unique reactivity or selectivity profiles.
Q2: What are the main classes of alternative catalysts for synthesizing this compound from its corresponding aryl halide?
The principal alternatives to palladium fall into three main categories based on first-row transition metals:
-
Nickel-Based Catalysts: These are perhaps the most promising and well-developed alternatives. Nickel complexes can catalyze the cyanation of aryl chlorides, which are often cheaper starting materials than bromides or iodides.[3]
-
Copper-Based Catalysts: Copper-catalyzed cyanations, historically known as the Rosenmund-von Braun reaction, traditionally required stoichiometric amounts of copper(I) cyanide and high temperatures.[4] Modern protocols, however, utilize catalytic amounts of copper with appropriate ligands, making the process more efficient and milder.[2][5]
-
Iron-Based Catalysts: Iron is an emerging, highly economical, and environmentally benign option. While iron-catalyzed cross-coupling reactions are a dynamic area of research, their application to the direct cyanation of aryl halides is still developing but holds significant promise.[6][7][8]
Q3: How do I choose the right cyanide source for my reaction? What are the safety implications?
The choice of cyanide source is critical and involves a trade-off between reactivity, cost, and toxicity.
-
Alkali Metal Cyanides (NaCN, KCN): Highly reactive and inexpensive, but also extremely toxic and hygroscopic. Their high solubility can sometimes lead to catalyst poisoning.[1]
-
Zinc Cyanide (Zn(CN)₂): Less toxic than NaCN/KCN and is widely used in palladium-catalyzed reactions. It serves a dual role as both the cyanide source and a Lewis acid that can facilitate reductive elimination.[1]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and environmentally benign alternative, often referred to as a food additive.[1][9][10] It is a stable, crystalline solid but often requires higher temperatures to become an effective cyanide source in the catalytic cycle.
-
Organic Cyanide Sources: Reagents like acetone cyanohydrin, tert-butyl cyanide, or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are being developed to offer safer handling profiles and different reactivity.[3][5][11]
Safety is paramount. All cyanide-containing compounds are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including double gloves.[12][13][14] Never mix cyanide waste with acids, as this will generate lethal hydrogen cyanide (HCN) gas.[13][15]
Catalyst Selection Workflow
The choice of catalyst depends on several factors including the starting material, desired scale, cost constraints, and available laboratory equipment. The following decision tree can guide your selection process.
Caption: Catalyst selection decision tree based on starting material and priorities.
Troubleshooting Guide: Alternative Catalysts
This section addresses specific issues you may encounter during your experiments.
Nickel-Catalyzed Cyanation
Q: My Ni-catalyzed reaction using 4-chloro- or 4-bromobenzotrifluoride is sluggish or fails to initiate. What should I investigate?
A: This is a common issue often related to the generation and stability of the active Ni(0) catalyst.
-
Cause 1: Inefficient Reduction of Ni(II) Precatalyst. Most protocols use stable Ni(II) salts (e.g., NiCl₂, NiBr₂(bpy)) that must be reduced in situ to Ni(0). If the reducing agent (often zinc or manganese powder) is old or passivated, this reduction will be inefficient.
-
Solution: Activate the zinc powder by washing it with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Ensure the reductant is a fine, fresh powder.
-
-
Cause 2: Ligand Issues. The ligand is crucial for stabilizing the Ni(0) species and facilitating the catalytic cycle.
-
Solution: Ensure the ligand is pure and anhydrous. Some reactions are highly sensitive to the Ni:ligand ratio; consider screening ratios from 1:1 to 1:2. For electron-deficient aryl halides like 4-halobenzotrifluoride, phosphine ligands are often effective.[3]
-
-
Cause 3: Solvent Quality. Solvents like DMAc, DMF, or NMP must be anhydrous. Water can interfere with the reducing agent and the catalyst.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.
-
Q: I'm getting a good yield, but the reaction is not reproducible. Why?
A: Reproducibility issues in nickel catalysis often stem from the sensitivity of Ni(0) to air and moisture.
-
Cause: Oxygen Sensitivity. The active Ni(0) catalyst is readily oxidized to inactive Ni(II).
-
Solution: Employ rigorous air-free techniques. This includes thoroughly degassing your solvent (e.g., via freeze-pump-thaw cycles or sparging with argon) and assembling your reaction under an inert atmosphere (glovebox or Schlenk line). Even small amounts of oxygen can quench the catalysis. The visible-light-induced dual catalysis strategy can sometimes offer milder conditions that are less sensitive.[3][16]
-
Caption: Simplified catalytic cycle for Ni-catalyzed cyanation.
Copper-Catalyzed Cyanation
Q: My catalytic copper reaction is giving low yields, and I'm recovering a lot of starting material (4-bromobenzotrifluoride). How can I drive it to completion?
A: This is typical for copper catalysis, which can be slower than palladium-based systems. Several factors can be optimized.
-
Cause 1: Insufficient Temperature. Copper catalysis often requires higher thermal energy to drive the oxidative addition and reductive elimination steps.
-
Cause 2: Poor Cyanide Source Solubility. The cyanide salt must have some solubility in the reaction medium to participate in the catalytic cycle.
-
Cause 3: Catalyst Inhibition. The product, this compound, or the halide byproduct can sometimes coordinate to the copper center and inhibit catalysis.
Iron-Catalyzed Cyanation
Q: I want to attempt an iron-catalyzed synthesis, but the protocols seem less direct than for Ni or Cu. What is a realistic approach?
A: You are correct; direct iron-catalyzed cyanation of aryl halides is a developing field. Success often depends on using a different mechanistic pathway than the standard cross-coupling cycle.
-
Approach 1: Different Cyanide Source. Many successful iron-catalyzed cyanations do not use inorganic cyanide salts. They may employ organic nitriles as the cyanide source under oxidative conditions.[6][7] For example, a reaction might use 2-pyridylacetonitrile with an iron(III) catalyst and an oxidant.[7] This is a fundamentally different approach and requires re-optimization from first principles.
-
Approach 2: Expect Lower Yields Initially. When exploring this cutting-edge area, it is realistic to expect that initial trials may result in lower yields compared to mature Ni or Pd systems. The goal is proof-of-concept, which can then be optimized.
-
Recommendation: Start by attempting to replicate a published procedure for an iron-catalyzed cyanation on a simple, activated aryl halide before moving to the more challenging 4-halobenzotrifluoride substrate. This will help you validate the catalyst system in your hands.
Data Summary & Protocols
Table 1: Comparison of Catalytic Systems for Aryl Cyanation
| Catalyst System | Catalyst/Precatalyst | Ligand/Additive | Cyanide Source | Solvent | Temp (°C) | Typical Yield (%) | Key Advantage |
| Palladium | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos / dppf | K₄[Fe(CN)₆] / Zn(CN)₂ | DMAc / DMF | 80-120 | 85-98 | Broad scope, high yield[9][17] |
| Nickel | NiBr₂(bpy) / NiCl₂ | bipyridine (bpy) / PPh₃ | MPMN / KCN / ᵗBuCN | DMAc / HMPA | 80-100 | 75-92 | Cost-effective, good for Ar-Cl[3] |
| Copper | CuI | 1,10-Phenanthroline | Acetone Cyanohydrin/Base | DMF | 110 | 70-88 | Low catalyst cost, scalable[11] |
| Iron | Fe(NO₃)₃·9H₂O | None specified | 2-Pyridylacetonitrile | DMF | 100 | 60-80* | Very low cost, green[7] |
*Yields for iron-catalyzed systems are highly substrate-dependent and represent a different reaction class.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Cyanation of 4-Bromobenzotrifluoride
This protocol is adapted from methodologies described for the cyanation of aryl halides using organic cyanide sources.[3]
Safety: This reaction must be performed in a certified chemical fume hood. All glassware should be decontaminated with a bleach solution after use.
-
Reaction Setup: To an oven-dried Schlenk tube, add NiBr₂(bpy)·xH₂O (5 mol%), 4-bromobenzotrifluoride (1.0 equiv), and 2-methoxy-2-methylpropanenitrile (MPMN, 1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) via syringe to achieve a 0.2 M concentration of the aryl halide.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Copper-Catalyzed Cyanation of 4-Iodobenzotrifluoride
This protocol is adapted from methodologies utilizing acetone cyanohydrin as a cyanide source.[11]
Safety: Acetone cyanohydrin is extremely toxic and volatile. Handle only in a well-ventilated fume hood with appropriate PPE. Quench all waste and glassware with bleach.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and 4-iodobenzotrifluoride (1.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by tri-n-butylamine (1.2 equiv) and acetone cyanohydrin (1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Workup: After cooling, carefully pour the reaction mixture into a vigorously stirred aqueous solution of 10% NaOH. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the desired product.
References
- University of Illinois, Division of Research Safety. (2014). Cyanides. [Link]
- Stanford University, Environmental Health & Safety.
- Zhang, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(15), 5883. [Link]
- Royal Society of Chemistry. (2022). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry. [Link]
- Li, Z., et al. (2022). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 27(19), 6299. [Link]
- Massachusetts Institute of Technology, Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
- Occupational Health and Safety Authority. Cyanide. [Link]
- LSU Health Shreveport, Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. [Link]
- Xiao, F., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 3(1), 1-10. [Link]
- Xu, F., et al. (2022). Iron(III)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry, 20(38), 7625-7629. [Link]
- ResearchGate. Iron‐catalyzed synthesis of α‐amino nitriles. [Link]
- Organic Chemistry Portal.
- Yeung, P. (2012). Transition metal-catalyzed cyanation and isocyanation of aryl halides and sulfonates. The Hong Kong Polytechnic University. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Google Patents. (2021). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
- Google Patents. (2009). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Chen, J., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 184-189. [Link]
- Organic Chemistry Portal.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(18), 1835-1840. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15292–15294. [Link]
- Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
- Shinde, V. S. (2019). Chapter 1: Introduction. [Link]
- American Chemical Society.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Royal Society of Chemistry. (2020).
- Wikipedia.
- Google Patents. (2020). EP3696164A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.
- Amidine Derivatives Manufacturer. (n.d.). 4-(Trifluoromethyl)
- Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]
- Evano, G., et al. (2014). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 91, 193-203. [Link]
- Google Patents. (2021). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- Procter, D. J., et al. (2018). Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes. Journal of the American Chemical Society, 140(46), 15839–15844. [Link]
- Liang, Y.-M., et al. (2014). Copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes. Organic Letters, 16(1), 270-273. [Link]
- SciELO.
- Taylor & Francis.
- ResearchGate. (2022).
- PubMed. (2014).
- Royal Society of Chemistry. Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study. [Link]
- Beilstein Journals. (2023). Visible-light-induced nickel-catalyzed α-hydroxytrifluoroethylation of alkyl carboxylic acids: Access to trifluoromethyl alkyl acyloins. [Link]
Sources
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- 6. Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Characterization and Mitigation of Unexpected Byproducts in Reactions of 4-(Trifluoromethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)benzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the formation of unexpected byproducts during its various chemical transformations. Our focus is on providing not just procedural fixes, but a deeper understanding of the underlying reaction mechanisms to empower you to anticipate and control your experimental outcomes.
Introduction: The Dual Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its trifluoromethyl (-CF3) and nitrile (-CN) functionalities.[1] However, the strong electron-withdrawing nature of both groups can lead to unexpected reactivity and the formation of challenging-to-characterize byproducts. This guide is structured to help you navigate these complexities.
Section 1: Byproducts from Unwanted Hydrolysis of the Nitrile Group
One of the most common issues encountered is the partial or complete hydrolysis of the nitrile group, leading to the formation of 4-(trifluoromethyl)benzamide and 4-(trifluoromethyl)benzoic acid.
FAQ 1: I'm observing significant amounts of 4-(trifluoromethyl)benzoic acid in my reaction mixture, even under anhydrous conditions. What is the likely cause?
Answer: The nitrile group in this compound is highly susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced. The strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack by water.[2]
Causality:
-
Trace Acid/Base: Catalytic amounts of acid or base can significantly accelerate hydrolysis.[2][3] These can be introduced from reagents, glassware that has not been properly neutralized, or acidic/basic functionalities on other molecules in your reaction.
-
"Anhydrous" Reagents: Many commercially available "anhydrous" solvents still contain parts-per-million (ppm) levels of water, which can be sufficient to cause hydrolysis over long reaction times or at elevated temperatures.
-
Reaction with Starting Materials/Reagents: Some reagents can act as a source of water or hydroxide upon decomposition or reaction.
Troubleshooting Protocol:
-
Rigorous Drying of Solvents and Reagents: Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Dry solid reagents in a vacuum oven.
-
Inert Atmosphere: Conduct reactions under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
pH Control: If your reaction is sensitive to pH, consider the use of a non-nucleophilic buffer.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. For particularly sensitive reactions, glassware can be treated with a silylating agent to passivate surface hydroxyl groups.
FAQ 2: Can I selectively hydrolyze the nitrile to the amide without proceeding to the carboxylic acid?
Answer: Yes, selective hydrolysis to the amide is achievable under carefully controlled, milder reaction conditions.[2] Complete hydrolysis to the carboxylic acid typically requires more forcing conditions like prolonged heating.[2]
Experimental Protocol for Selective Amide Formation:
-
Method: Utilize a milder acid or base catalyst and lower reaction temperatures.
-
Example: Treat this compound with a controlled amount of a mild acid catalyst in a solvent with a stoichiometric amount of water at room temperature.
-
Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction upon complete consumption of the starting material and before significant formation of the carboxylic acid.
Section 2: Byproducts from Reductive Defluorination of the Trifluoromethyl Group
A more surprising and often overlooked side reaction is the partial or complete defluorination of the trifluoromethyl group to yield difluoromethyl (-CF2H) and monofluoromethyl (-CH2F) analogs.
FAQ 3: My mass spectrometry data shows peaks corresponding to the loss of one or two fluorine atoms from my product. How is this happening?
Answer: This is a classic sign of reductive defluorination. This process is often mediated by single-electron transfer (SET) from a reductant in your system, which can be a metal catalyst, an organic photocatalyst, or even a strong base.[4][5] The reaction proceeds through a radical anion intermediate, which then expels a fluoride ion.[4][5]
Mechanism of Reductive Defluorination:
Caption: Reductive defluorination of this compound.
Troubleshooting Guide:
| Potential Cause | Explanation | Mitigation Strategy |
| Reducing Agents | Unintended reducing agents (e.g., certain metals, low-valent species) in your reaction mixture. | Purify all reagents. Ensure that any metal catalysts used are in the correct oxidation state and are not generating reducing species under the reaction conditions. |
| Photocatalysis | Ambient light can sometimes be enough to initiate photoredox cycles if photosensitive compounds are present.[4][5] | Conduct the reaction in the dark or using amber glassware to exclude light. |
| Strong Bases | Certain strong bases can act as single-electron donors. | If a base is required, consider using a weaker, non-nucleophilic base. |
Section 3: Byproducts from Nucleophilic Aromatic Substitution (SNAr)
While less common than electrophilic aromatic substitution on benzene rings, SNAr can occur on electron-deficient rings like this compound, especially if a good leaving group is present or under forcing conditions.[6][7]
FAQ 4: I am trying to perform a reaction at the nitrile group, but I am seeing displacement of another substituent on the aromatic ring. Why is this happening?
Answer: The electron-withdrawing nature of both the trifluoromethyl and nitrile groups makes the aromatic ring electron-poor and thus susceptible to nucleophilic attack. If there is a suitable leaving group (e.g., a halogen) on the ring, a nucleophile can displace it via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]
Logical Flow for SNAr:
Caption: Decision-making workflow for identifying potential SNAr.
Mitigation Strategies:
-
Lower Reaction Temperature: SNAr reactions often have a higher activation energy than other desired transformations.
-
Use a Weaker Nucleophile/Base: If possible, substitute strong nucleophiles or bases with milder alternatives.
-
Protecting Groups: If the leaving group is part of your desired product, consider if the reaction can be performed before its installation.
Section 4: Byproducts from Reduction of the Nitrile Group
The reduction of the nitrile to a primary amine (4-(trifluoromethyl)benzylamine) is a potential side reaction in the presence of reducing agents.
FAQ 5: My reaction is supposed to be a simple substitution, but I am isolating the corresponding benzylamine. What could be the reducing agent?
Answer: The reduction of nitriles to amines typically requires a hydride source.[9][10] If you are not intentionally adding a reducing agent like lithium aluminum hydride or sodium borohydride, consider the following possibilities:
-
In Situ Hydride Generation: Some reagents, particularly in the presence of moisture or certain catalysts, can generate hydride species.
-
Catalytic Hydrogenation Conditions: If you are using a palladium catalyst and a hydrogen source (even adventitious), you may be inadvertently setting up conditions for nitrile reduction.
Experimental Protocol to Avoid Nitrile Reduction:
-
Reagent Purity: Ensure all reagents are free from hydride-containing impurities.
-
Avoid Hydrogen Sources: If using a transition metal catalyst, avoid any potential hydrogen sources unless hydrogenation is the desired reaction.
-
Alternative Catalysts: If a palladium catalyst is leading to reduction, consider a different metal catalyst that is less prone to activating hydrogen.
References
- Li, Z., Bao, L., et al. (2024). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. JACS Au, 4(11), 4223-4233. [Link][12][13]
- Journet, M., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link][5][6]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Senaweera, S. M., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. [Link][7]
- Giménez-Gascón, A., et al. (2020). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 10(44), 26333-26339. [Link][14]
- ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by...).
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link][8]
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][9]
- ResearchGate. (n.d.). Fluoride-catalyzed reduction of benzonitrile a.
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 4-(Trifluoromethyl)benzonitrile vs. 4-Chlorobenzonitrile
In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Benzonitrile derivatives, in particular, serve as versatile intermediates in the construction of a myriad of complex molecules, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors.[1] Among the plethora of substituted benzonitriles, 4-(trifluoromethyl)benzonitrile and 4-chlorobenzonitrile have emerged as two workhorse reagents, each offering a unique profile of reactivity and utility.
This guide provides an in-depth, objective comparison of these two critical synthetic intermediates. We will delve into their respective reactivities in key chemical transformations, supported by experimental data and mechanistic insights. Detailed protocols for representative reactions are also provided to empower researchers in their practical applications.
At a Glance: Physicochemical Properties
A foundational understanding of the physicochemical properties of these reagents is essential for their effective use in the laboratory. The pertinent data are summarized below.
| Property | This compound | 4-Chlorobenzonitrile |
| CAS Number | 455-18-5[2] | 623-03-0[3] |
| Molecular Formula | C₈H₄F₃N[2] | C₇H₄ClN[3] |
| Molecular Weight | 171.12 g/mol [2] | 137.57 g/mol [3] |
| Appearance | White to off-white solid[2] | White solid[3] |
| Melting Point | 39-41 °C[2] | 90-93 °C[3] |
| Boiling Point | 80-81 °C at 20 mmHg[2] | 223 °C[3] |
| Solubility | Soluble in common organic solvents. | Soluble in common organic solvents. |
The Decisive Factor: A Head-to-Head Comparison of Reactivity
The synthetic utility of these two benzonitriles is dictated by the electronic nature of their para-substituents. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[4] In contrast, the chloro group (-Cl) is also electron-withdrawing inductively (-I) but can exhibit a weak electron-donating resonance effect (+R). This fundamental difference in electronic properties profoundly influences their reactivity in a range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The benzonitrile core, being electron-deficient, is amenable to nucleophilic aromatic substitution, especially when activated by strong electron-withdrawing groups. In this context, the trifluoromethyl group's powerful inductive electron withdrawal significantly enhances the electrophilicity of the aromatic ring, making this compound a highly reactive substrate for SNAr reactions.
Although the trifluoromethyl group itself is not the leaving group in this scenario, its strong activating effect makes the entire aromatic system more susceptible to nucleophilic attack. Therefore, in reactions where a nucleophile displaces a leaving group at an ortho or meta position, the trifluoromethyl-substituted ring will be significantly more reactive than the chloro-substituted counterpart.
A hypothetical workflow for a comparative kinetic analysis of SNAr reactions is depicted below.
Caption: Workflow for a comparative kinetic study of SNAr reactions.
Protocol 1: Representative SNAr Reaction with an Amine Nucleophile
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.) and the amine nucleophile (1.2 mmol, 1.2 eq.).
-
Solvent and Base: Add a suitable aprotic polar solvent (e.g., DMSO or DMF, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation. In this palladium-catalyzed reaction, aryl halides are coupled with organoboron compounds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl. While aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, advancements in catalyst and ligand design have made their use increasingly common.
Both this compound and 4-chlorobenzonitrile can participate in Suzuki-Miyaura couplings. The electron-withdrawing nature of both the -CF₃ and -Cl groups can facilitate the rate-determining oxidative addition step of the catalytic cycle. However, direct comparative studies are scarce. Generally, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with the less reactive 4-chlorobenzonitrile.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid [6]
-
Reaction Setup: In a microwave reaction vessel, combine 4-chlorobenzonitrile (1.0 mmol, 1.0 eq.), phenylboronic acid (1.3 mmol, 1.3 eq.), and potassium hydroxide (2.0 mmol, 2.0 eq.).
-
Catalyst and Solvent: Add a suitable palladium catalyst (e.g., a pyridine-pyrazole/Pd(II) complex, 0.1 mol%) and a 1:1 mixture of ethanol and deionized water (2 mL).
-
Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 60 W for 2 minutes.
-
Work-up and Purification: After cooling, extract the product with an appropriate organic solvent, wash with brine, dry over a drying agent, and concentrate. Purify the product by column chromatography.
Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid is a fundamental transformation. A study on the hydrolysis of para-substituted benzonitriles in sulfuric acid solutions provides direct comparative data for our two compounds of interest.[7]
The rate of hydrolysis is highly dependent on the electronic nature of the para-substituent and the concentration of the acid.
-
In highly concentrated sulfuric acid (18.2 M): The rate-determining step is the nucleophilic attack of a water molecule or bisulfate on the protonated nitrile. In this regime, electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, thus accelerating the reaction.
-
In less concentrated sulfuric acid (10.0 M): The initial protonation of the nitrile nitrogen is likely the rate-determining step. Here, electron-donating groups that increase the basicity of the nitrile nitrogen accelerate the reaction.
The experimental data from this study is summarized below:
| Substituent | log(k_obs) in 18.2 M H₂SO₄ | log(k_obs) in 10.0 M H₂SO₄ |
| -CF₃ | -4.13 | -6.32 |
| -Cl | -4.42 | -5.74 |
Data adapted from Abbas, K. A. (2007).[7]
These data indicate that in highly concentrated sulfuric acid, this compound hydrolyzes faster than 4-chlorobenzonitrile, consistent with the electron-withdrawing inductive effect of the -CF₃ group dominating. Conversely, in 10.0 M sulfuric acid, 4-chlorobenzonitrile hydrolyzes faster, suggesting that the combined electronic effects of the chloro group are more favorable for the rate-determining protonation step under these conditions.
Protocol 3: Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile [3]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and a 10% aqueous solution of sodium hydroxide (50 mL).
-
Reaction Conditions: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux with stirring for 2 hours.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the crystals with cold water, and recrystallize from an ethanol/water mixture to obtain pure 4-chlorobenzoic acid.
Reduction of the Nitrile Group
The reduction of nitriles to primary amines is a valuable transformation for introducing a flexible aminomethyl linker. This can be achieved through various methods, including catalytic hydrogenation or with chemical hydrides like lithium aluminum hydride (LiAlH₄).[8]
The reactivity of the nitrile group towards reduction is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the nitrile carbon, making it more susceptible to hydride attack. Therefore, it is expected that this compound would be reduced more readily than 4-chlorobenzonitrile under similar conditions. A study on the reduction of substituted benzonitriles with diisopropylaminoborane noted that electron-withdrawing groups lead to faster reactions and higher yields.[9]
Caption: General pathways for the reduction of benzonitriles to benzylamines.
Protocol 4: Catalytic Hydrogenation of a Substituted Benzonitrile [3]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted benzonitrile (e.g., this compound, 30.0 mmol) in ethanol (50 mL).
-
Catalyst: Carefully add 10% palladium on carbon (0.4 g, 10 wt %) to the solution.
-
Reaction Conditions: Seal the reaction vessel and flush it with hydrogen gas three times. Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the mixture vigorously at room temperature for 12 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude benzylamine. The product can be further purified by distillation or by crystallization of its hydrochloride salt.
Safety, Handling, and Cost-Benefit Analysis
Safety and Handling:
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10]
-
4-Chlorobenzonitrile: This compound is also harmful if swallowed and may cause skin and eye irritation.
Both compounds should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Cost and Availability:
A brief survey of current supplier pricing (e.g., Sigma-Aldrich) indicates that 4-chlorobenzonitrile is generally more affordable than this compound on a per-gram basis.[11] This cost difference can be a significant factor in process development and large-scale synthesis. Both compounds are readily available from major chemical suppliers.
Conclusion and Recommendations
The choice between this compound and 4-chlorobenzonitrile in a synthetic route is a strategic decision that hinges on the desired reactivity, the specific transformation being performed, and economic considerations.
-
For nucleophilic aromatic substitution reactions, where high reactivity is desired, this compound is the superior choice due to the strong activating effect of the -CF₃ group.
-
In Suzuki-Miyaura cross-coupling reactions, both substrates are viable, but the less reactive 4-chlorobenzonitrile may require more specialized and often more expensive catalyst systems to achieve comparable efficiency.
-
For nitrile hydrolysis, the choice may depend on the reaction conditions. This compound is more reactive in highly concentrated acid, while 4-chlorobenzonitrile is more reactive in moderately concentrated acid.
-
In nitrile reduction, the enhanced electrophilicity of the nitrile carbon in this compound suggests it will be the more reactive substrate.
-
From a cost perspective, 4-chlorobenzonitrile offers a more economical option, which may be a deciding factor for large-scale applications where its reactivity is sufficient.
Ultimately, the optimal choice will be dictated by a careful evaluation of the specific synthetic challenge at hand. This guide provides the foundational data and insights to empower researchers to make an informed decision, thereby streamlining their synthetic endeavors and accelerating the path to their target molecules.
References
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile.
- PubChem. (n.d.). 4-Chlorobenzonitrile.
- Brainly. (2025, April 1). Show how you might prepare benzylamine from each of the following compounds....
- Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by....
- Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
- YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- Royal Society of Chemistry. (n.d.). An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion by the tetrakis(acetonitrile)Cu(i) cation catalysed by hydrogenphosphate dianion.
- PubMed. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure.
- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
- Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions.
- DiVA portal. (n.d.). Suzuki reactions in novel liquids.
- Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Royal Society of Chemistry. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
- ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile.
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
- ResearchGate. (2023, November 1). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- PubChem. (n.d.). 4-Chlorobenzonitrile.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Organic Chemistry Portal. (n.d.). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.
- Wikipedia. (n.d.). 4-Chlorobenzonitrile.
- SciSpace. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles.
Sources
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A Comparative Guide to the Reactivity of 4-(Trifluoromethyl)benzonitrile and 4-Bromobenzonitrile for Advanced Synthesis
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the reactivity of 4-(Trifluoromethyl)benzonitrile and 4-bromobenzonitrile, two critical building blocks in modern organic synthesis. By examining their electronic properties and performance in key chemical transformations, this guide offers field-proven insights and supporting experimental data to inform strategic decisions in complex molecule synthesis.
Introduction: Two Key Aryl Nitriles in Synthesis
This compound and 4-bromobenzonitrile are aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Both molecules feature a benzonitrile core, with the nitrile group acting as a strong electron-withdrawing moiety that influences the reactivity of the aromatic ring.[1] The key difference lies in the substituent at the 4-position: a trifluoromethyl group (-CF3) versus a bromo group (-Br). This distinction significantly alters the electronic landscape of the molecule, leading to notable differences in their chemical behavior.
| Property | This compound | 4-Bromobenzonitrile |
| CAS Number | 455-18-5 | 623-00-7 |
| Molecular Formula | C₈H₄F₃N | C₇H₄BrN |
| Molecular Weight | 171.12 g/mol | 182.02 g/mol |
| Appearance | White to pale yellow solid | White to light yellow crystalline solid |
| Melting Point | 39-41 °C | 110-115 °C |
Electronic Properties: A Quantitative Comparison
The reactivity of these two molecules is fundamentally governed by the electronic effects of their respective substituents at the para-position. The Hammett substituent constant (σp) provides a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). In contrast, the bromo group (-Br) is also electron-withdrawing inductively (-I) but possesses a countervailing, albeit weaker, positive resonance effect (+R) due to its lone pairs of electrons.
A comparison of their Hammett constants reveals the superior electron-withdrawing strength of the trifluoromethyl group.
| Substituent | Hammett Constant (σp) |
| -CF₃ | 0.57 |
| -Br | 0.23 |
This significant difference in electronic-withdrawing ability is the primary driver for the observed differences in reactivity in various chemical transformations.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and related compounds, particularly those bearing electron-withdrawing groups. The nitrile group (-CN) itself is a strong activating group for SNAr, as it stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1] The additional electron-withdrawing substituent at the 4-position further enhances this effect.
Given that the trifluoromethyl group is a significantly stronger electron-withdrawing group than the bromo group, it is anticipated that this compound would be more reactive in SNAr reactions than 4-bromobenzonitrile. The -CF3 group more effectively stabilizes the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
This generalized protocol can be adapted for both substrates to compare their reactivity.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the aryl nitrile (1.0 mmol).
-
Reagent Addition: Add anhydrous methanol (5 mL) followed by a solution of sodium methoxide (1.2 mmol) in methanol.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In this reaction, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the aryl halide in the Suzuki coupling generally follows the trend I > Br > Cl, and is enhanced by the presence of electron-withdrawing groups on the aromatic ring.[4] These groups facilitate the rate-determining oxidative addition step of the palladium catalyst to the aryl halide.
Given that both the -CF3 and -Br groups are electron-withdrawing, both this compound and 4-bromobenzonitrile are expected to be effective substrates in Suzuki coupling. However, the stronger electron-withdrawing nature of the trifluoromethyl group in this compound suggests it may exhibit enhanced reactivity compared to 4-bromobenzonitrile.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is based on a procedure for 4-bromobenzonitrile and can be adapted for this compound to compare their performance.
-
Reaction Setup: To a dry round-bottom flask, add the aryl nitrile (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Reactivity in Nitrile Group Reduction
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This reaction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). The electrophilicity of the nitrile carbon is a key factor in the rate of this reduction. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the nitrile carbon, making it more susceptible to hydride attack and thus accelerating the reduction.
Comparative studies on the reduction of various substituted benzonitriles have provided quantitative data supporting this principle.
| Substrate | Reduction Conditions | Time (h) | Yield (%) |
| This compound | LiAlH₄, 25 °C | 3 | 99 |
| 4-Bromobenzonitrile | LiAlH₄, 25 °C | 3 | 95 |
The data clearly indicates that under identical conditions, this compound undergoes reduction with LiAlH₄ to a slightly higher yield than 4-bromobenzonitrile, consistent with the stronger electron-withdrawing effect of the -CF3 group enhancing the electrophilicity of the nitrile carbon.[1]
Caption: Simplified mechanism of nitrile reduction with a hydride reagent.
Experimental Protocol: Reduction of Aryl Nitriles with LiAlH₄
This protocol is a generalized procedure for the reduction of aryl nitriles.[1]
-
Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the substituted benzonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (e.g., 3 hours), monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
Work-up: Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.
-
Extraction and Purification: Separate the organic layer from the filtrate, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified if necessary.
Conclusion and Outlook
The comparative analysis of this compound and 4-bromobenzonitrile demonstrates the profound impact of substituent electronic effects on the reactivity of aromatic systems. The strongly electron-withdrawing trifluoromethyl group consistently enhances the reactivity of the molecule in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and nitrile group reduction compared to the bromo substituent.
For synthetic applications requiring high electrophilicity at the aromatic ring or the nitrile carbon, this compound is the superior choice. However, 4-bromobenzonitrile remains a highly versatile and cost-effective intermediate, particularly in cross-coupling reactions where its reactivity is often sufficient. The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, reaction conditions, and economic considerations. This guide provides the foundational data and protocols to make an informed decision.
References
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- University of Bristol. (n.d.). Table 1: Hammett constants for some common substituents. [Link]
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- Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Sources
Comparison of the trifluoromethyl group to other electron-withdrawing groups
A Senior Application Scientist's Perspective on a Uniquely Potent Electron-Withdrawing Group
In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the arsenal of functional groups available to the medicinal chemist, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties and steric profile often impart significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of the trifluoromethyl group with other common electron-withdrawing groups (EWGs), supported by experimental data and detailed protocols to aid researchers in making informed decisions during the molecular design process.
The Electronic Signature: Inductive vs. Resonance Effects
The electron-withdrawing capacity of a substituent is a composite of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-M or -R). The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms, an effect that attenuates with distance. The resonance effect, in contrast, involves the delocalization of π-electrons across a conjugated system.
The trifluoromethyl group is a potent electron-withdrawing substituent primarily due to the strong inductive effect of the three highly electronegative fluorine atoms.[1][2] This potent -I effect significantly decreases electron density from the atom or system to which it is attached. Unlike many other EWGs, the trifluoromethyl group does not possess a significant resonance-donating or withdrawing capability.
In contrast, other prominent EWGs such as the nitro (NO2) and cyano (CN) groups exhibit both strong inductive and resonance electron-withdrawing effects (-I and -M).[3][4] Halogens, on the other hand, present a more nuanced picture, with an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs of electrons.[5]
To quantitatively compare the electronic influence of these substituents, the Hammett equation provides a valuable framework.[4] The Hammett substituent constants, σm (meta) and σp (para), are derived from the ionization of substituted benzoic acids and provide a measure of the total electronic effect of a substituent. A positive σ value indicates an electron-withdrawing character.
Below is a diagram illustrating the interplay of inductive and resonance effects for various electron-withdrawing groups.
Caption: Dominant electronic effects of common electron-withdrawing groups.
Quantitative Comparison of Electron-Withdrawing Strength
The Hammett constants provide a robust quantitative measure to compare the electron-withdrawing power of various substituents. The following table summarizes the σm and σp values for the trifluoromethyl group and other selected EWGs.
| Substituent | σm | σp |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -SO2CH3 | 0.65 | 0.73 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
Data compiled from various sources, including Leffler and Grunwald (1963).
As the data illustrates, the trifluoromethyl group is a strong electron-withdrawing group, with σ values comparable to, though slightly less than, the nitro and cyano groups. Its electron-withdrawing strength is significantly greater than that of the halogens. The methylsulfonyl (-SO2CH3) group also demonstrates strong electron-withdrawing character.[1]
Impact on Physicochemical Properties: A Focus on Acidity
The electron-withdrawing nature of a substituent has a profound impact on the physicochemical properties of a molecule, most notably its acidity (pKa). By withdrawing electron density, an EWG can stabilize the conjugate base formed upon deprotonation, thereby increasing the acidity of the parent molecule. This effect can be clearly observed by examining the pKa values of substituted benzoic acids and anilines.
Benzoic Acids
| Substituent (para-) | pKa |
| -H | 4.20 |
| -CF3 | 3.66 |
| -NO2 | 3.44 |
| -CN | 3.55 |
| -Cl | 3.98 |
| -Br | 3.96 |
Data for p-substituted benzoic acids in water at 25°C.
The data clearly shows that all listed EWGs increase the acidity of benzoic acid (lower the pKa). The trifluoromethyl group has a significant acidifying effect, surpassed only by the nitro group in this selection.
Anilines
For anilines, the presence of an EWG decreases the basicity of the amino group, which is reflected in a lower pKa of the corresponding anilinium ion.[6][7]
| Substituent (para-) | pKa (Anilinium ion) |
| -H | 4.60 |
| -CF3 | 3.51 |
| -NO2 | 1.02 |
| -CN | 1.74 |
| -Cl | 3.98 |
| -Br | 3.86 |
Data for p-substituted anilinium ions in water at 25°C.
Again, the trifluoromethyl group demonstrates its strong electron-withdrawing capacity by significantly reducing the basicity of aniline. The nitro and cyano groups have an even more pronounced effect.
The Trifluoromethyl Group in Drug Design: Beyond Electronic Effects
While the electronic properties of the trifluoromethyl group are a primary driver of its utility, its impact on other drug-like properties is equally significant.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism.[2] This can be a crucial advantage in drug design, as it can block metabolic hotspots and increase the in vivo half-life of a compound.
-
Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and even a methyl group. This increased lipophilicity can enhance membrane permeability and improve oral absorption.[2]
-
Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity.[2]
Case Study Snippet: In the development of the non-steroidal anti-inflammatory drug Celecoxib, the trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity. It is believed to interact with a secondary pocket in the COX-2 enzyme that is not present in COX-1. Replacing the CF3 group with a methyl group leads to a significant loss of both potency and selectivity.
Experimental Protocols for Physicochemical Property Determination
To empower researchers to experimentally validate the properties discussed, detailed protocols for the determination of pKa and lipophilicity (LogP) are provided below.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines the standard procedure for determining the acid dissociation constant (pKa) of a compound using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: A solution of the test compound is prepared at a known concentration (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is an issue.
-
Calibration: The pH meter is calibrated using at least two, preferably three, standard buffer solutions that bracket the expected pKa.
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (for basic compounds) or a strong base (for acidic compounds) of known concentration. The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at the half-equivalence point.[8][9]
Protocol for LogP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.
Caption: Workflow for the microsomal stability assay.
Methodology:
-
Incubation Preparation: The test compound is added to a buffered solution containing liver microsomes (e.g., human, rat, or mouse).
-
Pre-incubation: The mixture is pre-incubated at 37°C to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. [8][10]
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's repertoire, offering a unique combination of strong electron-withdrawing character, metabolic stability, and lipophilicity. While other electron-withdrawing groups like nitro and cyano may exhibit stronger electronic effects on paper, the overall impact of the trifluoromethyl group on a molecule's drug-like properties often makes it a superior choice in drug design. A thorough understanding of its properties in comparison to other EWGs, supported by quantitative data and robust experimental validation, is essential for its effective application in the development of novel therapeutics.
References
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- Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
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- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Seybold, P. G., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- BenchChem. (2025).
- University of Illinois Springfield. (n.d.). Amines.
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- ResearchGate. (2019). Protocol for the Human Liver Microsome Stability Assay.
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.
- Hovione. (2024).
- Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
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- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
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- Wikipedia. (n.d.). Hammett equation.
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- Chemistry LibreTexts. (2023). 16.
- YouTube. (2023). Intro to Organic Chemistry: inductive and resonance effects.
- ResearchGate. (2022). A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m.
- YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants.
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A Comparative Guide to the Purity Analysis of 4-(Trifluoromethyl)benzonitrile: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of producing safe and effective pharmaceuticals. 4-(Trifluoromethyl)benzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its purity can directly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and adherence to regulatory standards. All methodologies are presented as self-validating systems, in line with the expectations of Good Manufacturing Practices (GMP).
The Criticality of Purity for this compound
This compound (CAS No. 455-18-5) is a versatile intermediate, notable for its trifluoromethyl group which can enhance the metabolic stability and biological activity of a molecule, and a nitrile group that is a gateway to other functional groups.[2] However, its synthesis and storage can introduce impurities that may be carried through to the final API.[3][4] Common impurities can include:
-
Positional Isomers: 2-(Trifluoromethyl)benzonitrile and 3-(Trifluoromethyl)benzonitrile.
-
Starting Materials and Intermediates: Such as 4-(trifluoromethyl)chlorobenzene or other precursors from the synthetic route.[4]
-
Degradation Products: Arising from hydrolysis, oxidation, or photolysis. The trifluoromethyl group is generally stable, but the nitrile group can be susceptible to hydrolysis under certain conditions.[5][6]
Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances.[7] Therefore, robust and validated analytical methods are not just a matter of good science, but a regulatory necessity.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and its potential impurities, as well as the specific goals of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[8] | Requires analytes to be volatile and thermally stable.[8] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | May require derivatization for polar or non-volatile compounds. |
| Separation of Isomers | Excellent for separating positional isomers with appropriate column and mobile phase selection.[9] | Highly effective for separating volatile positional isomers.[10] |
| Detection | Typically UV-Vis, offering good sensitivity for chromophoric compounds. | Mass spectrometry provides high specificity and structural information for identification of unknown impurities.[8] |
| Quantification | Highly accurate and precise for quantifying known impurities against reference standards. | Excellent for quantification, especially with the use of internal standards. |
| Typical Run Time | 10-60 minutes.[3] | Can be faster, from a few minutes to half an hour.[3] |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Testing
HPLC is often the primary choice for the purity analysis of pharmaceutical intermediates due to its versatility and robustness. For this compound, a reversed-phase HPLC method is most appropriate.
Rationale for Method Design:
The key to a successful HPLC purity method is achieving adequate resolution between the main component and all potential impurities. The choice of a stationary phase with unique selectivity for aromatic and fluorinated compounds is crucial. While a standard C18 column can be a good starting point, phenyl-hexyl or pentafluorophenyl (PFP) columns often provide enhanced selectivity for positional isomers and other aromatic impurities due to π-π interactions.[11]
The mobile phase composition is optimized to achieve the best separation in a reasonable timeframe. A gradient elution is often preferred for purity analysis as it can resolve early-eluting polar impurities and later-eluting non-polar impurities.
Experimental Protocol: HPLC-UV Purity Method
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0 | 40 | | 15 | 70 | | 20 | 70 | | 21 | 40 | | 25 | 40 |
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection Wavelength: 235 nm.
2. Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
- Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase initial composition.
- Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve, and dilute to 25 mL with a 50:50 mixture of Acetonitrile and Water.
3. Method Validation:
- The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12]
- Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from all degradation products and potential impurities.[6][8][13]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Unknown Identification
GC-MS is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities.[8] Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for identifying unknown peaks.
Rationale for Method Design:
This compound is a volatile solid, making it amenable to GC analysis.[9] A key consideration is the choice of the GC column. A mid-polarity column, such as one with a phenyl- and trifluoropropyl-substituted stationary phase, can provide good selectivity for the separation of positional isomers and other aromatic impurities.[14] The temperature program is optimized to ensure good separation of volatile impurities from the solvent front and the main peak, while keeping the run time efficient.
Experimental Protocol: GC-MS Purity Method
1. Instrumentation and Conditions:
- GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).
- Column: DB-210 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 220°C.
- Hold: 5 minutes at 220°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- MS Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-300 m/z.
2. Sample Preparation:
- Standard and Sample Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard or sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
3. Data Analysis:
- Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
- Unknown impurities can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST).
Workflow for GC-MS Purity Analysis
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A Senior Application Scientist's Guide to Catalytic Synthesis of 4-(Trifluoromethyl)benzonitrile: A Performance Benchmark
Introduction: The Significance of the Trifluoromethylbenzonitrile Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a well-established strategy for modulating molecular properties.[1] The 4-(trifluoromethyl)benzonitrile structure is of particular importance, serving as a critical building block for a range of pharmaceuticals and agrochemicals. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the versatile chemistry of the nitrile functionality, makes this an invaluable synthon.[1]
However, the synthesis of this compound is not without its challenges. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, cost, and environmental impact. This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of this compound, primarily via the cyanation of 4-halobenzotrifluorides. We will delve into the performance of palladium, nickel, and copper-based catalysts, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal strategy for their specific needs.
Performance Benchmark: A Head-to-Head Comparison
The selection of a catalytic system is a critical decision in process development, balancing factors such as cost, efficiency, and substrate scope. Below is a summary of performance data for palladium, nickel, and copper-catalyzed systems in the synthesis of this compound or closely related analogues.
| Catalytic System | Starting Material | Cyanide Source | Catalyst/Ligand | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Reference |
| Palladium-catalyzed | 4-(Trifluoromethyl)chlorobenzene | K₄[Fe(CN)₆] | Pd(OAc)₂ / Xantphos | 160-190 | - | >90 | High yield, well-established | [2] |
| Nickel-catalyzed | 4-(Trifluoromethyl)iodobenzene | BrCN | NiCl₂·1,10-phen / Zn | 50 | 12 | 91 | Milder conditions, cost-effective metal | [3] |
| Copper-catalyzed | 4-Chloro-2-(trifluoromethyl)bromobenzene | CuCN | None (stoichiometric) | 154-160 | 4 | 84.3 | Traditional, effective for specific substrates | [4] |
This data is compiled from literature sources and may vary based on specific reaction conditions and scale.
Deep Dive into Catalytic Systems
The Workhorse: Palladium-Catalyzed Cyanation
Palladium catalysis has long been the gold standard for cross-coupling reactions, and the cyanation of aryl halides is no exception.[5] Its reliability and broad functional group tolerance have made it a favored choice in many synthetic laboratories.
Causality of Experimental Choices: The primary challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can irreversibly bind to the palladium center.[6] To mitigate this, modern protocols often employ cyanide sources with low solubility or slow-release mechanisms. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive salt, has emerged as an excellent choice.[6][7] The use of bulky, electron-rich phosphine ligands like Xantphos or XPhos is crucial; these ligands stabilize the active Pd(0) species, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst poisoning.[6] The reaction often requires high temperatures to facilitate the dissociation of cyanide from the stable ferrocyanide complex and to drive the catalytic cycle forward.[6]
Catalytic Cycle: The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide (Ar-X) is depicted below. The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) complex. This is followed by a transmetalation or ligand exchange step where a cyanide group replaces the halide on the palladium center. The cycle concludes with the reductive elimination of the desired aryl nitrile (Ar-CN), regenerating the Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from established methodologies for the cyanation of aryl chlorides using potassium ferrocyanide.[2]
-
Vessel Preparation: To a dry, nitrogen-flushed reaction vessel, add palladium acetate (Pd(OAc)₂, 0.2-1 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1-10:1 molar ratio to Pd), and anhydrous potassium ferrocyanide (K₄[Fe(CN)₆, ≥16.7 mol%).
-
Reagent Addition: Add 4-(trifluoromethyl)chlorobenzene (1.0 equiv) and a suitable high-boiling solvent (e.g., DMAc or NMP) via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture to 160-190 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography or distillation to yield this compound.
The Rising Star: Nickel-Catalyzed Cyanation
Nickel catalysis has recently emerged as a powerful, cost-effective, and more sustainable alternative to palladium for cyanation reactions.[8] Being more earth-abundant, nickel offers significant economic advantages, particularly for large-scale synthesis.
Causality of Experimental Choices: Nickel-based systems can often operate under milder conditions than their palladium counterparts.[3] They have shown remarkable efficacy in activating historically challenging substrates like aryl chlorides. A variety of cyanide sources can be employed, including the less toxic zinc cyanide (Zn(CN)₂) and even organic cyanating agents like cyanogen bromide or acetonitrile.[3][9][10] The mechanism often involves a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, some advanced systems utilize a Ni(I)/Ni(III) cycle or dual photoredox-nickel catalysis, which can proceed at room temperature under visible light irradiation.[3] The use of a reductant, such as zinc powder, is common to generate the active Ni(0) species from a stable Ni(II) precatalyst in situ.[11]
Catalytic Cycle: The proposed mechanism for a reductive nickel-catalyzed cyanation is shown below. An active Ni(0) species is generated from a Ni(II) precursor by a reductant (e.g., Zn). This Ni(0) complex undergoes oxidative addition with the aryl halide. The resulting Ni(II) species is then reduced to a more nucleophilic Ni(I) intermediate. This Ni(I) species reacts with the cyanide source to form a Ni(III)-cyano intermediate, which then undergoes reductive elimination to furnish the product and a Ni(I) species, which is further reduced to regenerate the active Ni(0) catalyst.
Experimental Protocol: Nickel-Catalyzed Synthesis
This protocol is a representative procedure for the reductive cyanation of aryl iodides.[3]
-
Vessel Preparation: In an oven-dried Schlenk tube, add NiCl₂·1,10-phenanthroline (10 mol%) and zinc powder (3.0 equiv).
-
Reagent Addition: Under an inert atmosphere, add 4-(trifluoromethyl)iodobenzene (1.0 equiv), cyanogen bromide (BrCN, 2.0 equiv), and anhydrous dioxane.
-
Reaction Conditions: Seal the tube and place the reaction mixture in a preheated oil bath at 50 °C. Stir for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain this compound.
The Classical Approach: Copper-Catalyzed Cyanation
The Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of copper(I) cyanide, is one of the oldest methods for aryl nitrile synthesis.[6] While catalytic versions have been developed, the use of stoichiometric copper remains prevalent for certain substrates due to its simplicity and effectiveness.
Causality of Experimental Choices: This method is often employed when the aryl halide is highly reactive or when other transition metal catalysts are incompatible with other functional groups on the substrate. The reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP to facilitate the dissolution of the copper cyanide salt and to drive the reaction.[4] The mechanism is believed to involve a nucleophilic aromatic substitution pathway, facilitated by copper.
Experimental Workflow: The workflow for a copper-mediated cyanation is straightforward, involving the heating of the aryl halide with copper cyanide in a suitable solvent.
Experimental Protocol: Copper-Mediated Synthesis
This protocol is based on a procedure for the synthesis of a substituted trifluoromethylbenzonitrile.[4]
-
Vessel Preparation: In a four-neck flask equipped with a mechanical stirrer and reflux condenser, add the starting aryl bromide (e.g., 4-chloro-2-(trifluoromethyl)bromobenzene, 1.0 equiv).
-
Reagent Addition: Add DMF, a phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide, optional), and copper(I) cyanide (CuCN, 1.1 equiv).
-
Reaction Conditions: Heat the reaction solution to reflux (154-160 °C) under vigorous stirring for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into a solution of ferric chloride to complex with excess cyanide. Extract the product with a suitable solvent like dichloromethane.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by vacuum distillation to afford the target nitrile.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic routes, each with distinct advantages.
-
Palladium-catalyzed systems remain a highly reliable and versatile option, benefiting from decades of development and optimization. The use of non-toxic cyanide sources like K₄[Fe(CN)₆] has significantly improved their safety profile.[2][7]
-
Nickel-catalyzed methods represent the future of sustainable cross-coupling.[8] Their ability to operate under milder conditions with less expensive, earth-abundant metal makes them an economically and environmentally attractive alternative, especially for industrial-scale production.
-
Copper-mediated cyanation , while a more traditional method, still holds its place for specific applications where its simplicity and unique reactivity are advantageous.[4]
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, substrate compatibility, and available equipment. As catalyst technology continues to advance, particularly in the realm of base-metal catalysis and photoredox systems, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this crucial chemical building block.
References
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central (PMC). [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. PubMed Central (PMC). [Link]
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. [Link]
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. DSpace@MIT. [Link]
- Nickel-Catalyzed Cyan
- Preparation method of 4-trifluoromethyl benzonitrile.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI. [Link]
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Chemistry Portal. [Link]
- Nickel-catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via the C—CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine.
- Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction. Organic Chemistry Portal. [Link]
- Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. [Link]
- Ligand-free CuI-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source and water as solvent.
- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. RSC Publishing. [Link]
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN) 2.
- New synthesis process of m-chlorobenzotrifluoride. WIPO. [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
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A Senior Application Scientist's Guide to Computational Analysis of Benzonitrile Derivatives in Drug Discovery
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the benzonitrile scaffold represents a cornerstone of medicinal chemistry. These compounds, defined by a cyano group appended to a benzene ring, are integral to the synthesis of a multitude of pharmaceuticals. Their significance is underscored by their presence in approved drugs targeting a spectrum of diseases, from cancer to infectious agents. The strategic application of computational chemistry has revolutionized the exploration of this chemical space, enabling the prediction of molecular properties and biological activities with increasing accuracy. This guide provides a comparative analysis of computational studies on benzonitrile derivatives, supported by experimental data, detailed methodologies, and visual workflows to empower the rational design of next-generation therapeutics.
The Rationale for Computational Scrutiny of Benzonitrile Derivatives
The versatility of the benzonitrile core lies in its ability to be readily modified with various substituents, allowing for the fine-tuning of its physicochemical and pharmacological properties. Computational approaches provide a powerful lens through which to understand and predict the impact of these modifications. By modeling structure-activity relationships (SAR), we can prioritize the synthesis of the most promising candidates, thereby conserving valuable time and resources. Key computational techniques employed in the study of benzonitrile derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT). Each of these methods offers unique insights into the behavior of these molecules, from predicting their biological potency to elucidating their electronic structure.
Comparative Analysis of Computationally-Guided Benzonitrile Derivatives
The true power of computational chemistry is realized when its predictions are validated by experimental results. The following sections present a comparative analysis of benzonitrile derivatives where computational studies have been instrumental in understanding their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling is a cornerstone of modern drug discovery, establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities.[1] This approach is particularly valuable for optimizing lead compounds by identifying the key structural features that govern their potency and selectivity.
Table 1: Comparison of Experimental and QSAR-Predicted Anticancer Activity of Benzonitrile Derivatives
| Compound ID | Derivative Class | Target/Cell Line | Experimental IC50/GI50 | QSAR Model | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | N/A | [1] |
| BEL-7402 | 7.8 nM | ||||
| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | N/A | [1] |
| Compound 5 | Benzotriazole-Acrylonitrile | HeLa (G2-M arrest) | Potent (nM range) | N/A | [1] |
| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | 2D-QSAR | [1] |
This table showcases the potent anticancer activity of various benzonitrile and related derivatives against different cancer cell lines. While specific QSAR models for all listed compounds were not detailed in the initial source, the data highlights the types of compounds and activities that are prime candidates for QSAR analysis.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity.[2] This technique is instrumental in structure-based drug design, where the goal is to design molecules that fit snugly into the active site of a biological target.
Table 2: Molecular Docking Scores and Experimental IC50 Values for Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives as α-Amylase Inhibitors
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| 4e | -7.43 | Not Specified in Search Result | [2] |
| Fettach et al. | Not Specified in Search Result | 18.19 ± 0.11 | [2] |
| Khan et al. (indole derivatives) | Not Specified in Search Result | 1.80 ± 0.70 | [2] |
| Khan et al. (enzimidazoles) | Not Specified in Search Result | 2.10 ± 0.10 | [2] |
| Alegaon et al. | Not Specified in Search Result | 29.51 ± 1.35 (µg/ml) | [2] |
This table illustrates the correlation between docking scores and experimental inhibitory activity for a series of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase. The strong performance of compound 4e in silico suggests it is a promising candidate for further experimental validation.
Density Functional Theory (DFT) Studies
DFT calculations are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules.[3] This method provides a fundamental understanding of a molecule's reactivity and physical properties, which can be correlated with experimental data.
Table 3: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) for 4-methyl 3-nitrobenzonitrile
| Bond | Experimental | Calculated (B3LYP/6-311+G(2df,2p)) | Reference |
| C5-C8 | 1.381 | 1.3611 | [3] |
| C13-C10 | 1.379 | 1.3547 | [3] |
This table demonstrates the excellent agreement between experimentally determined and DFT-calculated bond lengths for a benzonitrile derivative. This validation of the computational method provides confidence in its ability to predict the geometric parameters of related molecules.
Experimental Protocols: Bridging the Gap Between In Silico and In Vitro
To ensure the trustworthiness of computational predictions, it is imperative to have robust experimental protocols for validation. The following sections provide detailed, step-by-step methodologies for a representative computational workflow and a key biological assay.
Experimental Protocol 1: Molecular Docking of a Benzonitrile Derivative
This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.
Objective: To predict the binding mode and affinity of a benzonitrile derivative to a target protein.
Materials:
-
A computer with AutoDock Vina and AutoDock Tools installed.
-
The 3D structure of the target protein in PDB format (e.g., from the Protein Data Bank).
-
The 3D structure of the benzonitrile ligand in a suitable format (e.g., MOL2, SDF).
Procedure:
-
Prepare the Receptor:
-
Load the protein PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Prepare the Ligand:
-
Load the ligand file into AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Grid Box:
-
Center the grid box on the active site of the receptor. The dimensions of the box should be large enough to accommodate the ligand.
-
-
Run the Docking Simulation:
-
Use the command line to run AutoDock Vina, specifying the prepared receptor and ligand files, the grid box parameters, and the output file name.
-
-
Analyze the Results:
-
Visualize the docked poses of the ligand in the receptor's active site using a molecular visualization program like PyMOL or Chimera.
-
Analyze the binding affinity (reported in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a benzonitrile derivative against a specific kinase using a luminescence-based assay.[4]
Objective: To determine the IC50 value of a benzonitrile derivative against a target kinase.
Materials:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate.
-
ATP.
-
Assay buffer.
-
Test benzonitrile derivative.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well plates.
-
Luminometer.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the kinase and substrate in the assay buffer.
-
-
Perform the Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/substrate solution to initiate the reaction.
-
Add ATP to start the phosphorylation.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Read the luminescence on a plate reader.
-
-
Calculate IC50:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Computational Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the general workflows for QSAR modeling and molecular docking.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Caption: A typical workflow for a molecular docking study.
Conclusion
The integration of computational chemistry into the drug discovery pipeline has undeniably accelerated the pace of innovation. For benzonitrile derivatives, these in silico techniques have proven invaluable for elucidating structure-activity relationships, predicting biological activities, and guiding the design of more potent and selective therapeutic agents. By combining the predictive power of computational models with the empirical validation of experimental assays, researchers can navigate the vast chemical landscape with greater efficiency and precision. This guide serves as a foundational resource for harnessing these powerful tools in the ongoing quest for novel medicines.
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- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]
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- Smith, G. P., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic Resonance in Chemistry, 54(4), 298-307. [Link]
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A Comparative Guide to the Applications of Trifluoromethylated Aromatic Nitriles
Welcome to a comprehensive exploration of trifluoromethylated aromatic nitriles, a class of molecules that has become indispensable in modern chemistry. This guide is designed for researchers, scientists, and professionals in drug development and materials science who seek to understand and leverage the unique properties conferred by the strategic combination of a trifluoromethyl (CF3) group and a nitrile (CN) group on an aromatic scaffold. We will delve into the causality behind their efficacy, compare their performance with relevant alternatives, and provide actionable experimental insights.
Introduction: The Synergistic Power of -CF3 and -CN Groups
The incorporation of fluorine into organic molecules has revolutionized pharmaceuticals, agrochemicals, and materials science.[1] The trifluoromethyl group, in particular, is a powerhouse of desirable properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance a molecule's performance.[1][2] When a CF3 group is added to an aromatic ring, it can increase a drug's potency by improving receptor binding, enhance bioavailability by increasing membrane permeability, and extend its half-life by blocking metabolic degradation.[1][2][3]
Paired with the trifluoromethyl group is the nitrile functionality. The nitrile group is a versatile polar moiety and a valuable bioisostere for groups like carbonyls and halogens.[4] It can act as a hydrogen bond acceptor, participate in polar and π-π interactions, and modulate physicochemical properties to improve bioavailability.[4] Furthermore, its linear geometry is often beneficial for fitting into tight binding pockets of enzymes. The combination of the electron-withdrawing CF3 group and the polar, interactive CN group on a rigid aromatic ring creates a molecular scaffold with fine-tuned electronic, steric, and pharmacokinetic properties, making it a privileged motif in modern chemical design.
Part 1: Dominance in Medicinal Chemistry: The Kinase Inhibitor Revolution
Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] Consequently, kinase inhibitors have become one of the most important classes of modern drugs. Trifluoromethylated aromatic nitriles are frequently found at the core of these inhibitors, where they play a critical role in achieving high potency and selectivity.
The benzonitrile (a benzene ring with a nitrile group) moiety is a common feature in Type I and Type II kinase inhibitors, which target the ATP-binding site of the kinase.[7] The nitrile group often forms a key hydrogen bond with the "hinge region" of the kinase, an interaction that is crucial for anchoring the inhibitor in place. The addition of a trifluoromethyl group to this benzonitrile scaffold serves multiple purposes:
-
Enhanced Binding Affinity: The strongly electron-withdrawing CF3 group can increase the acidity of nearby N-H groups on the inhibitor, leading to stronger hydrogen bonds with the kinase. Its lipophilicity also promotes favorable hydrophobic interactions within the binding pocket.[2]
-
Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The CF3 group deactivates the aromatic ring towards such oxidation, preventing metabolic breakdown and increasing the drug's in vivo half-life.[2]
-
Improved Pharmacokinetics: The CF3 group increases the overall lipophilicity of the molecule, which can improve its absorption and distribution characteristics.
Comparative Case Study: Selinexor vs. a Non-Trifluoromethylated Analog
Selinexor is an FDA-approved anti-cancer agent that functions by inhibiting the nuclear export protein XPO1. Its structure prominently features a 3,5-bis(trifluoromethyl)benzonitrile moiety.[3] This design choice is critical for its activity.
| Compound | Key Structural Feature | IC50 (Myeloid Leukemia Cell Lines) | Rationale for Performance |
| Selinexor | 3,5-bis(trifluoromethyl)benzonitrile | < 0.5 µM[3] | The two CF3 groups create a strong electron-deficient aromatic ring, enhancing interactions with the target protein. They also significantly increase metabolic stability and lipophilicity, contributing to high cellular potency.[2][3] |
| Hypothetical Analog | 3,5-dimethylbenzonitrile | Predicted > 10 µM | Replacing the CF3 groups with methyl groups would drastically reduce the electron-withdrawing effect, weakening key binding interactions. The methyl groups are also prone to metabolic oxidation, leading to rapid clearance and lower effective concentration.[8] |
This comparison highlights the "magic" of the trifluoromethyl group over a simple methyl group. While sterically similar, the electronic properties are vastly different, leading to orders of magnitude differences in biological activity.[2][8]
Experimental Protocol: Synthesis of a Trifluoromethylated Benzonitrile Kinase Inhibitor Intermediate
A common and robust method for synthesizing aromatic nitriles is the palladium-catalyzed cyanation of aryl halides.[9][10] This method is valued for its broad substrate scope and tolerance of various functional groups, which is essential in multi-step drug synthesis.
Objective: To synthesize 4-cyano-2-(trifluoromethyl)bromobenzene, a key intermediate for various kinase inhibitors, from 1-bromo-4-iodo-2-(trifluoromethyl)benzene.
Methodology: Palladium-Catalyzed Cyanation of an Aryl Halide.[9][10][11]
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-4-iodo-2-(trifluoromethyl)benzene (1.0 mmol), zinc cyanide (Zn(CN)2, 0.6 equiv., 0.6 mmol), and a palladium precatalyst such as Pd2(dba)3 (2 mol %) with a suitable phosphine ligand (e.g., XPhos, 4 mol %).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen gas three times. Add anhydrous, degassed solvent (e.g., DMF or DMA, 5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x 20 mL) and brine (1x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-cyano-2-(trifluoromethyl)bromobenzene.
Causality: The choice of a palladium catalyst and a phosphine ligand is critical for efficient oxidative addition and reductive elimination steps in the catalytic cycle. Zinc cyanide is used as a less toxic and easy-to-handle source of cyanide compared to alkali metal cyanides.[9] The high temperature is necessary to drive the catalytic cycle, particularly for less reactive aryl bromides.
Part 2: Advancements in Agrochemicals
The same properties that make trifluoromethylated aromatic nitriles valuable in medicine also make them highly effective in agriculture.[12] Approximately 25% of all commercial agrochemicals contain fluorine, with aromatic trifluoromethyl groups being one of the most common motifs.[13]
In herbicides and insecticides, these compounds offer:
-
Enhanced Potency: Increased binding to target enzymes or receptors in weeds or pests.
-
Metabolic Resistance: The robust C-F bonds resist degradation by enzymes in the target organism and in the environment, leading to longer-lasting effects.[13]
-
Optimal Lipophilicity: The CF3 group helps the molecule penetrate the waxy cuticles of plants or the exoskeletons of insects.
A prime example is the insecticide Fluralaner , which contains a 3-chloro-5-(trifluoromethyl)phenyl group. This moiety is crucial for its potent activity against fleas and ticks. The trifluoromethyl group enhances its binding to the insect's glutamate-gated chloride channels.
Comparative Data: Impact of Trifluoromethylation on Herbicide Efficacy
| Herbicide Class | Non-Trifluoromethylated Example | Trifluoromethylated Analog | Comparative Performance |
| PPO Inhibitors | Fomesafen | Saflufenacil | Saflufenacil, containing a CF3 group on its phenyl ring, exhibits broader spectrum weed control at lower application rates. The CF3 group contributes to higher intrinsic activity and favorable soil mobility. |
| ALS Inhibitors | Chlorsulfuron | Flucarbazone | Flucarbazone, which incorporates a trifluoromethylated pyridine ring, shows improved control of grass weeds and has a different resistance profile, making it a valuable tool for farmers. |
Part 3: Innovations in Materials Science: The OLED Frontier
In materials science, trifluoromethylated aromatic nitriles are emerging as key components in Organic Light-Emitting Diodes (OLEDs).[14] These molecules are often used in the emissive layer or host materials of OLED devices.[15]
The CF3 and CN groups help to:
-
Tune Electronic Properties: As strong electron-withdrawing groups, they lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This facilitates electron injection and transport, leading to more efficient devices.
-
Increase Thermal Stability: The high bond energy of C-F bonds contributes to the overall thermal and morphological stability of the thin films in an OLED device, increasing its operational lifetime.
-
Control Molecular Packing: The steric bulk of the CF3 group can disrupt intermolecular π-π stacking. In some cases, this is beneficial as it can reduce self-quenching of the emission, leading to higher quantum efficiencies.[16]
Comparative Performance: TADF Emitters in OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency. TADF molecules often consist of electron-donating and electron-accepting units. Trifluoromethylated benzonitriles are excellent electron-accepting moieties for this purpose.
| TADF Emitter | Acceptor Moiety | Maximum External Quantum Efficiency (EQE) | Performance Insight |
| SpiroAc-TRZ | 2,4,6-triphenyl-1,3,5-triazine | ~12% | A standard, high-performance blue TADF emitter. |
| DMAC-DPS | Diphenyl sulfone | ~20% | A highly efficient emitter. |
| TPA-Cz-CN | Benzonitrile | ~10.3% | A baseline donor-acceptor molecule. |
| TPA-Cz-CF3BN | 4-(trifluoromethyl)benzonitrile | ~15.6% [16] | The addition of the CF3 group enhances the electron-accepting ability of the benzonitrile, leading to better charge balance and a significant increase in device efficiency compared to the non-substituted version.[16] |
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams are essential for understanding the relationships between structure, synthesis, and function.
General Synthetic Workflow
This diagram illustrates a common two-step process to access these valuable compounds: trifluoromethylation followed by cyanation.
Caption: A generalized synthetic pathway.
Mechanism of Action: Kinase Inhibition
This diagram shows how a trifluoromethylated benzonitrile inhibitor interacts with the ATP binding pocket of a protein kinase.
Caption: Inhibitor binding in a kinase pocket.
Conclusion and Future Perspectives
Trifluoromethylated aromatic nitriles represent a triumph of modern molecular design. The judicious combination of the CF3 and CN functional groups provides chemists with a powerful tool to fine-tune the properties of molecules for specific, high-value applications. From saving lives through targeted cancer therapy to improving crop yields and creating next-generation electronics, the impact of these compounds is undeniable.
Future research will likely focus on developing more efficient and sustainable methods for their synthesis, exploring new aromatic and heteroaromatic scaffolds, and applying these building blocks to novel biological targets and advanced materials. The unique electronic and physical properties of this scaffold ensure that it will remain a cornerstone of innovation for years to come.
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Biological activity comparison of drugs synthesized with and without the trifluoromethyl group
A Comparative Guide to the Biological Activity of Drugs Synthesized With and Without the Trifluoromethyl Group
Introduction: The "Super-Methyl" in Modern Drug Design
In the intricate dance of drug discovery, the strategic modification of a lead compound is paramount to optimizing its therapeutic profile. Among the myriad of chemical substitutions available to medicinal chemists, the introduction of a trifluoromethyl (CF3) group stands out as a particularly powerful strategy.[1] Often hailed as a "super-methyl" group, this small fluorine-containing moiety can dramatically alter a molecule's physicochemical and biological properties, often transforming a moderately active compound into a potent therapeutic agent.[1] This guide provides an in-depth comparison of the biological activity of drugs synthesized with and without the trifluoromethyl group, supported by experimental data and detailed protocols for researchers in the field. We will explore the causal relationships behind the observed effects, from altered lipophilicity and metabolic stability to enhanced target binding and overall pharmacokinetic improvements.
The Physicochemical Transformation: More Than Just a Bulky Methyl Group
The trifluoromethyl group's influence on a drug's biological activity stems from its unique electronic and steric properties, which are substantially different from a simple methyl (CH3) group.[2] The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic landscape of the parent molecule, while its larger size can lead to more favorable interactions within a target's binding pocket.[2][3]
Key Physicochemical Alterations:
-
Increased Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1][4] This increased lipophilicity is a direct consequence of the electronegative fluorine atoms.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][4] This "fluorine shield" often leads to a longer drug half-life, reducing the required dosing frequency.[1][5]
-
Modulation of Basicity (pKa): The potent electron-withdrawing effect of the CF3 group can decrease the basicity of nearby functional groups, such as amines.[5] This alteration in pKa can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[5]
The following diagram illustrates the key property changes induced by trifluoromethylation:
Caption: Impact of Trifluoromethylation on Drug Properties.
Pharmacokinetic and Pharmacodynamic Consequences of Trifluoromethylation
The physicochemical alterations induced by the CF3 group have profound implications for a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Pharmacokinetic Profile Enhancement:
-
Improved Absorption: Increased lipophilicity often leads to better absorption of orally administered drugs.[6]
-
Enhanced Distribution: The ability to cross cell membranes more readily can result in better distribution to target tissues, including the central nervous system.[4]
-
Longer Half-Life: Increased metabolic stability directly translates to a longer biological half-life, allowing for less frequent dosing and improved patient compliance.[1]
Pharmacodynamic Profile Modulation:
-
Enhanced Binding Affinity: The electronic and steric properties of the CF3 group can lead to stronger and more specific interactions with the target receptor or enzyme.[2][4] This can result in increased potency.
-
Improved Selectivity: By fine-tuning the drug's interaction with its target, the CF3 group can enhance selectivity, reducing off-target effects and improving the drug's safety profile.[7]
Case Study: The Tale of Two Benzylamines
To illustrate the tangible effects of trifluoromethylation, let's consider a comparative analysis of benzylamine and its trifluoromethylated analog, 4-(trifluoromethyl)benzylamine.[5]
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | Increased molecular weight. |
| pKa (at 25°C) | 9.33 | 8.60 (Predicted) | The electron-withdrawing CF3 group lowers the basicity of the amine.[5] |
| LogP (Octanol-Water) | 1.09 | 1.66 | Significantly enhanced lipophilicity.[5] |
| Water Solubility | Miscible | Sparingly soluble | Reduced aqueous solubility due to increased lipophilicity. |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The CF3 group shields the molecule from metabolic degradation.[5] |
This comparison highlights how a single substitution can dramatically alter a molecule's fundamental properties, making the trifluoromethylated version a potentially more "drug-like" candidate with improved metabolic stability and membrane permeability.[5]
Experimental Protocols for Comparative Analysis
To empirically validate the effects of trifluoromethylation, a series of standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Lipophilicity Determination (LogD) by Shake-Flask Method
Rationale: This classic method directly measures the partitioning of a compound between an organic (n-octanol) and an aqueous phase, providing a quantitative measure of lipophilicity (LogD at a specific pH).[8][9]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (with and without the CF3 group) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Pre-saturate n-octanol with the aqueous buffer and vice-versa by vigorously mixing equal volumes for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1 mL of each).
-
Add a small volume of the test compound stock solution to the biphasic system (ensure the final solvent concentration is low, e.g., <1%).
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[8]
-
-
Phase Separation and Quantification:
-
Centrifuge the vials at a low speed to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the aqueous and n-octanol phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[8]
-
-
Calculation:
-
Calculate the LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: This assay assesses the rate at which a compound is metabolized by cytochrome P450 enzymes present in liver microsomes, providing an indication of its metabolic stability and potential in vivo clearance.[10][11]
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A Comparative Guide to the Synthetic Pathways of 4-(Trifluoromethyl)benzonitrile: A Cost-Benefit Analysis for Researchers and Process Chemists
In the landscape of pharmaceutical and agrochemical development, 4-(trifluoromethyl)benzonitrile stands as a pivotal intermediate, its trifluoromethyl group imparting enhanced metabolic stability, lipophilicity, and binding affinity to target molecules.[1] The efficient and cost-effective synthesis of this building block is therefore a critical consideration for researchers and chemical manufacturers. This in-depth guide provides a comprehensive cost-benefit analysis of the most prevalent synthetic pathways to this compound, offering a comparative look at their underlying mechanisms, yields, economic viability, safety profiles, and environmental footprints.
Executive Summary: A Triumvirate of Synthetic Approaches
The synthesis of this compound is primarily dominated by three distinct methodologies: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. Each pathway presents a unique set of advantages and disadvantages, and the optimal choice is contingent on factors such as scale, cost constraints, available equipment, and safety considerations.
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aryl Halide | 4-(Trifluoromethyl)aryl Halide/Triflate |
| Key Reagents | NaNO₂, CuCN | CuCN (often stoichiometric) | Pd catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Cost Profile | Generally lower starting material cost | Moderate starting material and reagent cost | Higher catalyst cost, but often low loadings |
| Safety Concerns | Unstable diazonium salts, toxic cyanide | High temperatures, toxic cyanide | Toxic cyanide sources, palladium waste |
| Environmental Impact | Diazotization byproducts | Copper waste | Palladium and ligand waste |
Pathway 1: The Sandmeyer Reaction - A Classic Route from Anilines
The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884, provides a well-established route to aryl nitriles from the corresponding anilines.[2][3] This two-step process involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide.[2]
The Chemistry Behind the Choice
The reaction proceeds via the formation of a diazonium salt from 4-(trifluoromethyl)aniline upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate is then subjected to a radical-nucleophilic aromatic substitution with copper(I) cyanide, which acts as both a catalyst and the cyanide source, to yield the desired benzonitrile. The meticulous control of temperature during diazotization (typically 0-5°C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[4][5]
Caption: The Sandmeyer reaction pathway to this compound.
Cost-Benefit Analysis
-
Cost: The primary economic advantage of the Sandmeyer reaction lies in the relatively low cost of the starting material, 4-(trifluoromethyl)aniline.[6] However, the use of stoichiometric or near-stoichiometric amounts of copper(I) cyanide can add to the overall cost.[1][7][8][9]
-
Yield and Purity: While capable of providing good yields, the Sandmeyer reaction can be sensitive to reaction conditions, and side reactions can lead to impurities that necessitate further purification.[2]
-
Safety: The primary safety concern is the handling of diazonium salts, which can be explosive in a dry state.[5][10] In-situ generation and immediate use are standard practice to mitigate this risk. Sodium nitrite is a strong oxidizer and can be toxic if inhaled or ingested.[11][12][13] Copper(I) cyanide is highly toxic and requires careful handling to avoid ingestion, skin contact, or inhalation.[14][15][16][17][18]
-
Environmental Impact: The diazotization step generates nitrogen oxides as byproducts. The use of copper salts also results in copper-containing waste streams that require appropriate disposal.
Pathway 2: The Rosenmund-von Braun Reaction - A Direct Cyanation of Aryl Halides
The Rosenmund-von Braun reaction offers a more direct approach to aryl nitriles by the cyanation of aryl halides using copper(I) cyanide, typically at elevated temperatures.
The Chemistry Behind the Choice
This reaction involves the nucleophilic substitution of a halide (typically bromide or iodide) on the aromatic ring with a cyanide group. The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species. High-boiling polar solvents such as DMF or nitrobenzene are often employed to facilitate the reaction at the required high temperatures.
Caption: The Rosenmund-von Braun reaction pathway.
Cost-Benefit Analysis
-
Cost: The starting materials, 4-(trifluoromethyl)bromobenzene or 4-(trifluoromethyl)iodobenzene, are generally more expensive than 4-(trifluoromethyl)aniline.[19][20] The reaction often requires a stoichiometric amount of copper(I) cyanide, contributing significantly to the overall cost.[1][7][8][9]
-
Yield and Purity: The Rosenmund-von Braun reaction can provide good to excellent yields, particularly with more reactive aryl iodides. However, the harsh reaction conditions can sometimes lead to side products.
-
Safety: The high reaction temperatures pose operational hazards. As with the Sandmeyer reaction, the high toxicity of copper(I) cyanide is a major safety consideration.[14][15][16][17][18]
-
Environmental Impact: The primary environmental concern is the generation of significant amounts of copper-containing waste.
Pathway 3: Palladium-Catalyzed Cyanation - A Modern and Milder Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides and triflates is a prime example. These methods offer a milder and often more efficient alternative to the classical copper-mediated reactions.
The Chemistry Behind the Choice
This pathway involves the reaction of a 4-(trifluoromethyl)aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to alkali metal cyanides.[21]
Caption: The Palladium-Catalyzed Cyanation pathway.
Cost-Benefit Analysis
-
Cost: While the starting aryl halides can be costly, the main economic driver for this pathway is the price of the palladium catalyst and the associated ligand. However, catalyst loadings are typically low (mol%), which can make the process economically viable, especially on a large scale. The use of less toxic and less expensive cyanide sources like zinc cyanide or potassium ferrocyanide can also be advantageous.[22][23][24][25]
-
Yield and Purity: Palladium-catalyzed methods are known for their high yields and excellent functional group tolerance, often leading to cleaner reaction profiles and easier purification.
-
Safety: The use of less toxic cyanide sources like zinc cyanide or potassium ferrocyanide improves the safety profile compared to methods employing copper(I) cyanide or alkali metal cyanides.[21] However, all cyanide compounds should be handled with extreme care.
-
Environmental Impact: A significant environmental concern is the potential for palladium contamination in the final product and in waste streams.[26][27][28][29][30] Efficient catalyst recovery and recycling are crucial for the sustainability of this method. The ligands used can also contribute to the organic waste stream.
Experimental Protocols
Representative Protocol for Sandmeyer Reaction
-
Diazotization: 4-(Trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature.[4]
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5°C. The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.
Representative Protocol for Rosenmund-von Braun Reaction
-
Reaction Setup: A mixture of 4-(trifluoromethyl)bromobenzene (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling solvent (e.g., DMF) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The mixture is heated to reflux (typically 150-200°C) and maintained at this temperature for several hours, with reaction progress monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The mixture is then extracted with an organic solvent (e.g., toluene). The organic layer is washed with water and brine, dried, and concentrated. The product is purified by distillation or crystallization.
Representative Protocol for Palladium-Catalyzed Cyanation
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon) are added 4-(trifluoromethyl)bromobenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a solvent (e.g., DMF).
-
Reaction: The reaction mixture is heated to 80-120°C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and filtered to remove insoluble salts. The filtrate is washed with aqueous ammonia and brine, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Conclusion and Future Outlook
The choice of a synthetic pathway for this compound is a multifaceted decision that requires a careful balancing of economic, efficiency, safety, and environmental factors.
-
The Sandmeyer reaction remains a viable option, particularly when the starting aniline is readily available and cost-effective. However, the inherent hazards of diazonium salts and the use of toxic copper cyanide necessitate stringent safety protocols.
-
The Rosenmund-von Braun reaction offers a more direct route from aryl halides but is often hampered by harsh reaction conditions and the stoichiometric use of expensive and toxic copper cyanide.
-
Palladium-catalyzed cyanation has emerged as a powerful and versatile alternative, offering mild reaction conditions, high yields, and broad functional group tolerance. While the initial investment in the catalyst can be high, its efficiency and the potential for using less toxic cyanide sources make it an attractive option for both laboratory and industrial-scale synthesis. The development of more active and recyclable palladium catalysts will further enhance the economic and environmental viability of this approach.
For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount. The ability to select and optimize the most appropriate pathway can significantly impact project timelines, costs, and the overall sustainability of the chemical manufacturing process.
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- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
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- An environmentally benign procedure for the Cu-catalyzed cyanation of aryl bromides. (2005).
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A Comparative Guide to Isotopic Labeling of 4-(Trifluoromethyl)benzonitrile for Advanced Research Applications
In the landscape of modern drug discovery and metabolic research, the use of isotopically labeled compounds is indispensable for elucidating complex biological pathways, quantifying metabolic flux, and understanding drug disposition.[1][2] 4-(Trifluoromethyl)benzonitrile stands as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[3] Its trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased lipophilicity.[4] This guide provides an in-depth comparison of strategic isotopic labeling of this compound with stable isotopes, primarily focusing on Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to empower researchers in their experimental design and application.
The Strategic Importance of Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction or a metabolic pathway.[5] By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can trace the fate of molecules in complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] The choice of isotope and its position within the molecule are critical decisions that directly impact the information that can be gleaned from a study. For this compound, labeling can be strategically applied to the nitrile group or the aromatic ring to probe different aspects of its biochemical interactions.
Comparative Analysis of Labeling Strategies
This guide will focus on two primary labeling strategies for this compound: ¹³C-labeling of the nitrile carbon and ¹⁵N-labeling of the nitrile nitrogen. These positions are often of greatest interest in metabolic studies as the nitrile group can undergo enzymatic transformation.
| Labeling Strategy | Isotopically Labeled Precursor | Typical Synthetic Route | Key Advantages | Potential Challenges |
| [¹³CN]-4-(Trifluoromethyl)benzonitrile | Potassium [¹³C]cyanide (K¹³CN) or Zinc [¹³C]cyanide (Zn(¹³CN)₂) | Palladium-catalyzed cyanation of 4-bromobenzotrifluoride | Direct incorporation of the label at a metabolically relevant position. Commercially available labeled cyanide sources. | Toxicity and handling of cyanide salts. Requires optimization of catalyst and reaction conditions to ensure high incorporation. |
| [¹⁵N]-4-(Trifluoromethyl)benzonitrile | [¹⁵N]Ammonia or [¹⁵N]hydroxylamine | Dehydration of an intermediate oxime or amide formed from a ¹⁵N source. | Provides a distinct mass shift for MS-based proteomics and metabolomics. Lower natural abundance of ¹⁵N (0.37%) leads to clearer backgrounds in mass spectrometry.[] | Multi-step synthesis may be required, potentially lowering overall yield. Availability of ¹⁵N precursors. |
Experimental Protocols and Methodologies
The following protocols are presented as robust starting points for the synthesis of isotopically labeled this compound. These are based on established methodologies for the synthesis of aromatic nitriles.[7]
Protocol 1: Synthesis of [¹³CN]-4-(Trifluoromethyl)benzonitrile via Palladium-Catalyzed Cyanation
This protocol details the synthesis of this compound with a ¹³C-labeled nitrile group, a key compound for tracing the metabolic fate of the cyano moiety.
Workflow Diagram:
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The Decisive Role of the Trifluoromethyl Group: A Comparative Guide to the Metabolic Stability of Drugs Derived from 4-(Trifluoromethyl)benzonitrile
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a linchpin for its success. Molecules that are rapidly metabolized often fail to achieve the necessary therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. A key strategy in modern medicinal chemistry to enhance metabolic stability is the incorporation of fluorine-containing functional groups, most notably the trifluoromethyl (-CF3) group. This guide provides an in-depth comparative analysis of the metabolic stability of drugs derived from the 4-(Trifluoromethyl)benzonitrile scaffold, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The this compound moiety is a privileged scaffold in drug design, appearing in a range of therapeutics. The potent electron-withdrawing nature of both the trifluoromethyl and nitrile groups influences the molecule's electronic properties, often enhancing binding affinity to target proteins. Crucially, the trifluoromethyl group acts as a metabolic shield. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. By strategically placing a -CF3 group at a potential site of metabolic attack, chemists can effectively block this pathway, leading to a longer drug half-life and improved pharmacokinetic profile.
This guide will dissect the metabolic fates of three prominent drugs featuring the this compound core: the non-steroidal antiandrogens Bicalutamide and Apalutamide , and the aromatase inhibitor Letrozole . Through a comparative lens, we will explore how subtle structural differences influence their interaction with metabolic enzymes and, consequently, their stability and clearance from the body.
Comparative Physicochemical and Metabolic Profiles
A drug's journey through the body is dictated by a combination of its physicochemical properties and its susceptibility to metabolic enzymes. Below is a comparative overview of Bicalutamide, Apalutamide, and Letrozole.
| Property | Bicalutamide | Apalutamide | Letrozole |
| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | C₂₁H₁₅F₄N₅O₂S | C₁₇H₁₁N₅ |
| Molecular Weight | 430.4 g/mol | 477.4 g/mol | 285.3 g/mol |
| LogP | 2.92 | ~3.8 | 2.7 |
| Aqueous Solubility | Very low (<5 mg/L)[1] | Very low | Low |
| Primary Metabolic Enzymes | CYP3A4, UGTs[2][3] | CYP2C8, CYP3A4[4][5][6] | CYP2A6, CYP3A4[7][8] |
| Major Metabolic Pathways | Hydroxylation, Glucuronidation[9][10] | N-desmethylation[4][6] | Carbinol formation[7][8] |
| In Vivo Half-life | ~6-10 days (R-enantiomer)[9][10] | ~3-4 days[11] | ~2 days[4] |
Expert Analysis of Metabolic Pathways:
The trifluoromethyl group on the benzonitrile ring in both Bicalutamide and Apalutamide significantly shields this part of the molecule from oxidative metabolism. For Bicalutamide, the primary metabolic attack occurs on the other aromatic ring and the propionamide side chain, leading to hydroxylation followed by glucuronidation.[9][10] The active (R)-enantiomer has a remarkably long half-life of approximately one week, a testament to its metabolic robustness.[3]
Apalutamide , a second-generation non-steroidal antiandrogen, also benefits from the metabolic stability conferred by the trifluoromethylbenzonitrile moiety. Its primary route of metabolism is N-desmethylation, which occurs on a different part of the molecule and is mediated by CYP2C8 and CYP3A4.[4][5][6] While its half-life is shorter than that of Bicalutamide, it is still considered to be slowly cleared.[12]
Letrozole , although it contains two nitrile groups, has a different core structure. The this compound is not directly part of its central triazole-containing structure. However, the metabolic principle remains. The primary metabolic pathway for Letrozole is the oxidation of the methylene bridge connecting the two benzonitrile rings to form an inactive carbinol metabolite, a reaction catalyzed mainly by CYP2A6 and to a lesser extent by CYP3A4.[5][7][8] The trifluoromethyl group is not directly involved in this primary metabolic step, which contributes to its relatively stable nature and a half-life of about two days.[4]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To provide a practical framework for researchers, the following is a detailed, step-by-step methodology for a typical in vitro microsomal stability assay. This assay is a cornerstone in early drug discovery for predicting a compound's metabolic fate.[2][13][14][15][16]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with human liver microsomes (HLMs).
Materials:
-
Test compounds (Bicalutamide, Apalutamide, Letrozole) and a positive control (e.g., Testosterone)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the HLMs on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted HLM solution to the wells of a 96-well plate.
-
Add the test compounds and positive control to the wells to achieve the final desired concentration (typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control (time point 0), add acetonitrile with internal standard to stop the reaction before adding the NADPH system.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a sufficient volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The use of an internal standard helps to correct for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a representative metabolic pathway and the experimental workflow.
Caption: Workflow for the in vitro human liver microsomal stability assay.
Caption: Simplified metabolic pathway of Bicalutamide.
Conclusion and Future Perspectives
The strategic incorporation of a this compound scaffold is a proven and effective strategy in modern drug design to enhance metabolic stability. The comparative analysis of Bicalutamide, Apalutamide, and Letrozole demonstrates how this moiety effectively shields against oxidative metabolism, leading to favorable pharmacokinetic profiles. While all three drugs exhibit good metabolic stability, the subtle differences in their overall structure dictate their primary metabolic routes and ultimately their in vivo half-lives.
For researchers in drug discovery, a thorough understanding of these structure-metabolism relationships is paramount. The in vitro human liver microsomal stability assay remains an indispensable tool for the early assessment and prediction of a compound's metabolic fate. As our understanding of metabolic enzymes and their complex interactions grows, so too will our ability to design more stable, safer, and more effective medicines. The this compound scaffold will undoubtedly continue to be a valuable building block in this endeavor.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Trifluoromethyl)benzonitrile
Introduction: 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5) is a versatile and highly valuable chemical intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique structure, featuring both a nitrile and a trifluoromethyl group, allows for a wide range of chemical transformations.[1] However, this reactivity, combined with its toxicological profile, necessitates a robust and well-understood protocol for its handling and disposal. This guide provides essential, step-by-step procedures for researchers and drug development professionals to manage this compound waste safely, ensuring both personnel safety and regulatory compliance. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity.
Part 1: Hazard Profile and Essential Safety Data
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a combustible solid that is toxic if inhaled, ingested, or absorbed through the skin.[3][4][5] Its combustion can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 455-18-5 | |
| Molecular Formula | C₈H₄F₃N | |
| Molecular Weight | 171.12 g/mol | [6] |
| Appearance | White to off-white solid; may also be a colorless to light yellow powder or lump.[7] | [7] |
| Melting Point | 39-41 °C | |
| Boiling Point | 80-81 °C at 20 mmHg | |
| Density | 1.278 g/mL at 25 °C |
| Flash Point | 72 °C (161.6 °F) - closed cup | |
Table 2: GHS Hazard Classification and Precautionary Statements
| Hazard Class | Category | Hazard Statement | Precautionary Codes | Source |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed. | P264, P270, P301+P310, P330, P501 | [5][8] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin. | P280, P302+P352, P312, P361+P364 | [5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | P261, P271, P304+P340, P312 | [3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | - | [3][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | P305+P351+P338 | [3][5] |
| Flammable Solid | Category 1 | H228: Flammable solid. | P210 |[6] |
Part 2: Pre-Disposal Safety and Handling Protocol
Proper disposal begins with safe handling during use. The toxic nature of this compound requires stringent controls to prevent exposure.
Step-by-Step Handling Procedure:
-
Engineering Controls: All manipulations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][4] The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Discard gloves immediately if contamination is suspected.[9]
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact and irritation.[4]
-
Lab Coat: A flame-resistant lab coat must be worn to protect against skin contact.
-
Respiratory Protection: For situations with potential for aerosolization outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with appropriate cartridges is necessary. A dust mask (N95) is recommended for handling the solid.
-
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Always wash hands and any exposed skin thoroughly with soap and water after handling.[3][10]
-
Storage: Store containers in a cool, dry, and well-ventilated area, tightly closed to prevent release into the work environment.[3] Keep away from heat, sparks, and open flames, as it is a combustible solid.[3] Store separately from incompatible materials, such as strong oxidizing agents, reducing agents, and acids.[3][11]
Part 3: Waste Segregation and Spill Management
Effective waste management hinges on proper segregation at the point of generation. This prevents accidental and dangerous chemical reactions and ensures each waste stream is treated appropriately.
Waste Segregation Protocol
-
Designate a Hazardous Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, flame).
-
Solid Waste: Place unreacted chemical, contaminated weighing paper, and residue from reaction vessels directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items (pipette tips, vials) that came into direct contact with the chemical should be placed in the same solid waste container. Non-disposable glassware must be decontaminated by rinsing three times with an appropriate solvent (e.g., acetone or ethanol). The rinsate from this cleaning process is also considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Contaminated PPE: Used gloves, bench paper, and other contaminated PPE should be collected in a separate, clearly marked hazardous waste bag or container to be disposed of as hazardous waste.[12]
Spill Management Protocol
-
Evacuate and Ventilate: In the event of a spill, evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, using the fume hood to its maximum capacity.[5]
-
Eliminate Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment) from the vicinity.[3]
-
Contain the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.
-
Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, sealable container for disposal.[3][13] Avoid creating dust.[3]
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as hazardous waste. Follow with a thorough cleaning using soap and water.
-
Report the Spill: Report the incident to your institution's Environmental Health & Safety (EHS) department according to established laboratory protocols.
Part 4: Approved Disposal Methodologies
The ultimate disposal of this compound must comply with all local, state, and federal regulations. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[14][15]
The Primary Disposal Route:
The only acceptable method for disposing of this compound is through a licensed and approved hazardous waste disposal facility.[3][13] Attempting to treat or dispose of this chemical through other means is unsafe and illegal.
-
Licensed Chemical Destruction: The collected and properly labeled hazardous waste container must be transferred to your institution's EHS personnel or a contracted hazardous waste management company.[9] These entities are equipped to transport and process the material in accordance with regulations.
-
High-Temperature Incineration: The standard and most effective disposal technology for this type of compound is controlled high-temperature incineration.[8]
-
Why this works: Incineration at sufficiently high temperatures (typically >1,200°F) and with adequate residence time ensures the complete thermal decomposition of the organic molecule.[16] The process converts the compound into carbon dioxide, water, and nitrogen oxides.[3]
-
Flue Gas Scrubbing: Critically, the incinerator must be equipped with a flue gas scrubbing system.[8] This is essential to capture and neutralize the hydrogen fluoride (HF) that is generated from the combustion of the trifluoromethyl group. Releasing HF into the atmosphere would cause severe environmental damage and is strictly regulated.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. It is not readily biodegradable and can be toxic to aquatic life.[8]
-
DO NOT dispose of this chemical in standard laboratory or municipal trash. This can lead to exposure for sanitation workers and environmental contamination.
-
DO NOT attempt to neutralize or chemically treat the waste in the lab as a means of disposal unless it is part of a well-documented and validated experimental procedure approved by your safety committee. Hydrolysis, for instance, requires specific reagents and conditions and is a synthetic procedure, not a disposal one.[17]
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from work with this compound.
Caption: Decision workflow for handling this compound waste.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Versatility of this compound: A Foundation for Innovation.
- Centers for Disease Control and Prevention (CDC). (n.d.). Nitriles. NIOSH.
- Glove Nation. (2024). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. National Center for Biotechnology Information.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- MDPI. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
- ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- Needle.Tube. (n.d.). Understanding EPA Disposal Regulations for Hospital Supply and Equipment Management in the United States.
- Pharmaffiliates. (n.d.). This compound.
- Chemcasts. (n.d.). 4-[(Trifluoromethyl)sulfonyl]benzonitrile (CAS 312-21-0) Properties.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- U.S. Environmental Protection Agency. (n.d.). EPA's Guide for Industrial Waste Management: Introduction.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
- Chemcasts. (n.d.). 4-[(Trifluoromethyl)sulfonyl]benzonitrile Properties vs Pressure.
- U.S. Environmental Protection Agency. (2025). Regulatory and Guidance Information by Topic: Waste.
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
- U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators.
- Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- NILU. (2009). Emissions from incineration of fluoropolymer materials.
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- 8. Page loading... [wap.guidechem.com]
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Mastering the Safe Handling of 4-(Trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
For the modern researcher, 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5) is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring both a nitrile and a trifluoromethyl group, offers significant versatility in organic synthesis.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of their work.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance with acute toxicity if swallowed, in contact with skin, or if inhaled.[2][3][4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2][4] The trifluoromethyl group enhances the compound's stability, while the nitrile group presents a potential source of toxicity.
A summary of its hazard classifications is presented below:
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Source: SynQuest Labs, Fisher Scientific[2][4]
Given these hazards, adherence to strict safety protocols is not merely a recommendation but a critical component of responsible laboratory practice.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
Respiratory Protection
Due to the risk of respiratory irritation and inhalation toxicity, all work with solid this compound should be conducted within a certified chemical fume hood.[5] For situations where a fume hood is not feasible, a powered, air-purifying respirator (PAPR) with an organic vapor cartridge is a suitable alternative. A standard N95 dust mask is also recommended as a minimum precaution.
Eye and Face Protection
Chemical safety goggles are mandatory to protect against splashes and airborne particles.[2][6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection
The selection of appropriate gloves is critical. Nitrile gloves are a common choice in laboratory settings; however, it is essential to understand their limitations.[7] The breakthrough time, which is the time it takes for a chemical to permeate the glove material, must be considered.[3][6] For prolonged or immersive contact, it is advisable to consult the glove manufacturer's chemical resistance guide. Double-gloving can provide an additional layer of protection, especially when handling highly toxic substances.[2]
Body Protection
A standard laboratory coat should be worn and kept fastened to protect against accidental spills.[2] For larger scale operations, or where there is a significant risk of splashing, a chemically resistant apron or coveralls should be considered.[8] Closed-toe shoes are a fundamental requirement in any laboratory setting.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal will minimize the risk of exposure and environmental contamination. The following workflow outlines the key steps for safely managing this compound in the laboratory.
Sources
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- 8. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
